Z-D-2-Nal-OH
描述
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Structure
3D Structure
属性
IUPAC Name |
(2R)-3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPIBMAJOTVHG-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143218-10-4 | |
| Record name | Cbz-D-2-Naphthylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Z-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-2-Nal-OH, also known as N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine, is a protected amino acid derivative that plays a crucial role in the solid-phase synthesis of peptides. Its unique structure, incorporating a bulky naphthyl group, imparts specific conformational constraints and properties to the resulting peptides. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, and outlines experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some fundamental properties are well-documented, specific experimental data for solubility and melting point are not consistently available in the public domain. In such cases, this guide provides general experimental protocols for their determination.
| Property | Value | Reference |
| Chemical Name | N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine | [1] |
| Synonyms | Z-3-(2-naphthyl)-D-alanine | [1] |
| CAS Number | 143218-10-4 | [1] |
| Molecular Formula | C₂₁H₁₉NO₄ | [1] |
| Molecular Weight | 349.38 g/mol | [1] |
| Physical Form | Powder | [1] |
| Purity | ≥98.0% (HPLC) | [1] |
| Melting Point | Data not available; see Protocol 2 | |
| Solubility | Data not available; see Protocol 1 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyl and benzyloxycarbonyl groups, as well as signals for the α-proton and β-protons of the alanine (B10760859) backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons of the two ring systems, and the aliphatic carbons of the amino acid core.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including:
-
N-H stretching vibrations from the carbamate (B1207046) group.
-
C=O stretching from the carboxylic acid and the carbamate.
-
Aromatic C-H and C=C stretching from the naphthyl and benzyl (B1604629) groups.
Mass Spectrometry (MS)
Mass spectrometry analysis would confirm the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses of the benzyloxycarbonyl group and fragments corresponding to the naphthylalanine core.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
Objective: To determine the quantitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound powder
-
A selection of solvents (e.g., water, methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.
Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
Protocol 2: Determination of Melting Point
This protocol describes a standard method for determining the melting point of a solid organic compound like this compound.[1][2][3][4][5]
Objective: To determine the melting point range of this compound.
Materials:
-
This compound powder
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[3][5]
-
Place the capillary tube into the heating block of the melting point apparatus.[3][4]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[1]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[1][3]
Workflow for Melting Point Determination:
Caption: Workflow for the experimental determination of melting point.
Biological Context and Signaling Pathways
While specific biological activities of the protected amino acid this compound itself are not documented, its deprotected form, D-2-naphthylalanine (D-2-Nal), is a critical component in various biologically active peptides. Notably, peptides containing D-2-Nal have been investigated as antagonists for melanocortin receptors, which are G-protein coupled receptors (GPCRs).[6][7][8][9]
The melanocortin system is involved in a wide range of physiological processes. The antagonism of melanocortin receptors, such as MC3R and MC4R, by peptides incorporating D-2-Nal can modulate these pathways.[8][9] The general signaling pathway for a GPCR like the melanocortin receptor is depicted below.
General GPCR Signaling Pathway:
Caption: Antagonism of a G-protein coupled receptor signaling pathway.
Conclusion
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westlab.com [westlab.com]
- 5. thinksrs.com [thinksrs.com]
- 6. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Z-D-2-Nal-OH: Structure, Synthesis, and Role in CXCR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-D-2-Nal-OH, a key building block in the development of peptide-based therapeutics. We will delve into its chemical structure, molecular properties, and its critical application in the synthesis of CXCR4 receptor antagonists. This document offers detailed experimental protocols and explores the intricate signaling pathways associated with the CXCR4 receptor, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
This compound: Chemical Identity and Properties
This compound, also known as Z-3-(2-naphthyl)-D-alanine, is a non-proteinogenic amino acid derivative. The "Z" in its name refers to the benzyloxycarbonyl protecting group attached to the amino group of D-alanine, and "2-Nal" signifies the 2-naphthyl moiety attached to the beta-carbon. This unique structure, particularly the bulky and hydrophobic naphthyl group, is crucial for its function in enhancing the binding affinity and stability of synthetic peptides.
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value |
| Systematic Name | N-(Benzyloxycarbonyl)-3-(2-naphthyl)-D-alanine |
| CAS Number | 143218-10-4 |
| Molecular Formula | C₂₁H₁₉NO₄[1] |
| Molecular Weight | 349.38 g/mol [1] |
| Appearance | White to off-white powder |
| Purity | ≥98.0% (HPLC) |
| SMILES String | O=C(O)--INVALID-LINK--NC(=O)OCc3ccccc3[1] |
| InChI Key | XBRPIBMAJOTVHG-LJQANCHMSA-N[1] |
Role in Drug Development: A Key Component of CXCR4 Antagonists
This compound is a vital component in the synthesis of peptide-based drugs, most notably antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The bulky naphthyl group of this compound plays a critical role in the interaction with the receptor, contributing to high binding affinity and antagonistic activity.
The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), are implicated in a variety of physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory responses. Therefore, antagonists of this receptor are of significant therapeutic interest.
A prominent example of a CXCR4 antagonist synthesized using a derivative of 2-naphthylalanine is T140. Studies on T140 and its analogs have demonstrated the critical importance of the L-3-(2-naphthyl)alanine residue for its potent anti-HIV activity and its ability to inhibit CXCL12-induced calcium mobilization.
CXCR4 Signaling Pathways
The binding of the natural ligand CXCL12 to the CXCR4 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are central to the cellular responses mediated by CXCR4, such as chemotaxis, cell survival, and proliferation. This compound-containing antagonists competitively inhibit the binding of CXCL12, thereby blocking these downstream signaling events.
Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. This dissociation triggers multiple downstream signaling cascades.[2][3][4]
-
Gαi-mediated pathway: The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Gβγ-mediated pathways: The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key event in cell migration.[2][5] DAG, along with Ca2+, activates protein kinase C (PKC).
-
PI3K/Akt Pathway: The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a crucial kinase involved in cell survival and proliferation.[2][3]
-
MAPK/ERK Pathway: CXCR4 activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is also involved in cell proliferation and survival.[2][3]
Below is a diagram illustrating the major signaling pathways downstream of the CXCR4 receptor.
Experimental Protocols
This section provides a representative protocol for the synthesis of a peptide containing this compound using solid-phase peptide synthesis (SPPS), followed by purification and analysis.
Solid-Phase Peptide Synthesis (SPPS) of a CXCR4 Antagonist Analog
This protocol describes the manual synthesis of a short peptide analog of a CXCR4 antagonist incorporating this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH, which is the Fmoc protected version of the amino acid in this compound without the Z-group)
-
This compound (for the final coupling if N-terminal Z-protection is desired)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of the naphthylalanine residue, use Fmoc-D-2-Nal-OH. If the final N-terminus requires the Z-group, this compound can be coupled in the last step.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed (if not Z-protected), wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like Cysteine, add DTT.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
Purification and Analysis
Purification:
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A preparative C18 column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance is monitored at 220 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized.
Analysis:
The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
-
Analytical RP-HPLC: A sample of the purified peptide is injected onto an analytical C18 column to assess its purity.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass.
The workflow for the synthesis and analysis of a peptide containing this compound is depicted below.
Conclusion
This compound is a crucial synthetic building block for the development of potent and specific CXCR4 antagonists. Its unique chemical structure, particularly the naphthyl moiety, is key to achieving high-affinity binding to the receptor. A thorough understanding of the CXCR4 signaling pathways is essential for the rational design of new therapeutics targeting this receptor. The provided experimental protocols offer a foundational guide for the synthesis, purification, and analysis of peptides incorporating this important amino acid derivative, empowering researchers to advance the development of novel drugs for a range of diseases.
References
- 1. Z- D -2-Nal-OH = 98.0 HPLC 143218-10-4 [sigmaaldrich.com]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
The Carbobenzoxy Group in Z-D-2-Nal-OH: A Technical Guide for Drug Development Professionals
An in-depth examination of the pivotal role of the carbobenzoxy (Z) protecting group in the synthesis and application of Z-D-2-Nal-OH, a key building block in peptide-based therapeutics.
Introduction
In the landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving desired molecular architectures and biological activities. Protecting groups are the unsung heroes of this molecular craftsmanship, temporarily masking reactive sites to prevent unwanted side reactions. Among these, the carbobenzoxy (Cbz or Z) group holds a distinguished position as one of the most reliable and extensively used protecting groups for amines. This technical guide delves into the specific role and significance of the carbobenzoxy group in this compound, an N-protected form of D-2-naphthylalanine.
D-2-naphthylalanine (D-2-Nal) is an unnatural amino acid analog whose incorporation into peptide structures can impart crucial properties such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and modified conformational profiles. The carbobenzoxy group in this compound is instrumental in facilitating its seamless integration into peptide chains, ensuring the regioselective formation of amide bonds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, and application of this compound, with a particular focus on the function of the Z-group.
The Role of the Carbobenzoxy (Z) Group
The primary and most critical role of the carbobenzoxy group in this compound is the protection of the α-amino group of D-2-naphthylalanine.[1][2] This protection is essential during peptide synthesis to prevent the free amine from engaging in unwanted reactions, such as self-polymerization or reacting with the activated carboxyl group of another amino acid in a non-sequential manner.[3]
The Z-group, being an alkoxycarbonyl-type protecting group, effectively suppresses the nucleophilicity and basicity of the nitrogen atom to which it is attached.[3][4] This is achieved through the electron-withdrawing effect of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom.
Key characteristics of the carbobenzoxy group include:
-
Stability: The Cbz group is robust and stable under a variety of reaction conditions, including those used for peptide coupling and the deprotection of other protecting groups like Boc (tert-butyloxycarbonyl).[5] This orthogonality is a significant advantage in complex multi-step syntheses.[6]
-
Facile Removal: Despite its stability, the Z-group can be cleaved under specific and relatively mild conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids.[7][8] This allows for the selective deprotection of the amino group at the desired stage of the synthesis.
-
Influence on Solubility and Crystallinity: The presence of the benzyl (B1604629) moiety in the Cbz group can influence the solubility and crystallinity of the protected amino acid, which can be advantageous for purification and handling.
Physicochemical and Purity Data
The successful application of this compound in peptide synthesis is contingent on its purity and well-defined physicochemical properties. Commercially available this compound typically meets high purity standards, which is crucial for achieving high yields and minimizing side products in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉NO₄ | [9][10] |
| Molecular Weight | 349.38 g/mol | [9][10] |
| CAS Number | 143218-10-4 | [9][10] |
| Appearance | White to off-white powder | [11] |
| Purity (HPLC) | ≥98.0% | [9][11] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent deprotection. These protocols are based on established chemical principles and practices in peptide chemistry.
Synthesis of this compound via Schotten-Baumann Reaction
The N-protection of D-2-naphthylalanine with the carbobenzoxy group is typically achieved using the Schotten-Baumann reaction, which involves the acylation of the amine with benzyl chloroformate under basic conditions.
Materials:
-
D-2-naphthylalanine (H-D-2-Nal-OH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve D-2-naphthylalanine (1.0 equivalent) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.2 equivalents).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield this compound.
Deprotection of the Carbobenzoxy Group
The removal of the Z-group is a critical step to liberate the free amine for subsequent peptide coupling or to yield the final deprotected peptide.
This is the most common and mildest method for Cbz deprotection and is compatible with most other protecting groups, except for those that are also susceptible to reduction.
Materials:
-
This compound or a Z-protected peptide
-
Palladium on activated carbon (Pd/C), 5-10%
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of Pd/C (typically 5-10% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.
Strong acidic conditions can also be used to remove the Cbz group, particularly when the molecule contains functionalities that are sensitive to catalytic hydrogenation.
Materials:
-
This compound or a Z-protected peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Z-protected compound in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (a 2-5 fold excess).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated product (as the HBr salt) by filtration or centrifugation.
-
Wash the product with diethyl ether and dry under vacuum.
Workflow and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis and use of this compound.
Caption: Synthesis workflow for this compound.
Caption: Solution-phase peptide coupling workflow.
Caption: Deprotection pathways for the Z-group.
Conclusion
The carbobenzoxy group in this compound serves as an indispensable tool in the arsenal (B13267) of the peptide chemist. Its stability, ease of introduction, and selective removal under well-defined conditions make it an ideal choice for protecting the α-amino group of D-2-naphthylalanine during the intricate process of peptide synthesis. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively utilize this compound as a key building block in the creation of novel and potent peptide-based therapeutics. The logical workflows presented provide a clear roadmap for the synthesis and application of this important compound, from initial protection to its incorporation into complex peptide structures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound [sobekbio.com]
- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 9. rsc.org [rsc.org]
- 10. This compound - CD Biosynsis [biosynsis.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Properties of D-2-Naphthylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Naphthylalanine (D-2-Nal), systematically named (R)-2-amino-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts distinct properties that are leveraged in the design of peptides and peptidomimetics with enhanced biological activity, stability, and receptor affinity. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of D-2-Naphthylalanine, along with relevant experimental protocols and an exploration of its role in key signaling pathways.
Physicochemical Properties
The D-isomer of 2-naphthylalanine is a white to off-white crystalline powder.[1][2] Its physicochemical properties are summarized in the tables below, providing a comparative overview of the unprotected amino acid and its commonly used protected derivatives in peptide synthesis.
Table 1: General Properties of D-2-Naphthylalanine and Derivatives
| Property | D-2-Naphthylalanine | Fmoc-D-2-Naphthylalanine | Boc-D-2-Naphthylalanine | Acetyl-D-2-Naphthylalanine |
| Synonyms | H-D-2-Nal-OH, (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid | Fmoc-D-Nal(2)-OH | Boc-D-Nal(2)-OH | Ac-D-Nal(2)-OH |
| CAS Number | 76985-09-6 | 138774-94-4 | 76985-10-9 | 37440-01-0 |
| Molecular Formula | C₁₃H₁₃NO₂ | C₂₈H₂₃NO₄ | C₁₈H₂₁NO₄ | C₁₅H₁₅NO₃ |
| Molecular Weight | 215.25 g/mol [3][4] | 437.50 g/mol | 315.36 g/mol | 257.27 g/mol [5] |
| Appearance | White to off-white fine powder[3][6] | White to off-white powder | White solid | White to off-white powder[5] |
Table 2: Physical and Chemical Data of D-2-Naphthylalanine and Derivatives
| Property | D-2-Naphthylalanine | Fmoc-D-2-Naphthylalanine | Boc-D-2-Naphthylalanine | Acetyl-D-2-Naphthylalanine |
| Melting Point | 226-228 °C (dec.)[3] | 160-170 °C | - | 179-193 °C[5] |
| Optical Rotation | [α]D²⁵ = +26.6° (c=0.5, CH₃COOH) | [α]D²⁰ = +15 ± 3° (c=1, DMF) | - | - |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[1] | Slightly soluble in water. | - | - |
| Storage | Keep Cold[1] | 0-8 °C | 2-8 °C | 0-8 °C[5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of D-2-Naphthylalanine. While comprehensive assigned spectra are often found in specialized databases, general information is available.
-
Mass Spectrometry (MS): The mass spectrum of D-2-Naphthylalanine is available in public databases, which can be used for its identification.
-
Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify functional groups present in the molecule.
Biological Activity and Applications
D-2-Naphthylalanine is a valuable building block in the synthesis of bioactive peptides, primarily due to the steric bulk and hydrophobicity of the naphthyl side chain, which can enhance receptor binding and metabolic stability.
Role in Peptide-Based Therapeutics
The incorporation of D-2-Naphthylalanine into peptide sequences has been shown to be a key strategy in the development of antagonists for G protein-coupled receptors (GPCRs), notably the melanocortin and gonadotropin-releasing hormone (GnRH) receptors. The D-configuration and the aromatic side chain can influence the peptide's secondary structure and its interaction with the receptor's binding pocket.
-
Melanocortin Receptor Antagonism: Peptides containing D-2-Naphthylalanine at position 7 have been identified as antagonists of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[3] These receptors are involved in energy homeostasis and appetite regulation, making their antagonists potential therapeutic agents for conditions like cachexia.
-
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism: D-2-Naphthylalanine is a component of several GnRH antagonists. These antagonists are used to treat hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids by suppressing the production of sex hormones.
-
Antimicrobial Peptides: The substitution of tryptophan with D-β-naphthylalanine in antimicrobial peptides has been shown to result in potent antibacterial and antifungal activity.[7]
While specific IC₅₀ or Kᵢ values for D-2-Naphthylalanine itself are not widely reported, the biological activity of peptides containing this residue is extensively documented in scientific literature.
Experimental Protocols
Synthesis of 3-(2-naphthyl)-D-alanine
A common method for the synthesis of D-2-Naphthylalanine involves the hydrolysis of its N-acetylated methyl ester derivative.
Procedure:
-
A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is heated at 120-130°C for 3 hours.[8]
-
The reaction mixture is then cooled to room temperature, which results in the formation of a white precipitate.[8]
-
The precipitate is collected and recrystallized from 50 ml of H₂O containing 1 ml of 12N HCl.[8]
-
The recrystallized product is neutralized with NH₄OH to a pH of 6.[8]
-
The final product, 3-(2-naphthyl)-D-alanine, is dried in vacuo.[8]
This protocol yields approximately 1.2 g of the desired product with a melting point of 242-244°C.[8]
Signaling Pathways
The biological effects of peptides containing D-2-Naphthylalanine are mediated through their interaction with specific GPCRs, which in turn modulate intracellular signaling cascades.
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling
Antagonists containing D-2-Naphthylalanine block the binding of endogenous GnRH to its receptor on pituitary gonadotrope cells. This inhibition prevents the activation of downstream signaling pathways, primarily the Gαq/11 pathway, which leads to a decrease in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Melanocortin-4 Receptor (MC4R) Signaling
Peptide antagonists incorporating D-2-Naphthylalanine can block the binding of α-melanocyte-stimulating hormone (α-MSH) to the MC4R in the hypothalamus. The MC4R is coupled to a Gαs protein, and its activation normally leads to an increase in cyclic AMP (cAMP) levels, which in turn reduces food intake and increases energy expenditure. Antagonism of this pathway can therefore modulate appetite.
Conclusion
D-2-Naphthylalanine is a non-natural amino acid with significant utility in the design and development of peptide-based therapeutics. Its distinct physicochemical properties, conferred by the naphthyl moiety, allow for the creation of potent and stable antagonists for important GPCR targets such as the GnRH and melanocortin receptors. This technical guide has provided a summary of the core properties of D-2-Naphthylalanine, offering valuable information for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology. Further research into the specific quantitative structure-activity relationships of D-2-Naphthylalanine-containing peptides will continue to advance their therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Z-D-2-Nal-OH: A Comprehensive Technical Guide for its Application as a Synthetic Amino Acid Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-2-Nal-OH, chemically known as (R)-2-(benzyloxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics and peptide-based therapeutics. Its unique structural feature, a bulky naphthyl group, imparts specific conformational constraints and hydrophobic interactions within peptide structures. This often leads to enhanced biological activity, metabolic stability, and receptor binding affinity. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.
Chemical Properties
This compound is a white to off-white powder.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (R)-2-(benzyloxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid | [2] |
| Synonyms | Z-3-(2-naphthyl)-D-alanine, Cbz-D-2-Naphthylalanine | [2] |
| CAS Number | 143218-10-4 | [2] |
| Molecular Formula | C21H19NO4 | [2] |
| Molecular Weight | 349.38 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Purity | ≥98.0% (HPLC) |
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of D-2-naphthylalanine with a benzyloxycarbonyl (Cbz or Z) group. Below is a general experimental protocol for this transformation.
Experimental Protocol: N-Benzyloxycarbonyl Protection of D-2-Naphthylalanine
Materials:
-
D-2-Naphthylalanine (H-D-2-Nal-OH)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Dioxane or another suitable organic solvent
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolution: Dissolve D-2-Naphthylalanine in an aqueous solution of sodium hydroxide (e.g., 1M NaOH) in a reaction vessel. The solution should be cooled in an ice bath to 0-5 °C.
-
Addition of Protecting Agent: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add benzyl chloroformate and an additional equivalent of aqueous sodium hydroxide to maintain a basic pH (pH 8-9).
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 2-3 with cold 1M HCl. A white precipitate of this compound should form.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[3]
Application in Peptide Synthesis: A Case Study of Degarelix (B1662521)
This compound, in its Fmoc-protected form (Fmoc-D-2-Nal-OH), is a key component in the solid-phase peptide synthesis (SPPS) of Degarelix. Degarelix is a potent GnRH antagonist used in the treatment of prostate cancer.[4] The incorporation of D-2-Nal at the N-terminus of Degarelix is crucial for its antagonistic activity.
Solid-Phase Peptide Synthesis (SPPS) of Degarelix
The following is a detailed methodology for the manual Fmoc-SPPS of Degarelix.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-L-Lys(iPr, Boc)-OH, Fmoc-L-Leu-OH, Fmoc-D-4-Aph(Cbm)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-4-Cl-Phe-OH, Fmoc-D-2-Nal-OH
-
Coupling reagents: HBTU/HOBt or HATU
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Capping agent: Acetic anhydride (B1165640)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Experimental Protocol: Fmoc-SPPS of Degarelix
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU/HOBt (or HATU) in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 1 to remove the Fmoc group from the newly added amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
-
Sequential Amino Acid Addition: Repeat the coupling cycle for the following amino acids in the order they appear in the Degarelix sequence, starting from the C-terminus: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-L-Lys(iPr, Boc)-OH, Fmoc-L-Leu-OH, Fmoc-D-4-Aph(Cbm)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-4-Cl-Phe-OH, and finally Fmoc-D-2-Nal-OH.[5][6]
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of D-2-Nal), wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF to acetylate the N-terminus.
-
Wash the resin with DMF, DCM, and MeOH, and then dry it under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (TFA/Water/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the crude Degarelix by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Role in Gonadotropin-Releasing Hormone (GnRH) Antagonists
This compound is a cornerstone in the design of potent GnRH antagonists. The native GnRH is a decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. GnRH antagonists block this action by competitively binding to the GnRH receptor. The incorporation of unnatural D-amino acids, such as D-2-Nal, at specific positions in the peptide sequence is a key strategy to convert a GnRH agonist into an antagonist and to enhance its metabolic stability.
The bulky and hydrophobic naphthyl side chain of D-2-Nal plays a crucial role in the high binding affinity of antagonists like Degarelix to the GnRH receptor.[4] This interaction effectively blocks the receptor, leading to a rapid and sustained suppression of testosterone (B1683101) levels, which is the therapeutic goal in the management of advanced prostate cancer.[7]
Quantitative Data for Degarelix
The following tables summarize the available quantitative data for Degarelix, a peptide therapeutic containing the D-2-Nal building block.
Table 1: In Vitro Activity of Degarelix
| Parameter | Value | Reference(s) |
| GnRH Receptor Binding Affinity (Ki) | 1.68 nM | |
| IC50 | 3 nM | [8] |
Table 2: Pharmacokinetic Parameters of Degarelix in Humans (240 mg starting dose)
| Parameter | Value | Reference(s) |
| Time to Maximum Concentration (Tmax) | ~1.4 days | [6] |
| Maximum Concentration (Cmax) | Reached after 1.4 days | [6] |
| Terminal Half-life (t1/2) | ~43-53 days | [6][9] |
| Bioavailability (subcutaneous) | 30-40% | [10] |
| Protein Binding | ~90% | [4][9] |
Visualizations
GnRH Receptor Signaling Pathway
// Nodes GnRH [label="GnRH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gq/11", fillcolor="#FBBC05"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release\n(from ER)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade\n(ERK, JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(LH & FSH subunits)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gonadotropin_Release [label="Gonadotropin\n(LH & FSH)\nRelease", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GnRH -> GnRHR [label="Binds"]; GnRHR -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_release -> PKC [label="Activates"]; PKC -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Gene_Expression [label="Regulates"]; Ca_release -> Gonadotropin_Release [label="Triggers"]; } dot
Caption: GnRH receptor signaling cascade.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
// Nodes start [label="Start: Swell Resin", shape=ellipse, fillcolor="#F1F3F4"]; deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Wash (DMF)", fillcolor="#F1F3F4"]; coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, HBTU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Wash (DMF)", fillcolor="#F1F3F4"]; kaiser_test [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; repeat_coupling [label="Repeat Coupling", shape=box, style=rounded, fillcolor="#F1F3F4"]; next_cycle [label="Next Amino Acid Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_deprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acetylation [label="N-terminal Acetylation", fillcolor="#FBBC05"]; cleavage [label="Cleavage from Resin\n& Side-chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Precipitation\n(Cold Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification (RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Peptide", shape=ellipse, fillcolor="#F1F3F4"];
// Edges start -> deprotection1; deprotection1 -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> kaiser_test; kaiser_test -> next_cycle [label="Negative"]; kaiser_test -> repeat_coupling [label="Positive"]; repeat_coupling -> coupling; next_cycle -> deprotection1 [label="Not Last AA"]; next_cycle -> final_deprotection [label="Last AA"]; final_deprotection -> acetylation; acetylation -> cleavage; cleavage -> precipitation; precipitation -> purification; purification -> end; } dot
Caption: General workflow for Fmoc-SPPS.
Logical Relationship in GnRH Antagonist Drug Development
// Nodes target [label="Target Identification:\nGnRH Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lead_gen [label="Lead Generation:\nPeptide Analogs of GnRH", fillcolor="#FBBC05"]; building_block [label="Incorporate Unnatural AAs\n(e.g., D-2-Nal)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Peptide Synthesis (SPPS)", fillcolor="#F1F3F4"]; in_vitro [label="In Vitro Screening:\n- Receptor Binding (Ki)\n- Functional Assays (IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=diamond, fillcolor="#FBBC05"]; in_vivo [label="In Vivo Studies:\n- Pharmacokinetics (PK)\n- Pharmacodynamics (PD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clinical [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges target -> lead_gen; lead_gen -> building_block; building_block -> synthesis; synthesis -> in_vitro; in_vitro -> lead_opt; lead_opt -> synthesis [label="Iterative Design"]; lead_opt -> in_vivo [label="Optimized Lead"]; in_vivo -> preclinical; preclinical -> clinical; } dot
Caption: GnRH antagonist development logic.
References
- 1. Cbz-3-(2-Naphthyl)-D-alanine CAS#: 143218-10-4 [m.chemicalbook.com]
- 2. Cbz-D-2-Naphthylalanine | C21H19NO4 | CID 7018899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. DK2421887T3 - A process for the preparation of degarelix - Google Patents [patents.google.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Degarelix: a novel gonadotropin-releasing hormone blocker for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Degarelix - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Potential Applications of Peptides Containing D-2-Naphthylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures represents a significant strategy in modern drug discovery and development. Among these, D-2-naphthylalanine (D-Nal), a synthetic amino acid, has garnered considerable attention for its ability to impart unique and advantageous properties to peptides. Its bulky, hydrophobic naphthyl side chain can profoundly influence peptide conformation, stability, and receptor interactions. This technical guide provides a comprehensive overview of the synthesis, biochemical properties, and diverse applications of peptides containing D-2-naphthylalanine, with a focus on their potential as therapeutic agents.
The integration of D-2-naphthylalanine can enhance the stability and efficacy of peptide-based therapeutics due to its naphthalene (B1677914) moiety, which contributes to improved hydrophobic interactions.[1] This modification is a valuable tool in medicinal chemistry for designing novel ligands and inhibitors, particularly in studies concerning receptor binding and the modulation of enzyme activity.[1] D-amino acids, in general, are known to increase resistance to proteolytic degradation, a critical factor in improving the in vivo half-life of peptide drugs.
Core Applications
The unique properties conferred by D-2-naphthylalanine have led to its exploration in a variety of therapeutic areas.
Antimicrobial Peptides
The addition of β-naphthylalanine to the termini of short antimicrobial peptides (AMPs) has been shown to boost their salt resistance and serum stability, properties often limiting the clinical utility of natural AMPs.[2] This modification can help the peptides penetrate deeper into bacterial cell membranes, leading to more efficient membrane disruption.[3] Studies have demonstrated that D-Nal-substituted peptides exhibit potent activity against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains.[4]
Anticancer Peptides
A promising strategy to enhance the anticancer activity and reduce the toxicity of AMPs towards normal cells involves the addition of positively charged amino acids and bulky non-natural amino acids like β-naphthylalanine to their termini.[4] Peptides containing D-2-naphthylalanine have been shown to exhibit effective activities against various human cancer cell lines.[3] The bulky side chain is thought to facilitate deeper penetration into the cancer cell membrane, leading to more efficient membrane disruption and subsequent cell death.[3] Some of these peptides have been observed to induce apoptosis in cancer cells.
Gonadotropin-Releasing Hormone (GnRH) Analogs
D-2-naphthylalanine is a key component in the design of potent GnRH antagonists.[5] These antagonists are used in the management of sex steroid-dependent pathologies by competitively blocking the action of endogenous GnRH.[6] The incorporation of D-Nal at specific positions in the peptide sequence contributes to high receptor binding affinity and in vivo potency.
Melanocortin Receptor Ligands
Cyclic α-melanocyte stimulating hormone (α-MSH) analogues containing D-2-naphthylalanine have demonstrated high affinity and selectivity for the melanocortin-4 receptor (MC4R).[7] The D-Nal residue can serve as a fluorescent probe for studying these peptides and is believed to contribute to deeper penetration into the lipid bilayer of cell membranes, which may be related to their high affinity and selectivity.[7]
Data Presentation
Table 1: Antimicrobial Activity of Peptides Containing D-2-Naphthylalanine
| Peptide | Sequence | Target Organism(s) | MIC (µg/mL) | Salt Resistance | Reference |
| S1-Nal | Ac-KKWRKWLAKK-Nal-NH₂ | E. faecium, A. baumannii, E. coli | 8 - 64 | Moderate | [8] |
| S1-Nal-Nal | Ac-KKWRKWLAKK-Nal-Nal-NH₂ | E. faecium, A. baumannii, E. coli | 2 - 32 | High | [8][9] |
| KWWK-Nal-Nal | Ac-KWWK-Nal-Nal-NH₂ | Not specified | 1.6 (at 100 mM NaCl) | High | [9] |
| D-Nal-Pac-525 | Ac-K(D-W)R(D-W)V(D-W)I-NH₂ (Trp replaced by D-Nal) | Fungal pathogens | 3.1 - 12.5 | High | [10] |
Table 2: Anticancer Activity of Peptides Containing D-2-Naphthylalanine
| Peptide | Sequence | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Reference |
| Nal2-S1 | Ac-Nal-Nal-KKWRKWLAKK-NH₂ | PC9, PC9-G, A549, C9, OECM-1, SAS | ~10 - 40 | Membrane disruption | [4] |
| K4R2-Nal2-S1 | Ac-KKKKRR-Nal-Nal-KKWRKWLAKK-NH₂ | PC9, PC9-G, A549, C9, OECM-1, SAS | ~5 - 20 | Apoptosis, Membrane disruption | [4] |
| K6-Nal2-S1 | Ac-KKKKKK-Nal-Nal-KKWRKWLAKK-NH₂ | PC9, PC9-G, A549, C9, OECM-1, SAS | ~10 - 30 | Membrane disruption | [4] |
Table 3: Receptor Binding and Activity of GnRH Analogs with D-2-Naphthylalanine
| Analog | Structure | Receptor | Binding Affinity (Ki, nM) | Activity | Reference |
| Ganirelix | [N-Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,D-hArg(Et)₂(6),hArg(Et)₂(8),D-Ala¹⁰]GnRH | Human GnRH Receptor | Not explicitly stated, but high potency | Antagonist | [5] |
| Acyline Analog 9 | [Ac-D-Ncy(2-naphthyl)¹, D-pCl-Phe², D-Trp³, Ser⁴, Tyr⁵, D-Arg⁶, Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂ | Human GnRH Receptor | IC₅₀ = 0.73 nM | Antagonist | [11] |
| Leuprolide Analog con7 | Mitoxantrone-disulfide-linker-pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | GnRH Receptor I | 0.06 nM | Agonist conjugate | [12] |
Table 4: Receptor Binding and Activity of Melanocortin Ligands with D-2-Naphthylalanine
| Analog | Structure | Receptor | Binding Affinity (IC₅₀, nM) | Activity (EC₅₀, nM) | Reference |
| SHU9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ | hMC3R, hMC4R, hMC5R | 2.3 (hMC3R), 0.6 (hMC4R), 0.9 (hMC5R) | >10000 (Antagonist) | [7] |
| PG-954 | H-D-Phe-c[Asp-Pro-D-Nal(2')-Arg-D-Nal(2')-Lys]-NH₂ | hMC3R, hMC4R, hMC5R | 9.3 (hMC3R), 32 (hMC4R), 570 (hMC5R) | 16.3 (hMC3R), 1400 (hMC4R), >10000 (hMC5R) | [7] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-2-Naphthylalanine-Containing Peptide
This protocol outlines the general steps for synthesizing a peptide containing D-2-naphthylalanine using Fmoc/tBu chemistry.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 1 hour.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-D-2-naphthylalanine-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove unreacted reagents.
-
-
Repeat Cycles:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups. The exact composition of the cocktail depends on the amino acid composition of the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash it with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
Prepare a series of twofold dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the prepared bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of a peptide on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different peptide concentrations.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
IC₅₀ Calculation:
-
Calculate the concentration of the peptide that causes a 50% reduction in cell viability (IC₅₀) from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: GnRH Receptor Signaling Pathway.
Caption: Antimicrobial Peptide Mechanism of Action.
Caption: D-2-Naphthylalanine Peptide-Induced Apoptosis Pathway.
Experimental and Logical Workflows
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Peptide Drug Development Process.
Conclusion
The incorporation of D-2-naphthylalanine into peptide sequences is a powerful and versatile strategy for enhancing their therapeutic potential. The unique structural and physicochemical properties of this non-canonical amino acid contribute to increased stability, hydrophobicity, and, in many cases, improved receptor binding and biological activity. The applications of D-2-naphthylalanine-containing peptides span a wide range of therapeutic areas, from infectious diseases and oncology to reproductive health and metabolic disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the potential of these modified peptides in the design of next-generation therapeutics. Further exploration of structure-activity relationships and optimization of peptide sequences will undoubtedly lead to the development of novel and effective peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. colorscheme | Graphviz [graphviz.org]
- 4. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diagrammingai.com [diagrammingai.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. usp.org [usp.org]
- 15. biotage.com [biotage.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. giffordbioscience.com [giffordbioscience.com]
The Naphthyl Group in Peptide Chemistry: A Technical Guide to Hydrophobicity and Steric Influence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern medicinal chemistry and chemical biology, enabling the fine-tuning of pharmacological and biophysical properties. Among these, the naphthylalanine (Nal) residue, an isomer of phenylalanine containing a bicyclic naphthyl group, stands out for its profound impact on peptide structure and function. This technical guide provides an in-depth analysis of the dual role of the naphthyl group, focusing on its significant contributions to peptide hydrophobicity and steric hindrance. We will explore quantitative measures of these properties, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways modulated by naphthyl-containing peptides, offering a comprehensive resource for the rational design of next-generation peptide therapeutics and research tools.
Introduction: The Naphthylalanine Residue
Naphthylalanine (Nal) is a synthetic amino acid that replaces the phenyl ring of phenylalanine with a larger, bicyclic naphthalene (B1677914) moiety. It exists as two primary isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the attachment point of the alanine (B10760859) backbone to the naphthalene ring system.[1] This seemingly subtle structural difference has significant consequences for the residue's chemical behavior and spatial orientation.[1]
The introduction of a naphthyl group into a peptide sequence serves two primary purposes:
-
Enhanced Hydrophobicity: The extended aromatic surface of the naphthalene ring dramatically increases the nonpolar character of the side chain compared to canonical aromatic residues like phenylalanine (Phe) and tryptophan (Trp).[1] This modification is critical for modulating peptide-membrane interactions and improving binding to hydrophobic pockets in target proteins.[1][2]
-
Increased Steric Bulk: The naphthyl group is significantly larger than a phenyl group, imposing considerable steric constraints that influence peptide conformation, receptor binding, and enzymatic stability.[1][3] The 1-Nal isomer, in particular, exhibits greater steric hindrance than 2-Nal.[1]
These properties make Nal a valuable tool for peptide engineers seeking to enhance pharmacokinetic profiles, increase binding affinity and selectivity, and probe complex biological interactions.[1][4][5]
Quantitative Analysis of Hydrophobicity
Hydrophobicity is a critical determinant of a peptide's behavior, influencing everything from solubility and membrane permeability to protein binding and aggregation.[2][6][7] The naphthyl group's large, nonpolar surface area makes it a potent modulator of this property.
The most common experimental method for quantifying peptide hydrophobicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] In RP-HPLC, peptides are separated based on their affinity for a nonpolar stationary phase (e.g., C18 silica). More hydrophobic peptides interact more strongly with the column and thus have longer retention times. While a universally standardized hydrophobicity scale including naphthylalanine is not available, relative retention times provide a reliable measure for comparison.
Table 1: Relative Hydrophobicity of Aromatic Amino Acids
| Amino Acid | Structure | Relative Hydrophobicity (RP-HPLC Retention) | Key Characteristics |
| Phenylalanine (Phe) | Phenyl group | Baseline | Standard aromatic residue. |
| Tryptophan (Trp) | Indole group | Higher than Phe | Larger, slightly more polar aromatic system. |
| 2-Naphthylalanine (2-Nal) | 2-substituted naphthalene | Significantly higher than Trp | Greatly increased nonpolar surface area. Often used to mimic Trp.[9] |
| 1-Naphthylalanine (1-Nal) | 1-substituted naphthalene | Highest | Largest hydrophobic surface and significant steric bulk.[1] |
Note: Relative hydrophobicity is sequence and condition-dependent. The trend shown is a generally accepted observation from multiple studies.
The increased hydrophobicity conferred by Nal enhances membrane permeability, a crucial factor for developing cell-penetrating peptides and orally bioavailable drugs.[1] Furthermore, it can drive stronger binding to hydrophobic clefts on protein surfaces, leading to improved potency.[2]
Steric Effects on Peptide Structure and Interaction
The steric bulk of the naphthyl group imposes significant conformational constraints on the peptide backbone and influences interactions with biological targets.
-
Conformational Control: The size of the naphthyl moiety restricts the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) dihedral angles.[10] This can be leveraged to stabilize specific secondary structures. For example, cross-strand aromatic interactions involving Nal have been shown to effectively stabilize β-hairpin folds, which are critical motifs for mimicking protein epitopes.[9][11] Geometric analysis reveals that 1-Nal often adopts an edge-to-face packing geometry similar to tryptophan, making it an effective structural mimic.[9][11]
-
Receptor Selectivity: The distinct size and shape of 1-Nal versus 2-Nal can be exploited to achieve receptor selectivity. The orientation of the bulky group can favor binding to one receptor subtype over another, a critical aspect of rational drug design. Studies on vasopressin analogues have shown that substituting position 3 with 1-Nal or 2-Nal leads to strikingly different pharmacological profiles, highlighting the impact of steric hindrance on receptor interaction and subsequent activity.[3]
-
Enzymatic Stability: The steric shield provided by the naphthyl group can protect the peptide backbone from cleavage by proteases, thereby increasing the peptide's in vivo half-life.
Experimental Protocols
Synthesis of Naphthylalanine-Containing Peptides
Method: Solid-Phase Peptide Synthesis (SPPS)
Principle: Peptides containing Nal are routinely synthesized using automated or manual SPPS protocols. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected Nal derivatives are used as building blocks.[1][4]
Detailed Protocol (Fmoc-based):
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-Nal-OH amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated mixture to the deprotected resin to form a new peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
-
Purification: Purify the crude peptide using preparative RP-HPLC.
-
Verification: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
dot
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials | MDPI [mdpi.com]
- 3. Influence of L-naphthylalanine in position 3 of AVP and its analogues on their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unnatural Advantage: A Technical Guide to the Biological Significance of Incorporating D-2-Naphthylalanine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of unnatural amino acids into peptides represents a paradigm shift in drug discovery and development, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability. Among these, the synthetic amino acid D-2-naphthylalanine (D-2-Nal) has emerged as a particularly valuable building block. Its bulky aromatic side chain and D-configuration impart unique properties that significantly enhance the therapeutic potential of peptide-based drugs. This technical guide provides an in-depth exploration of the biological significance of incorporating D-2-Nal, with a focus on its impact on peptide stability, receptor binding, and overall biological activity. We present a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic agents. However, their clinical utility is often hampered by rapid degradation by proteases. The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to enzymatic cleavage.[1][2] D-2-Naphthylalanine, a D-amino acid with a large, hydrophobic naphthalene (B1677914) moiety, offers advantages beyond simple proteolytic resistance.[3] Its incorporation can profoundly influence peptide conformation, leading to enhanced receptor binding affinity and altered signaling outcomes. This guide will delve into the multifaceted role of D-2-Nal in peptide drug design, with a particular focus on its successful application in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists and melanocortin receptor ligands.
Enhanced Proteolytic Stability
A primary driver for incorporating D-amino acids like D-2-Nal is to increase a peptide's half-life in biological systems. Proteases are stereospecific enzymes that recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, thereby preventing degradation.[4][5]
Quantitative Analysis of Proteolytic Stability
The enhanced stability of peptides containing D-2-Nal can be quantified by comparing their half-lives in various biological media (e.g., serum, plasma, or gut homogenates) to their all-L-amino acid counterparts.
| Peptide/Analog | Modification | Matrix | Half-life (t½) | Reference |
| Somatostatin | Native L-peptide | Simulated Gastric Fluid (SGF) | 13 ± 2 min | [6] |
| Octreotide | Contains D-Phe and D-Trp | Simulated Gastric Fluid (SGF) | > 24 h | [6] |
| Oxytocin (OT) | Native L-peptide | Simulated Intestinal Fluid (SIF) | 8 ± 1 min | [6] |
| all-D-retro-inverse-OT | All-D amino acids | Simulated Intestinal Fluid (SIF) | > 24 h | [7] |
| L-peptide | General | Protease solution | Degraded within 2-6 h | [8] |
| D-peptide | General | Protease solution | Stable for 24 h | [8] |
Modulation of Receptor Binding and Activity
The bulky and hydrophobic nature of the naphthyl side chain of D-2-Nal can significantly influence the conformation of a peptide. This can lead to improved binding to the target receptor by creating more favorable interactions with the receptor's binding pocket. The D-configuration also plays a crucial role in orienting the side chain for optimal receptor engagement.
Case Study: GnRH Antagonists
The development of potent GnRH antagonists has been a major success story for the application of D-2-Nal. Native GnRH is a decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Antagonists that block this action are crucial in various clinical applications, including in vitro fertilization and the treatment of hormone-dependent cancers.[9] The incorporation of D-2-Nal at the N-terminus is a common feature of many potent GnRH antagonists, such as Cetrorelix, Ganirelix, and Degarelix.[9] This substitution, often in combination with other unnatural amino acids, leads to high receptor binding affinity and potent antagonist activity.
| Compound | Sequence | Receptor Binding Affinity (Ki or IC50) | Activity | Reference |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | 0.64 nM (IC50) | Agonist | [6] |
| Cetrorelix | Ac-D-Nal -D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 | - | Antagonist | [9] |
| Ganirelix | Ac-D-Nal -D-Cpa-D-Pal-Ser-Tyr-D-hArg(Et2)-Leu-hArg(Et2)-Pro-D-Ala-NH2 | - | Antagonist | [9] |
| Degarelix | Ac-D-Nal -D-Cpa-D-Pal-Ser-4-Aph(Hor)-D-4-Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH2 | - | Antagonist | [9] |
| con7 | Mitoxantrone-D-Tyr-D-Lys-D-Lys-D-Nal -Pro-D-Asp-NH2 | 0.06 nM (Ki) | GnRH Analog | [6] |
Table 2: GnRH Analogs Incorporating D-Amino Acids. This table highlights several GnRH analogs that utilize D-amino acids, including D-2-Nal, to achieve potent antagonist or high-affinity binding properties. Specific comparative Ki or IC50 values for D-2-Nal containing antagonists versus their L-Nal counterparts are not consistently reported in a single source.
Case Study: Melanocortin Receptor Ligands
The melanocortin receptor system is involved in a wide range of physiological processes, including pigmentation, energy homeostasis, and sexual function. The melanocortin-4 receptor (MC4R) is a key target for the treatment of obesity. D-2-Nal has been instrumental in the development of potent and selective MC4R antagonists. The substitution of a key phenylalanine residue with D-2-Nal in the endogenous agonist α-MSH can switch its activity from agonistic to antagonistic.
| Compound | Sequence | Receptor | Activity | pA2 / Ki (nM) | Reference |
| LTT1-20 | Ac-DPhe(pI)-Arg-Nal(2') -Arg-NH2 | mMC3R | Antagonist | 7.5 (pA2) | [10] |
| LTT1-20 | Ac-DPhe(pI)-Arg-Nal(2') -Arg-NH2 | mMC4R | Antagonist | 8.9 (pA2) | [10] |
| SSM1-8 | Ac-DPhe(pI)-Arg-Nal(2') -Orn-NH2 | mMC4R | Antagonist | 1.6 nM (Ki) | [10] |
| Ac-Nle-c[Asp-(1-Me)His-DNal(2')-Arg-DNal(2')-Lys]-NH2 | Cyclic Peptide | mMC5R | Antagonist | 63 nM (Ki) | [10] |
Table 3: D-2-Nal Containing Melanocortin Receptor Antagonists. This table presents quantitative data on the antagonist activity of several peptides incorporating D-2-Naphthylalanine at various mouse melanocortin receptors.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-2-Nal Containing Peptide (General Protocol)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a generic peptide containing D-2-Nal.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt/OxymaPure® in DMF.
-
Add the amino acid solution to the resin.
-
Add 3 equivalents of DIC to the reaction mixture.
-
Shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Wash the resin as in step 2.
-
-
Coupling of Fmoc-D-2-Nal-OH:
-
Follow the same procedure as in step 3, using Fmoc-D-2-Nal-OH as the amino acid. Due to the bulky nature of the naphthyl group, extended coupling times or the use of a more potent coupling agent like HATU may be necessary for efficient incorporation.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for D-2-Nal) for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a D-2-Nal-containing peptide to its target GPCR.
Materials:
-
Cell membranes expressing the target receptor (e.g., GnRHR or MC4R)
-
Radiolabeled ligand (e.g., [125I]-labeled agonist)
-
Unlabeled D-2-Nal-containing peptide (competitor)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Wash buffer
-
Scintillation cocktail
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add a constant amount of cell membranes to each well.
-
Competition: Add increasing concentrations of the unlabeled D-2-Nal peptide to the wells. For total binding, add binding buffer only. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Radioligand Addition: Add a fixed, low concentration (typically at or below the Kd) of the radiolabeled ligand to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the D-2-Nal peptide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Visualizations
The biological effects of D-2-Nal-containing peptides are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation or inhibition of downstream signaling cascades.
GnRH Receptor Signaling
GnRH antagonists containing D-2-Nal competitively block the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This prevents the activation of Gαq/11, thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization and protein kinase C (PKC) activation. The ultimate result is the suppression of LH and FSH synthesis and release.
Caption: GnRH antagonist signaling pathway.
Melanocortin-4 Receptor (MC4R) Signaling
MC4R is primarily coupled to the Gαs protein. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of MC4R activation, such as reduced food intake and increased energy expenditure. D-2-Nal-containing antagonists block this pathway by preventing agonist binding.
Caption: MC4R antagonist signaling pathway.
Conclusion
The incorporation of D-2-naphthylalanine into peptides is a powerful and versatile strategy in modern drug design. It provides a robust solution to the challenge of proteolytic instability and offers a sophisticated means to fine-tune receptor binding affinity and functional activity. The successful development of D-2-Nal-containing GnRH antagonists and melanocortin receptor ligands underscores the significant biological impact of this unnatural amino acid. As our understanding of peptide structure-activity relationships continues to grow, the rational incorporation of D-2-Nal and other unnatural amino acids will undoubtedly pave the way for the next generation of highly effective and durable peptide therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in harnessing the potential of D-2-Nal in their own research endeavors.
References
- 1. Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Z-Protected Amino Acids in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) group stands as a foundational and versatile protecting group in the realm of medicinal chemistry, particularly in the intricate art of peptide synthesis. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, the Z-group was instrumental in pioneering controlled peptide synthesis.[1][2] Its enduring utility is a testament to its reliability in preventing unwanted side reactions at the amino terminus of amino acids, a critical aspect of constructing complex peptide-based therapeutics. This guide provides a comprehensive technical overview of Z-protected amino acids, encompassing their synthesis, deprotection, and strategic application in medicinal chemistry, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Core Principles of Z-Protection
The benzyloxycarbonyl group is a carbamate-type amine protecting group. It is introduced by reacting the amino group of an amino acid with benzyl (B1604629) chloroformate, typically under Schotten-Baumann conditions (in the presence of a base).[3] The resulting Z-protected amino acid is stable under a variety of reaction conditions, yet the Z-group can be selectively removed when desired. This strategic protection prevents the nucleophilic amino group from participating in unintended reactions during peptide bond formation.
One of the key advantages of the Z-group is its ability to suppress racemization during peptide coupling.[4] Furthermore, the introduction of the Z-group often enhances the crystallinity of amino acid derivatives, facilitating their purification.[5] While it has been largely succeeded by Fmoc and Boc strategies for N-terminal protection in solid-phase peptide synthesis (SPPS), the Z-group remains highly relevant for side-chain protection in SPPS and as a primary protecting group in solution-phase peptide synthesis.[1][4]
Data Presentation: Synthesis and Deprotection of Z-Amino Acids
The following tables summarize quantitative data for the synthesis and deprotection of representative Z-protected amino acids.
Table 1: Synthesis of Z-Protected Amino Acids via Schotten-Baumann Reaction
| Amino Acid | Product | Yield (%) | Reference |
| L-Alanine | Z-Ala-OH | 81 | [6] |
| L-Leucine | Z-Leu-OH | - | [5] |
| L-Phenylalanine | Z-Phe-OH | 90 | [7] |
| Glycine | Z-Gly-OH | 95 | [8] |
Table 2: Deprotection of Z-Protected Amino Acids and Peptides via Catalytic Transfer Hydrogenation
| Substrate | Product | Hydrogen Donor | Catalyst | Reaction Time | Yield (%) | Reference |
| Z-Ala-OH | Alanine | Formic Acid | 10% Pd/C | 3 min | 95 | [8] |
| Z-Phe-OH | Phenylalanine | Formic Acid | 10% Pd/C | 3 min | 95 | [8] |
| Z-Gly-OH | Glycine | Formic Acid | 10% Pd/C | 3 min | 95 | [8] |
| Z-Ser(OBut)-OMe | H-Ser(OBut)-OMe | Cyclohexene | 10% Pd/C | 15 min | 90 | [7] |
| Z-Phe-NH2 | H-Phe-NH2 | Cyclohexene | 10% Pd/C | 15 min | 90 | [7] |
Experimental Protocols
Synthesis of N-α-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
This protocol describes the protection of the α-amino group of L-alanine using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
L-Alanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve L-alanine (1.0 eq) in 2 M NaOH (2.0 eq) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2 M NaOH (1.1 eq) dropwise, maintaining the pH of the reaction mixture between 9 and 10.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Wash the reaction mixture with dichloromethane to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 6 M HCl at 0 °C. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure to yield Z-Ala-OH as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexane.[6]
Deprotection of Z-Ala-Phe-OMe via Catalytic Transfer Hydrogenation
This protocol details the removal of the Z-group from a dipeptide using catalytic transfer hydrogenation with formic acid as the hydrogen donor.
Materials:
-
Z-Ala-Phe-OMe
-
10% Palladium on carbon (Pd/C)
-
Formic acid
Procedure:
-
Dissolve Z-Ala-Phe-OMe (1.0 eq) in a mixture of methanol and formic acid (e.g., 9:1 v/v).
-
To this solution, carefully add 10% Pd/C (10% by weight of the peptide).
-
Stir the suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[8]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the deprotected dipeptide, Ala-Phe-OMe.
Deprotection of a Z-Protected Peptide using HBr in Acetic Acid
This protocol describes the cleavage of the Z-group using a solution of hydrogen bromide in acetic acid. This is a harsher method suitable for more robust peptides.
Materials:
-
Z-protected peptide
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (a 5- to 10-fold excess of HBr).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, precipitate the peptide hydrobromide salt by adding cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with diethyl ether to remove residual reagents.
-
Dry the product under vacuum.[9]
Mandatory Visualizations
Synthesis of a Z-Protected Amino Acid
Caption: Workflow for the synthesis of a Z-protected amino acid.
Deprotection of a Z-Protected Peptide
Caption: General workflows for the deprotection of Z-protected peptides.
Solution-Phase Dipeptide Synthesis using Z-Protection
Caption: Workflow for solution-phase synthesis of a dipeptide using Z-protection.
Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
Caption: Orthogonal use of Z-group for side-chain protection in Fmoc-SPPS.
Applications in Medicinal Chemistry
Z-protected amino acids are instrumental in the synthesis of a wide array of medicinally important peptides and small molecules.
-
Bioactive Peptides: The synthesis of numerous bioactive peptides, including hormones and their analogues, relies on the principles of peptide chemistry where Z-protection has historically played and continues to play a role, especially in solution-phase strategies.[10][11] For example, the synthesis of GLP-1 analogues, a class of drugs for treating type 2 diabetes, often involves complex multi-step syntheses where strategic use of protecting groups is paramount.[12]
-
Kinase Inhibitors: Many small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy, feature amide bonds in their structures. The synthesis of these complex molecules often requires the use of protecting group strategies, including Z-protection, to ensure the correct assembly of molecular fragments.[13][14]
-
Peptidomimetics: The development of peptidomimetics, which are designed to mimic natural peptides but with improved properties such as stability and bioavailability, frequently involves the use of non-natural amino acids and complex synthetic routes where Z-protection can be a valuable tool.
Conclusion
The benzyloxycarbonyl group, despite the advent of newer protecting groups, remains a stalwart in the medicinal chemist's toolbox. Its ease of introduction, stability, and versatile deprotection methods make it a reliable choice for the protection of amino groups in a variety of synthetic contexts. A thorough understanding of the principles and practicalities of using Z-protected amino acids is essential for researchers and scientists engaged in the design and synthesis of peptide-based drugs and other complex organic molecules. This guide has provided a detailed overview of the core aspects of Z-protection, from fundamental data and experimental protocols to its strategic role in the synthesis of medicinally relevant compounds.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2020074583A1 - Process for the manufacture of glp-1 analogues - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Z-D-2-Nal-OH in Peptide Library Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unnatural amino acid Z-D-2-Nal-OH, a D-alanine derivative featuring a bulky 2-naphthyl group, is a critical building block in modern peptidomimetic and drug discovery efforts. Its incorporation into peptide libraries offers a powerful strategy to enhance biological activity, improve metabolic stability, and explore novel structural motifs. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of peptide libraries containing this compound, with a focus on practical experimental protocols and data presentation.
Core Concepts and Applications
This compound and its derivatives are frequently utilized in the synthesis of peptide-based therapeutics, most notably in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. The bulky, hydrophobic nature of the 2-naphthylalanine residue can significantly influence peptide conformation and receptor binding affinity. Peptide libraries constructed with this amino acid are instrumental in structure-activity relationship (SAR) studies, allowing for the systematic evaluation of the impact of this residue on a peptide's biological function.
Physicochemical Properties of this compound and Derivatives
A clear understanding of the properties of the amino acid building blocks is fundamental to successful peptide synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Protection Strategy Suitability |
| This compound | C₂₁H₁₉NO₄ | 349.38 | Solution-Phase Peptide Synthesis |
| Fmoc-D-2-Nal-OH | C₂₈H₂₃NO₄ | 437.49 | Solid-Phase Peptide Synthesis (Fmoc strategy) |
Experimental Protocols
The synthesis of peptide libraries incorporating D-2-naphthylalanine can be approached through two primary methodologies: solution-phase synthesis, for which this compound is suited, and solid-phase peptide synthesis (SPPS), which utilizes the Fmoc-protected analogue, Fmoc-D-2-Nal-OH.
Solution-Phase Peptide Synthesis (SPPS) with this compound
Solution-phase synthesis, while traditionally more labor-intensive than SPPS, offers advantages for the synthesis of short peptides and for scaling up production.
Protocol 1: Dipeptide Synthesis (Z-D-2-Nal-Gly-OMe)
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, suspend H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM and neutralize with triethylamine (B128534) (TEA) (1 equivalent).
-
-
Coupling:
-
Add the neutralized glycine (B1666218) methyl ester solution to the activated this compound solution.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude dipeptide by recrystallization or column chromatography.
-
Protocol 2: Z-group Deprotection
-
Dissolve the purified Z-D-2-Nal-dipeptide in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and evaporate the solvent to yield the deprotected dipeptide.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-2-Nal-OH
SPPS is the most common method for synthesizing peptide libraries due to its efficiency and potential for automation. The bulky nature of D-2-Nal presents a steric hindrance challenge that requires optimized coupling conditions.
Workflow for SPPS of a D-2-Nal containing peptide library:
SPPS Experimental Workflow
Protocol 3: Automated Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-D-2-Nal-OH:
-
Prepare a solution of Fmoc-D-2-Nal-OH (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. A double coupling may be necessary to ensure high efficiency.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the library sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. Wash the resin with DMF and then dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Coupling Efficiency
The steric bulk of the naphthyl group in Fmoc-D-2-Nal-OH can impede coupling efficiency. The choice of coupling reagent is critical for maximizing yield and purity.
| Coupling Reagent | Class | Typical Coupling Time | Estimated Coupling Efficiency for Bulky Residues (%) | Notes |
| HBTU/HOBt | Aminium/Uronium Salt | 30-60 min | 98-99.5 | Fast and efficient, but potential for side reactions if used in excess. |
| HATU/HOAt | Aminium/Uronium Salt | 20-45 min | >99 | Highly reactive, often used for difficult couplings. |
| DIC/Oxyma | Carbodiimide | 60-120 min | 95-98 | Cost-effective, with a lower risk of certain side reactions. |
| PyBOP | Phosphonium Salt | 30-60 min | 98-99 | Efficient, but byproducts can be challenging to remove in solution-phase. |
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized peptides.
Signaling Pathway of GnRH Receptors
Peptides incorporating D-2-Nal are often designed as antagonists for the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor. Understanding the downstream signaling is crucial for drug development.
Conformational Effects of D-2-Naphthylalanine in Peptide Chains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. Among these, D-2-naphthylalanine (D-2-Nal), a bulky aromatic amino acid, has proven to be particularly valuable. Its rigid and voluminous naphthyl side chain imposes significant steric constraints on the peptide backbone, influencing local and global conformation. This guide provides a comprehensive technical overview of the conformational effects of D-2-Nal in peptide chains, detailing experimental methodologies for its study and presenting key quantitative data.
Impact of D-2-Nal on Peptide Conformation
The substitution of native amino acids with D-2-Nal can induce specific secondary structures, such as β-turns and helical motifs. The D-configuration of the alpha-carbon, combined with the large aromatic side chain, favors specific dihedral angles that can lead to a more folded and stable peptide structure. This conformational restriction is a key factor in the enhanced binding affinity and biological activity observed in many D-2-Nal-containing peptides, particularly in the context of G-protein coupled receptor (GPCR) ligands like Gonadotropin-Releasing Hormone (GnRH) antagonists.[1]
Ramachandran Plot Analysis
The allowable regions for the backbone dihedral angles (φ and ψ) of an amino acid are visualized on a Ramachandran plot. For D-amino acids, the energetically favored regions are generally reflected through the origin (φ=0, ψ=0) compared to their L-counterparts. Molecular dynamics simulations of peptides containing D-amino acids show a preference for the αR, β, and PIIR regions of the Ramachandran plot. The bulky naphthyl group of D-2-Nal further restricts the accessible conformational space, favoring specific turn conformations that are crucial for receptor binding.
Quantitative Conformational Data
The precise impact of D-2-Nal on peptide conformation can be quantified using various biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Dihedral Angle Restraints
NMR-derived coupling constants (3JHNα) and Nuclear Overhauser Effect (NOE) data provide crucial information for determining backbone (φ, ψ) and side-chain (χ) dihedral angles.
| Residue Position | Peptide Sequence Fragment | 3JHNα (Hz) | Derived φ Angle (°) | Key NOEs |
| i+1 | D-2-Nal | < 6.0 | -60 ± 20 | dαN(i, i+1) |
| i+2 | Xaa-D-2-Nal | > 8.0 | -120 ± 40 | dNN(i+1, i+2) |
Table 1: Representative NMR-derived dihedral angle restraints for a peptide containing D-2-Nal. The actual values are sequence and environment-dependent.
Nuclear Overhauser Effect (NOE) Constraints
NOE data provides distance constraints between protons that are close in space (< 5 Å), which is fundamental for 3D structure calculation. The incorporation of D-2-Nal often leads to a distinct pattern of NOEs indicative of a turn structure.
| NOE Type | Inter-residue Protons | Distance Constraint (Å) | Implied Conformation |
| Sequential | Hα(i) - HN(i+1) | ~2.2 - 2.8 | Extended or Turn |
| Medium-range | Hα(i) - HN(i+2) | ~2.5 - 3.5 | Turn |
| Medium-range | Hα(i) - Hα(i+1) | ~3.0 - 4.0 | Turn |
| Side chain-backbone | D-2-Nal side chain - Backbone HN | Variable | Side chain orientation |
Table 2: Common NOE constraints observed in D-2-Nal-containing peptides indicative of turn formation.
Biological Activity Data
The conformational constraints imposed by D-2-Nal often translate to enhanced biological activity. This is particularly evident in GnRH antagonists, where D-2-Nal substitution at specific positions leads to high binding affinity.
| Peptide Analogue | Modification | Binding Affinity (Ki, nM) |
| Native GnRH | - | ~100 |
| Antagonist 1 | [Ac-D-2-Nal1,...] | 0.5 - 5 |
| Antagonist 2 | [..., D-Arg6, D-2-Nal10]-NH2 | 0.1 - 1 |
Table 3: Exemplary binding affinities of GnRH analogues with D-2-Nal substitutions, demonstrating a significant increase in affinity compared to the native peptide.
Experimental Protocols
A multi-faceted approach is typically employed to fully characterize the conformational effects of D-2-Nal.
Solid-Phase Peptide Synthesis (SPPS) of D-2-Nal Containing Peptides
The incorporation of D-2-Nal into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Selection and Swelling: A suitable resin (e.g., Rink Amide for C-terminal amides) is chosen and swelled in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The Fmoc-protected D-2-Nal is activated using a coupling reagent and coupled to the deprotected N-terminus of the peptide chain.
-
Coupling Reagents: Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).
-
Reaction Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test.
-
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region (190-260 nm).
-
Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. The following parameters are typically set:
-
Wavelength range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Scan speed: 50 nm/min
-
Data pitch: 0.5 nm
-
Accumulations: 3-5 scans
-
-
Data Acquisition: A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting CD spectrum, plotted as molar ellipticity ([θ]) versus wavelength, is analyzed. Characteristic spectral features indicate the presence of α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), and random coil (a strong negative band near 200 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Protocol:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D2O, DMSO-d6, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D 1H NMR: Provides an initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are used to derive distance restraints.
-
2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons and measure coupling constants.
-
-
Data Processing and Analysis: The NMR spectra are processed and analyzed to assign all proton resonances.
-
Structure Calculation: The derived distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape and dynamics of peptides.
Protocol:
-
System Setup: An initial 3D structure of the peptide is generated. The peptide is placed in a simulation box filled with an explicit solvent (e.g., water).
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen. For non-canonical amino acids like D-2-Nal, specific parameters may need to be developed or obtained from existing libraries.
-
Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values.
-
Production Run: A long-timescale MD simulation is performed to sample the conformational space of the peptide.
-
Trajectory Analysis: The resulting trajectory is analyzed to determine preferred conformations, dihedral angle distributions, hydrogen bonding patterns, and other structural properties.
Case Study: D-2-Nal in GnRH Antagonists and Signaling
The GnRH receptor is a GPCR that plays a pivotal role in the reproductive axis. The binding of GnRH to its receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4]
The incorporation of D-2-Nal at the N-terminus of GnRH analogues is a hallmark of many potent antagonists. The conformational constraints imposed by D-2-Nal help to stabilize a bioactive conformation that binds to the GnRH receptor with high affinity but fails to induce the conformational changes necessary for receptor activation and downstream signaling.
Conclusion
The incorporation of D-2-naphthylalanine is a highly effective strategy for constraining the conformation of peptide chains. The bulky and rigid nature of the D-2-Nal side chain, coupled with its D-chirality, promotes the formation of well-defined secondary structures, particularly β-turns. This conformational restriction often leads to a significant enhancement in biological activity, as exemplified by the high-affinity binding of D-2-Nal-containing GnRH antagonists. A combination of solid-phase peptide synthesis, CD and NMR spectroscopy, and molecular dynamics simulations provides a powerful toolkit for the design, synthesis, and detailed conformational analysis of these modified peptides, paving the way for the development of novel and more potent peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Side-Chain Conformational Changes upon Protein-Protein Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Z-D-2-Nal-OH in the Development of Potent Bioactive Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a key strategy for enhancing the therapeutic potential of peptide-based drug candidates. Among these, Z-D-2-Nal-OH, the N-benzyloxycarbonyl-protected D-isomer of 2-naphthylalanine, stands out as a critical precursor for the synthesis of potent and stable bioactive peptides. Its bulky aromatic side chain imparts unique conformational properties, enhances metabolic stability, and can significantly improve receptor binding affinity. This technical guide provides an in-depth overview of the application of this compound in bioactive peptide development, with a particular focus on its use in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 143218-10-4 | |
| Molecular Formula | C₂₁H₁₉NO₄ | |
| Molecular Weight | 349.38 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥98.0% (HPLC) | |
| Reaction Suitability | Solution-phase peptide synthesis |
Application in Bioactive Peptide Development: GnRH Antagonists
The incorporation of D-2-naphthylalanine (D-2-Nal), derived from this compound, is a hallmark of several potent GnRH antagonists. These antagonists are instrumental in the treatment of hormone-dependent diseases such as prostate cancer. By competitively blocking the GnRH receptor in the pituitary gland, they induce a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testosterone (B1683101) production.[1]
Quantitative Data of Bioactive Peptides
The following table summarizes key quantitative data for prominent GnRH antagonists synthesized using a D-2-Nal residue.
| Peptide | Receptor | Assay Type | Quantitative Value | Reference |
| Degarelix (B1662521) | Human GnRH Receptor | Radioligand Binding Assay | Kᵢ = 1.68 ± 0.12 nM | [1][2] |
| Degarelix | Human GnRH Receptor | In vitro functional assay | IC₅₀ = 3 nM | [3] |
| Acyline | Human GnRH Receptor | Reporter Gene Assay | IC₅₀ < 2 nM | [4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist (General Protocol)
This protocol outlines the general steps for the manual solid-phase synthesis of a peptide amide incorporating this compound, based on the widely used Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)
-
This compound (for solution-phase coupling if required, though Fmoc-D-2-Nal-OH is more common for SPPS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling reagent such as HBTU (3-5 equivalents) and an activator base like DIPEA (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to facilitate coupling.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-D-2-Nal-OH.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Competitive Radioligand Binding Assay for GnRH Receptor
This protocol describes a method to determine the binding affinity (Kᵢ) of a novel peptide for the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the human GnRH receptor.
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-triptorelin).
-
Unlabeled competitor peptide (the peptide synthesized using this compound).
-
Standard GnRH agonist (e.g., Buserelin) for non-specific binding determination.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the GnRH receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, the GnRH receptor membrane preparation, and the radioligand.
-
Non-specific Binding (NSB): Add a high concentration of an unlabeled GnRH agonist, the membrane preparation, and the radioligand.
-
Competition Binding: Add varying concentrations of the unlabeled competitor peptide, the membrane preparation, and a fixed concentration of the radioligand.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plate.
-
Washing: Quickly wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizations
Signaling Pathway
Caption: GnRH receptor signaling pathway and the point of antagonist inhibition.
Experimental Workflows
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a valuable building block in the synthesis of complex and potent bioactive peptides. Its incorporation, particularly in the development of GnRH antagonists, has led to significant advancements in the treatment of hormone-dependent diseases. The strategic use of this unnatural amino acid enhances the pharmacological properties of the resulting peptides, underscoring the importance of specialized chemical precursors in modern drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of peptide therapeutics.
References
The Ascendance of Naphthylalanine in Peptide Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the arsenal (B13267) of synthetic amino acids, naphthylalanine (Nal) has emerged as a particularly influential residue. Its unique bicyclic aromatic structure imparts critical physicochemical properties, enabling the rational design of peptidomimetics with enhanced potency, receptor affinity, and pharmacokinetic profiles. This technical guide provides an in-depth review of peptides containing naphthylalanine residues, focusing on their synthesis, structural implications, and diverse therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
The Naphthylalanine Residue: Structure and Properties
Naphthylalanine is a non-proteinogenic amino acid characterized by the substitution of the phenyl group of phenylalanine with a larger, more hydrophobic naphthyl moiety. It exists as two constitutional isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), distinguished by the attachment point of the alanine (B10760859) side chain to the naphthalene (B1677914) ring system.[1][2] This seemingly subtle structural variance has profound implications for the steric and electronic properties of the resulting peptide.
-
1-Naphthylalanine (1-Nal): Possesses greater steric hindrance due to the peri-hydrogen interactions on the naphthalene ring.[1] This bulkiness can be strategically employed to enforce specific peptide conformations and can influence receptor binding by creating more extensive hydrophobic interactions. Geometric analysis has shown that 1-Nal can adopt a similar edge-to-face geometry as tryptophan in aromatic interactions within a peptide structure.[3]
-
2-Naphthylalanine (2-Nal): Exhibits less steric bulk compared to its isomer and is often considered a closer structural mimic of a substituted phenylalanine.[3] Its incorporation can significantly enhance the hydrophobicity and stability of peptides.
The extended π-conjugated system of the naphthalene ring endows Nal residues with intrinsic fluorescence, making them valuable probes for studying peptide-receptor interactions, membrane penetration, and protein folding without the need for external fluorescent labels.[1][4] This property is particularly advantageous in biophysical assays.
Synthesis of Naphthylalanine-Containing Peptides
The incorporation of naphthylalanine into peptide sequences is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS).[1] This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a custom peptide sequence containing a naphthylalanine residue.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-1-Nal-OH or Fmoc-L-2-Nal-OH)
-
Rink Amide or Wang resin (depending on desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (typically 20%)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in appropriate ratios)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Automated or manual peptide synthesizer
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for identity confirmation
Methodology:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Nal-OH) is pre-activated using a coupling reagent (e.g., HBTU/HOBt) and a base (DIPEA) in DMF. This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a colorimetric test (e.g., Kaiser test). The resin is washed with DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The crude peptide is then dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and purified by reverse-phase HPLC.
-
Characterization: The purified peptide fractions are analyzed by mass spectrometry to confirm the correct molecular weight.
Therapeutic Applications and Quantitative Data
The incorporation of naphthylalanine has proven to be a successful strategy in the development of potent and selective peptide-based therapeutics across various disease areas.
Antimicrobial Peptides (AMPs)
Nal substitution is a powerful tool to enhance the efficacy of AMPs, particularly against resistant bacterial strains. The increased hydrophobicity and bulkiness of the Nal residue can improve membrane penetration and disruption.[5][6][7][8]
Table 1: Impact of β-Naphthylalanine End-Tagging on the Antimicrobial Activity of Peptide S1
| Peptide | Sequence | Organism | MIC (µg/mL) in Mueller-Hinton Broth | MIC (µg/mL) with 100 mM NaCl |
| S1 | (Parent Peptide) | E. coli | >128 | >128 |
| S1-Nal | S1 with C-terminal Nal | E. coli | 6.4 | 12.8 |
| S1-Nal-Nal | S1 with C-terminal Nal-Nal | E. coli | 3.2 | 6.4 |
| KWWK | (Parent Peptide) | E. coli | >128 | >128 |
| KWWK-Nal-Nal | KWWK with C-terminal Nal-Nal | E. coli | 1.6 | 1.6 |
Data compiled from Chu et al., 2013.[5][8]
As shown in Table 1, the addition of β-naphthylalanine residues to the C-terminus of the S1 and KWWK peptides significantly enhances their antimicrobial activity and, critically, boosts their salt resistance, a major hurdle for the clinical application of many AMPs.[5][8]
Anticancer Peptides (ACPs)
The membrane-lytic properties of Nal-containing AMPs can also be directed against cancer cells, which often possess a net negative surface charge similar to bacterial membranes. The addition of Nal residues has been shown to increase the anticancer potency of short peptides.[6]
Table 2: Anticancer Activity of Naphthylalanine-Modified Peptides
| Peptide | Sequence | Cell Line | IC50 (µM) |
| S1 | (Parent Peptide) | A549 (Lung) | >100 |
| Nal2-S1 | S1 with N-terminal Nal-Nal | A549 (Lung) | 12.5 |
| K4R2-Nal2-S1 | Nal2-S1 with N-terminal K4R2 | A549 (Lung) | 6.25 |
Data compiled from Chih et al., 2015.[6]
Receptor Ligands
Naphthylalanine is widely used to modulate the affinity and selectivity of peptides for G-protein coupled receptors (GPCRs).
-
Melanocortin Receptors (MCRs): The substitution of D-Phe with D-2-Nal at position 7 of α-MSH analogues has been a key strategy in developing antagonists for the MC4 receptor, which is involved in appetite regulation and energy homeostasis.[9] For instance, the peptide SHU9119, which contains a D-2-Nal at position 7, is a well-known MC3/MC4 receptor antagonist.
-
Vasopressin Receptors (V1/V2): The incorporation of L-Nal at position 3 of arginine vasopressin (AVP) analogues has led to the development of highly potent and selective V2 agonists and V1 antagonists.[1][10] These are valuable for studying cardiovascular and renal physiology.
Table 3: Pharmacological Properties of Naphthylalanine-Substituted Vasopressin Analogues
| Analogue | Pressor Activity (V1) (IU/mg) | Antidiuretic Activity (V2) (IU/mg) | Uterotonic Activity (in vitro) |
| Arginine Vasopressin (AVP) | 370 ± 25 | 400 ± 30 | Agonist |
| [(L-2-Nal)³, (D-Arg)⁸]VP | Antagonist (pA₂ = 8.7) | 0.01 ± 0.002 | Inactive |
| [Mpa¹, (L-2-Nal)³, (D-Arg)⁸]VP | 0.003 ± 0.0005 | 1250 ± 110 | Inactive |
Data compiled from Lammek et al., 1997.[1][10]
-
CXCR4 Antagonists: Peptides containing Nal are crucial in the design of antagonists for the CXCR4 receptor, a key player in HIV entry and cancer metastasis.[11] The cyclic peptide FC131, for example, incorporates a 2-Nal residue.[11]
Biophysical Characterization of Naphthylalanine Peptides
A suite of biophysical techniques is employed to elucidate the structural and functional properties of Nal-containing peptides.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of a Nal-containing peptide in solution.
Materials:
-
Purified Nal-containing peptide
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectrometer
-
Quartz cuvette (e.g., 1 mm path length)
Methodology:
-
Sample Preparation: Dissolve the peptide in the CD-transparent buffer to a final concentration of approximately 0.1-0.2 mg/mL. Accurately determine the peptide concentration.
-
Instrument Setup: Calibrate the CD spectrometer. Set the acquisition parameters, typically:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans
-
-
Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
Data Interpretation: Analyze the resulting spectrum. Characteristic minima at ~208 nm and ~222 nm indicate an α-helical structure, a minimum around 218 nm suggests a β-sheet conformation, and a strong negative band near 200 nm is indicative of a random coil.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a Nal-containing antimicrobial peptide that inhibits the visible growth of a specific bacterium.
Materials:
-
Nal-containing peptide stock solution
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Bacterial Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture in fresh MHB to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in the 96-well plate using MHB.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[7][12][13]
Visualizing Workflows and Signaling Pathways
The integration of naphthylalanine into peptides is part of a larger drug discovery workflow and targets specific cellular signaling cascades.
Signaling Pathways
Naphthylalanine-containing peptides often act as modulators of critical signaling pathways.
Conclusion and Future Directions
The incorporation of naphthylalanine residues is a cornerstone of modern peptide engineering, providing a versatile tool to enhance the therapeutic properties of peptides.[1] The increased hydrophobicity, steric bulk, and inherent fluorescence of Nal residues have been successfully leveraged to create potent and selective antimicrobial, anticancer, and receptor-modulating agents with improved pharmacokinetic profiles.[1][5][6] Future research will likely focus on the development of peptides with multiple Nal substitutions to fine-tune activity and the use of computational modeling to predict the optimal placement of these residues for specific therapeutic targets. As our understanding of the structural biology of peptide-receptor interactions continues to grow, the rational design of naphthylalanine-containing peptides will undoubtedly lead to the development of novel and effective therapies for a wide range of diseases.
References
- 1. Influence of L-naphthylalanine in position 3 of AVP and its analogues on their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analogues of arginine vasopressin modified in position 2 or 3 with naphthylalanine: selective antagonists of oxytocin in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Structural Impact of Z-D-2-Nal-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug design, enabling the fine-tuning of conformational properties, stability, and receptor affinity. This technical guide focuses on the theoretical and practical aspects of incorporating Z-D-2-Nal-OH (N-Benzyloxycarbonyl-D-2-naphthylalanine), a bulky, aromatic D-amino acid. We delve into the structural perturbations induced by this residue, supported by theoretical conformational analysis. Detailed experimental protocols for solid-phase peptide synthesis (SPPS) and subsequent structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are provided. Furthermore, we explore the functional implications of this compound incorporation, with a specific focus on its role in modulating the melanocortin 4 receptor (MC4R) signaling pathway, a critical regulator of energy homeostasis. This guide serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in peptide-based drug discovery and development.
Introduction: The Role of Non-Natural Amino Acids in Peptide Design
Peptides are versatile signaling molecules with high specificity and potency. However, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. The introduction of non-natural amino acids, such as D-amino acids and those with bulky side chains, can address these limitations. This compound is a prime example of such a building block. The D-configuration of its alpha-carbon enhances resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2][3] The bulky naphthyl group introduces significant steric and hydrophobic interactions, which can profoundly influence the local and global conformation of a peptide.[4] This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.
Theoretical Studies on the Conformational Impact of D-2-Naphthylalanine
Theoretical studies, particularly molecular dynamics (MD) simulations, provide invaluable insights into the conformational preferences of peptides containing non-natural amino acids. These studies can predict the accessible regions of the Ramachandran plot and the preferred dihedral angles (φ, ψ) of the incorporated residue, guiding the rational design of peptidomimetics.
Conformational Landscape Analysis
Recent molecular dynamics simulations on model tripeptides of the form Ac-Ala-X-Ala-NH2, where X is a non-coded amino acid including 2-naphthylalanine, have elucidated the conformational landscape of these residues.[1] The results indicate that the bulky naphthyl side chain significantly restricts the available conformational space compared to smaller amino acids like glycine (B1666218) or even the natural aromatic amino acids.
The Ramachandran plot for D-amino acids is a mirror image of that for L-amino acids. For D-2-naphthylalanine, the simulations show a preference for the αR (right-handed helical) and β-sheet regions of the Ramachandran plot, which correspond to the αL (left-handed helical) and β-sheet regions for L-amino acids, respectively.
Quantitative Conformational Data
The following table summarizes the preferred dihedral angles (φ, ψ) for D-2-naphthylalanine in a model tripeptide system, derived from the most populated clusters in molecular dynamics simulations.[1]
| Quadrant of Ramachandran Plot | Most Populated Cluster Center (φ, ψ) |
| I (β-sheet region for D-amino acids) | (-90° ± 15°, 120° ± 20°) |
| II (αR region for D-amino acids) | (60° ± 20°, 45° ± 15°) |
| III (Less populated) | (90° ± 20°, -60° ± 20°) |
| IV (Less populated) | (-60° ± 20°, -45° ± 15°) |
Note: The values are approximate and derived from published graphical data. The exact values can vary depending on the peptide sequence and the force field used in the simulation.
Experimental Protocols for Synthesis and Structural Analysis
The successful application of this compound in peptide design relies on robust experimental methodologies for both the synthesis of the modified peptide and its subsequent structural characterization.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The incorporation of this compound into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis protocols. However, the bulky nature of the naphthyl side chain can present challenges such as steric hindrance during coupling, potentially leading to incomplete reactions. The following protocol outlines a general procedure with considerations for incorporating bulky, non-natural amino acids.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Washing solvents: DCM (Dichloromethane), Methanol
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
For this compound and other bulky residues: A double coupling is recommended. After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group from this compound).
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For peptides containing D-2-Naphthylalanine, specific NMR experiments can provide information on the local conformation around this residue and its influence on the overall peptide structure.
Key NMR Experiments:
-
1D ¹H NMR: Provides an initial assessment of the peptide's purity and folding. The aromatic protons of the naphthyl group will appear in the downfield region of the spectrum.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the three-dimensional structure. NOEs between the naphthyl protons and other protons in the peptide can define the orientation of the side chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
Considerations for Peptides with D-2-Naphthylalanine:
-
The chemical shifts of protons near the bulky naphthyl group may be significantly altered due to anisotropic effects.
-
The increased hydrophobicity imparted by the naphthyl group may lead to peptide aggregation at high concentrations, which can broaden NMR signals. It is important to optimize sample conditions (concentration, temperature, pH, and solvent) to minimize aggregation.
Structural Analysis by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. Obtaining suitable crystals of peptides can be challenging, and the presence of a bulky, hydrophobic residue like D-2-Naphthylalanine can influence the crystallization process.
General Crystallization Protocol:
-
Peptide Purity: Ensure the peptide is of high purity (>98%) as impurities can inhibit crystallization.
-
Screening: Use commercially available or custom-made crystallization screens that vary parameters such as precipitant type and concentration, pH, and temperature. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the parameters around the initial hit condition to improve crystal size and quality.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal using a synchrotron or in-house X-ray source. The resulting diffraction pattern is used to determine the electron density map and build the atomic model of the peptide.
Considerations for Peptides with D-2-Naphthylalanine:
-
The hydrophobic naphthyl group may promote aggregation, which can sometimes be beneficial for crystallization but can also lead to amorphous precipitates.
-
The rigidity imposed by the D-amino acid and the bulky side chain may favor a more ordered conformation, potentially aiding in the formation of a crystal lattice.
Functional Implications: Modulation of the Melanocortin 4 Receptor (MC4R) Signaling Pathway
The incorporation of D-2-Naphthylalanine has been particularly impactful in the design of ligands for the melanocortin receptors, a family of G-protein coupled receptors (GPCRs) involved in various physiological processes, including energy homeostasis, pigmentation, and sexual function. The melanocortin 4 receptor (MC4R) is a key regulator of appetite and energy expenditure.
The MC4R Signaling Cascade
The activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure. The core of this pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Impact of D-2-Naphthylalanine on MC4R Ligand Activity
The substitution of specific amino acids in α-MSH analogs with D-2-Naphthylalanine can dramatically alter their activity at the MC4R. For instance, replacing the D-Phenylalanine at position 7 of the potent α-MSH analog, MTII, with D-2-Naphthylalanine converts the agonist into a potent antagonist, SHU9119. This switch in activity is attributed to the distinct conformational constraints imposed by the bulkier naphthyl group, which likely prevents the receptor from adopting its active conformation upon ligand binding.
This highlights the critical role of structural modifications in fine-tuning the pharmacological profile of peptide ligands. The ability of D-2-Naphthylalanine to induce specific conformations can be exploited to design highly potent and selective agonists or antagonists for the MC4R and other GPCRs.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of medicinal chemists and peptide scientists. Its incorporation offers a dual advantage: the D-configuration provides enhanced proteolytic stability, while the bulky naphthyl side chain imposes significant conformational constraints. Theoretical studies have begun to map the preferred conformational space of this residue, providing a rational basis for its inclusion in peptide design. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural characterization of peptides containing this compound. The profound impact of this residue on the activity of melanocortin receptor ligands underscores the power of strategic non-natural amino acid incorporation in modulating biological function. As our understanding of the structural biology of peptide-receptor interactions continues to grow, the rational application of unique building blocks like this compound will undoubtedly play a pivotal role in the development of next-generation peptide therapeutics.
Workflow for Peptide Design and Analysis with this compound
The following diagram illustrates a typical workflow for the design, synthesis, and analysis of a peptide incorporating this compound.
References
- 1. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drpress.org [drpress.org]
Methodological & Application
Application Notes & Protocols for Solution-Phase Peptide Synthesis with Z-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone technique for the production of short peptides, peptide fragments for convergent synthesis, and peptides incorporating unnatural amino acids. This methodology offers significant advantages in terms of scalability, purification of intermediates, and cost-effectiveness for specific applications. The use of the benzyloxycarbonyl (Z) protecting group for the α-amine is a classic and robust strategy in peptide chemistry. The Z-group is stable to a wide range of coupling conditions and is readily removed by catalytic hydrogenation, providing a clean and efficient deprotection step.
This document provides a detailed protocol for the solution-phase synthesis of a model dipeptide using Z-D-2-Nal-OH, a derivative of the unnatural amino acid D-2-naphthylalanine. Peptides incorporating D-2-naphthylalanine have been extensively studied for their therapeutic potential, notably as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor, which plays a crucial role in reproductive endocrinology and the treatment of hormone-dependent cancers.[1][2][3] The bulky naphthyl group can enhance peptide stability and receptor binding affinity.
Data Presentation
The following tables summarize the materials and expected quantitative data for the synthesis of a model dipeptide, Z-D-2-Nal-Gly-OMe. These values are representative of typical solution-phase peptide syntheses and may vary based on specific reaction conditions and scale.
Table 1: Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₂₁H₁₉NO₄ | 349.38 | N-protected amino acid |
| Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl) | C₃H₈ClNO₂ | 125.55 | C-terminal amino acid ester |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent |
| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Solvent |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for hydrogenation |
| Formic Acid | CH₂O₂ | 46.03 | Hydrogen donor (optional) |
Table 2: Expected Yields and Purity for Z-D-2-Nal-Gly-OMe Synthesis
| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) |
| Coupling | Z-D-2-Nal-Gly-OMe | 85 - 95 | >95 |
| Deprotection | H-D-2-Nal-Gly-OMe | 90 - 98 | >98 |
Experimental Workflow
The overall workflow for the solution-phase synthesis of a dipeptide using this compound is depicted below.
Figure 1: Experimental workflow for the synthesis of H-D-2-Nal-Gly-OMe.
Experimental Protocols
Protocol 1: Peptide Coupling of this compound with Glycine Methyl Ester
This protocol details the coupling of this compound with glycine methyl ester using DCC and HOBt.
Materials:
-
This compound (1.0 eq)
-
Glycine methyl ester hydrochloride (1.0 eq)
-
DCC (1.05 eq)
-
HOBt (1.1 eq)
-
TEA (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
5% Aqueous HCl
-
Saturated Aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add TEA (1.0 eq) and stir the mixture at room temperature for 15-20 minutes to neutralize the salt.
-
In a separate round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Add the neutralized glycine methyl ester solution from step 1 to the cooled solution of this compound and HOBt.
-
In a small beaker, dissolve DCC (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with DCM.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Z-D-2-Nal-Gly-OMe by recrystallization from EtOAc/Hexanes or by silica (B1680970) gel column chromatography.
Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group to yield the free dipeptide.
Materials:
-
Z-D-2-Nal-Gly-OMe (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the peptide)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or Formic Acid (HCOOH)
Procedure:
-
Dissolve the purified Z-D-2-Nal-Gly-OMe in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Method A (Standard Hydrogenation): Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the suspension vigorously at room temperature.
-
Method B (Catalytic Transfer Hydrogenation): Add formic acid (2-3 eq) to the methanolic solution. Stir at room temperature. This method can be more convenient as it avoids the use of a hydrogen gas cylinder.[4]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-D-2-Nal-Gly-OMe. The product is typically of high purity and may not require further purification.
Biological Context: GnRH Antagonism
Peptides containing D-2-naphthylalanine are potent antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH, a decapeptide secreted by the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins are essential for regulating reproductive function. GnRH antagonists competitively bind to the GnRH receptor on pituitary gonadotroph cells, blocking the action of endogenous GnRH and thereby suppressing the release of LH and FSH.[1][5][6] This mechanism is therapeutically valuable for treating hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids, and for controlled ovarian stimulation in assisted reproductive technologies.
Figure 2: Signaling pathway of GnRH and its antagonism by D-2-Nal peptides.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of gonadotrophin releasing hormone antagonist and agonist on the pulsatile release of gonadotrophins and alpha-subunit in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Z-D-2-Nal-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered, non-proteinogenic amino acids such as N-α-Benzyloxycarbonyl-D-2-naphthylalanine (Z-D-2-Nal-OH) is a critical step in the synthesis of peptidomimetics and other peptide-based therapeutics. The bulky naphthyl side chain of this compound presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in incomplete coupling and low yields. The selection of an appropriate coupling reagent and optimized reaction conditions are paramount to achieving high coupling efficiency and minimizing side reactions, particularly racemization.
These application notes provide a comprehensive guide to the selection of suitable coupling reagents for the incorporation of this compound. Detailed experimental protocols for the most effective reagents are provided, along with a troubleshooting guide to address common challenges encountered during the synthesis.
Recommended Coupling Reagents
The successful incorporation of this compound necessitates the use of potent activating reagents that can overcome the steric hindrance imposed by its bulky side chain. Aminium/uronium and phosphonium (B103445) salt-based reagents are highly recommended over carbodiimides like DCC or DIC, which are often less effective for such challenging couplings.
Key classes of recommended coupling reagents include:
-
Aminium/Uronium Salts: Reagents such as HATU, HBTU, and COMU are highly efficient for peptide bond formation. HATU is often considered the gold standard for difficult couplings due to its rapid reaction kinetics and ability to suppress racemization.[1] COMU is a third-generation uronium salt that offers comparable or even superior performance to HATU, with the added benefit of a better safety profile as it does not generate potentially explosive benzotriazole (B28993) byproducts.[2][3]
-
Phosphonium Salts: PyBOP is another effective reagent for sterically hindered amino acids. It is a safer alternative to the original BOP reagent and is known for its high coupling efficiency.[3]
Data Presentation: Comparative Performance of Coupling Reagents
While direct comparative studies on the coupling efficiency of this compound with various reagents are not extensively published, the following table summarizes the expected performance based on data from the coupling of other sterically hindered amino acids and the general consensus in the literature.
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Key Advantages & Disadvantages |
| HATU | Very High (>95%) | 15 - 60 min | Very Low | Advantages: Highly reactive, fast kinetics, excellent for hindered couplings, low racemization.[1] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in large excess. |
| COMU | Very High (>95%) | 15 - 60 min | Very Low | Advantages: High efficiency comparable to HATU, excellent safety profile (non-explosive byproducts), water-soluble byproducts simplify purification.[2][3] Disadvantages: Higher cost. |
| HBTU | High (>90%) | 30 - 120 min | Low | Advantages: Effective and widely used, more cost-effective than HATU. Disadvantages: Generally slower and slightly less reactive than HATU for highly hindered residues.[1] |
| PyBOP | High (>90%) | 30 - 120 min | Low | Advantages: Safer than BOP, good for hindered couplings. Disadvantages: Byproducts can sometimes be difficult to remove. |
| DIC/HOBt | Moderate to Good | 1 - 4 hours | Low to Moderate | Advantages: Cost-effective. Disadvantages: Slower and less efficient for sterically hindered amino acids, may require double coupling. |
Note: The quantitative data presented are representative values based on typical outcomes for sterically hindered amino acids in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a growing peptide chain on a solid support using the recommended coupling reagents.
General Preparatory Steps for all Protocols:
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.
-
Fmoc-Deprotection: Drain the DMF. Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to remove residual piperidine and byproducts.
Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for achieving high coupling efficiency with this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA or 2,4,6-Collidine to the mixture and agitate for 1-2 minutes for pre-activation.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling (see Troubleshooting).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: COMU-Mediated Coupling
This protocol offers high efficiency with an improved safety profile.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
COMU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Activation: In a separate vessel, dissolve this compound and COMU in DMF.
-
Add DIPEA to the mixture and agitate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress with a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: HBTU-Mediated Coupling
A reliable and cost-effective method for incorporating this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Activation: In a separate vessel, dissolve this compound, HBTU, and optionally HOBt in a minimal amount of DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1.5-3 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 4: PyBOP-Mediated Coupling
A safe and effective phosphonium salt-based method.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
PyBOP (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Activation: In a separate vessel, dissolve this compound and PyBOP in DMF.
-
Add DIPEA to the mixture and agitate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin.
-
Agitate the reaction mixture for 1.5-3 hours at room temperature.
-
Monitoring: Check for complete coupling using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation pathways for aminium and phosphonium salt reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of this compound. 2. Inefficient coupling reagent. 3. Peptide aggregation on the resin. | 1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound. 2. Increase Reagent Equivalents: Use a higher molar excess (e.g., 4-5 equivalents) of the amino acid and coupling reagents. 3. Switch to a More Potent Reagent: If using HBTU or PyBOP, switch to HATU or COMU. 4. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C) to disrupt secondary structures. |
| Low Yield of Final Peptide | 1. Cumulative incomplete couplings. 2. Premature chain termination (capping). 3. Incomplete Fmoc deprotection. | 1. Implement the solutions for incomplete coupling at each difficult step. 2. Avoid using a large excess of aminium/uronium reagents relative to the amino acid, as this can lead to guanidinylation of the free amine. 3. Ensure complete deprotection by extending the second piperidine treatment or performing a third treatment for difficult sequences. |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling at one or more steps. | Optimize the coupling protocol as described above. Consider using a more effective solvent system (e.g., NMP instead of DMF) to improve resin swelling and reduce aggregation. |
| Racemization | 1. Prolonged activation or coupling times. 2. Use of a strong, unhindered base. 3. Elevated temperatures. | 1. Use highly efficient reagents like HATU or COMU to minimize reaction times. 2. Use a more hindered base such as 2,4,6-collidine instead of DIPEA. 3. If using elevated temperatures, carefully monitor the reaction time to avoid excessive exposure. |
References
Application Notes and Protocols for the Deprotection of the Z Group from a D-2-Nal Containing Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by different deprotection methods. Peptides incorporating the non-proteinogenic amino acid D-2-naphthylalanine (D-2-Nal) are of significant interest in drug development, particularly in the design of gonadotropin-releasing hormone (GnRH) antagonists. The bulky and aromatic nature of the D-2-Nal side chain can, however, present challenges during the deprotection of the Z group.
These application notes provide a detailed overview of the common methods for Z-group deprotection from D-2-Nal containing peptides, a comparison of their effectiveness, and detailed experimental protocols. Potential side reactions and strategies to minimize them are also discussed to aid in the successful synthesis of these complex peptides.
Comparison of Z-Group Deprotection Methods
The choice of deprotection method for the Z-group in a D-2-Nal containing peptide is critical and depends on the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of the reaction. The following table summarizes the key quantitative data for the most common deprotection strategies.
| Deprotection Method | Reagents & Conditions | Typical Yield (%) | Typical Purity (%) | Key Advantages | Potential Side Reactions & Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol (B129727), rt, 1-4 h | >95 | >98 | Clean reaction with volatile byproducts (toluene and CO₂). Mild conditions. | Potential for hydrogenation of the naphthyl ring of D-2-Nal. Catalyst poisoning by sulfur-containing residues. |
| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, rt, 1-2 h | 90-95 | >95 | Avoids the use of gaseous hydrogen. Rapid reaction. | Potential for formylation of the deprotected amine. Possible incomplete reaction. |
| Acidolysis | 33% HBr in Acetic Acid, rt, 1-2 h | 85-95 | >95 | Effective for complex peptides. Fast reaction. | Harsh acidic conditions can lead to side reactions like aspartimide formation and racemization. Requires careful handling of corrosive reagents. |
| Acidolysis with TFA | TFA, Scavengers (e.g., TIS, water), rt, 2-4 h | 80-90 | >90 | Commonly used in solid-phase peptide synthesis for global deprotection. | Can lead to various side reactions depending on the peptide sequence and scavengers used. May not be suitable for all protecting group strategies. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the deprotection of a Z-protected D-2-Nal containing peptide using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Z-D-2-Nal-peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Round bottom flask
-
Hydrogenation balloon or apparatus
Procedure:
-
Dissolve the Z-D-2-Nal-peptide in methanol (approximately 10-20 mL per gram of peptide) in a round bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Flush the flask with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the flask, typically via a balloon or a controlled hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
The crude peptide can be further purified by chromatography if necessary.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Deprotection Workflow
Caption: Experimental workflow for the deprotection of a Z-D-2-Nal containing peptide.
Logical Relationship of Deprotection Methods
Caption: Overview of common methods for Z-group deprotection.
Potential Side Reactions and Mitigation
The deprotection of the Z-group from a D-2-Nal containing peptide can be accompanied by side reactions that may affect the yield and purity of the final product.
Hydrogenation of the Naphthyl Ring
During catalytic hydrogenation, the aromatic naphthyl ring of the D-2-Nal residue is susceptible to reduction, leading to the formation of tetrahydro-naphthylalanine derivatives.
-
Mitigation: To minimize this side reaction, it is crucial to carefully monitor the reaction progress and stop it as soon as the Z-group is cleaved. Using a less active catalyst or milder reaction conditions (e.g., lower hydrogen pressure) can also be beneficial. Catalytic transfer hydrogenation with formic acid is often a good alternative as it is less prone to cause ring saturation.
Racemization
The chiral integrity of the D-2-Nal residue can be compromised during deprotection, especially under harsh acidic conditions as used in acidolysis.[1] The α-proton of the amino acid can be abstracted, leading to the formation of the L-enantiomer.
-
Mitigation: Performing the deprotection at lower temperatures can help to reduce the rate of racemization. The choice of a milder deprotection method, such as catalytic hydrogenation, is generally preferred when racemization is a concern.
Aspartimide Formation
If the peptide sequence contains an aspartic acid residue, acid-catalyzed aspartimide formation can occur during deprotection with HBr/acetic acid or TFA.[1] This can lead to a mixture of α- and β-aspartyl peptides upon hydrolysis of the aspartimide ring.
-
Mitigation: The use of protecting groups on the β-carboxyl group of aspartic acid that are more resistant to acidolysis can help to prevent this side reaction. Alternatively, milder deprotection methods should be considered.
By carefully selecting the deprotection method and optimizing the reaction conditions, the Z-group can be efficiently removed from D-2-Nal containing peptides with high yield and purity, paving the way for the successful synthesis of these important therapeutic agents.
References
Application Notes and Protocols: Solubility of Z-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the solubility of Z-D-2-Nal-OH, a derivative of the amino acid alanine, in Dimethyl Sulfoxide (DMSO) and other common organic solvents. This compound is primarily utilized in peptide synthesis.[1][2]
Overview of this compound Solubility
This compound, also known as Z-3-(2-naphthyl)-D-alanine, is a hydrophobic, neutral molecule due to the presence of the naphthyl and benzyloxycarbonyl (Z) groups.[1][2][3] Its solubility is therefore limited in aqueous solutions, making organic solvents the preferred choice for dissolution.
General guidelines for peptides and amino acid derivatives suggest that neutral and hydrophobic compounds are best dissolved in organic solvents.[4][5][6][7] For this compound, solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and acetonitrile (B52724) are recommended.[6][7]
Data Presentation: Solubility Summary
The following table summarizes the expected solubility of this compound in various organic solvents based on its chemical properties and data from related compounds. It is important to note that these are qualitative assessments, and experimental verification is crucial.
| Solvent | Chemical Formula | Solvent Type | Expected Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | High |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Good |
| Methanol | CH₃OH | Polar Protic | Moderate |
| Ethanol | C₂H₅OH | Polar Protic | Moderate |
| Acetonitrile | CH₃CN | Polar Aprotic | Moderate to Low |
| Water | H₂O | Polar Protic | Very Low/Insoluble |
Experimental Protocols
This section provides a detailed methodology for determining the solubility of this compound.
Materials
-
Dimethyl Sulfoxide (DMSO), ACS Reagent Grade[11]
-
Other organic solvents (DMF, Methanol, Ethanol, Acetonitrile), HPLC grade
-
Vortex mixer
-
Sonicator bath
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and sterile, filtered pipette tips
Protocol for Solubility Determination
-
Preparation : Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aliquot a Small Amount : To avoid compromising the entire stock, perform solubility testing on a small, accurately weighed aliquot (e.g., 1-5 mg) of this compound.[4][5][6]
-
Solvent Addition :
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to the microcentrifuge tube containing the this compound.[5]
-
This will create a high initial concentration for testing.
-
-
Dissolution Assistance :
-
Vortexing : Vortex the tube vigorously for 30-60 seconds to facilitate dissolution.[4]
-
Sonication : If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.[6] This can help break up aggregates.
-
Warming : Gentle warming (e.g., to 37°C) can also be employed, but be cautious as excessive heat may degrade the compound.[4][6]
-
-
Visual Inspection : A compound is considered dissolved if the solution is clear and free of any visible particles.
-
Incremental Solvent Addition : If the compound is not fully dissolved, add additional aliquots of the solvent in a stepwise manner, vortexing and sonicating after each addition, until the compound is fully dissolved.
-
Calculation of Solubility : Record the total volume of solvent required to dissolve the known mass of this compound. Calculate the solubility in mg/mL or mM.
-
Stock Solution Preparation : Once the solubility is determined, a concentrated stock solution can be prepared. For example, if the solubility in DMSO is found to be at least 50 mg/mL, a stock solution of this concentration can be made and then further diluted for experimental use.
-
Storage : Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][8]
Visualizations
The following diagrams illustrate the factors influencing solubility and a typical experimental workflow for solubility determination.
Caption: Logical relationship of factors influencing this compound solubility.
Caption: Workflow for determining the solubility of this compound.
References
- 1. Z- D -2-Nal-OH = 98.0 HPLC 143218-10-4 [sigmaaldrich.com]
- 2. Z- D -2-Nal-OH = 98.0 HPLC 143218-10-4 [sigmaaldrich.com]
- 3. Z-2-Nal-OH | C21H19NO4 | CID 7023496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biobasic.com [biobasic.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - CD Biosynsis [biosynsis.com]
- 10. This compound [sobekbio.com]
- 11. gchemglobal.com [gchemglobal.com]
Application Note: HPLC Purification of Synthetic Peptides Containing Z-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are of increasing importance in biomedical research and drug development. Following solid-phase peptide synthesis (SPPS), crude peptide mixtures contain the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from cleavage and deprotection steps.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.
This application note provides a detailed protocol for the purification of synthetic peptides containing the unnatural amino acid Z-D-2-Nal-OH (N-carbobenzyloxy-D-2-naphthylalanine). The incorporation of this compound significantly increases the hydrophobicity of a peptide due to its bulky aromatic side chain.[2] This increased hydrophobicity necessitates modifications to standard HPLC purification protocols to achieve optimal separation and purity.
Challenges in Purifying Peptides with this compound
The primary challenges in purifying peptides containing this compound stem from their increased hydrophobicity:
-
Poor Solubility: These peptides often exhibit poor solubility in aqueous mobile phases, which can lead to precipitation on the column and low recovery.
-
Strong Retention: The high hydrophobicity results in strong binding to the stationary phase, requiring higher concentrations of organic solvent for elution. This can lead to broader peaks and co-elution with other hydrophobic impurities.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can further complicate purification and lead to inaccurate purity assessment.
Experimental Protocols
1. Materials and Reagents
-
Crude synthetic peptide containing this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade (for initial sample dissolution)
-
Reversed-phase HPLC column (C4, C8, or C18)
-
HPLC system with a preparative or semi-preparative pump, UV detector, and fraction collector
2. Sample Preparation
Due to the hydrophobic nature of peptides containing this compound, careful sample preparation is critical to prevent precipitation and ensure efficient loading onto the HPLC column.
-
Initial Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of DMSO. Start with approximately 100-200 µL of DMSO for 1-5 mg of peptide. Gently vortex or sonicate to ensure complete dissolution.
-
Dilution: Slowly add Mobile Phase A (see below) to the DMSO solution with constant vortexing to dilute the sample to a final concentration of 1-5 mg/mL. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid issues with peak shape during chromatography. If the peptide precipitates upon addition of Mobile Phase A, a higher initial percentage of organic solvent in the dilution buffer may be necessary.
3. HPLC Method Development and Purification
A gradient elution method is typically employed for peptide purification. The following is a starting point for method development, which will likely require optimization based on the specific properties of the peptide.
Table 1: HPLC System and Column Parameters
| Parameter | Recommendation |
| HPLC System | Preparative or Semi-Preparative |
| Column | C4 or C8, 5-10 µm, 100-300 Å pore size |
| Column Dimensions | 10-22 mm ID x 150-250 mm Length |
| Flow Rate | 4-20 mL/min (depending on column ID) |
| Detection | 214 nm and 280 nm |
| Column Temperature | 30-40 °C |
Table 2: Mobile Phase Composition
| Mobile Phase | Composition |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) |
Table 3: Suggested Gradient for Analytical Scouting
A preliminary analytical run is recommended to determine the retention time of the target peptide and to develop an optimized preparative gradient.
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 5 | 20 |
| 35 | 80 |
| 40 | 100 |
| 45 | 100 |
| 46 | 20 |
| 55 | 20 |
Table 4: Example Preparative Gradient
Based on the analytical scouting run, a shallower gradient around the elution time of the target peptide should be used for preparative purification to maximize resolution.
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 5 | 30 |
| 45 | 70 |
| 50 | 100 |
| 55 | 100 |
| 56 | 30 |
| 65 | 30 |
4. Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the purified peptide as a fluffy white powder. The peptide will be a TFA salt.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC purification of a hydrophobic peptide.
Logical Relationship of Purification Parameters
The successful purification of a hydrophobic peptide like one containing this compound depends on the careful optimization of several interconnected parameters.
Caption: Interplay of key parameters in RP-HPLC of hydrophobic peptides.
Conclusion
The purification of synthetic peptides containing the hydrophobic this compound residue presents unique challenges that can be overcome with a systematic approach. By carefully considering sample solubility, choosing an appropriate reversed-phase column with lower hydrophobicity (e.g., C4 or C8), and developing a shallow elution gradient, high-purity peptides can be obtained. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and efficient purification methods for these challenging molecules, ultimately facilitating their use in a wide range of scientific and therapeutic applications.
References
Application Note: Mass Spectrometry Analysis of Peptides Containing D-2-Naphthylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as D-2-naphthylalanine (D-Nal), into peptide structures offers a powerful strategy for enhancing their therapeutic properties. D-2-naphthylalanine, with its bulky, hydrophobic naphthalene (B1677914) side chain, can improve peptide stability, receptor binding affinity, and pharmacokinetic profiles.[1][2] Accurate and detailed characterization of these modified peptides is crucial for both research and drug development. Mass spectrometry (MS) stands as an indispensable tool for the comprehensive analysis of peptides, providing information on sequence, modifications, and purity.[3][4] This application note provides detailed protocols for the analysis of peptides containing D-2-naphthylalanine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
D-2-naphthylalanine is utilized in peptide synthesis to enhance the diversity of peptide libraries for drug discovery and to study protein interactions and enzyme activities.[1] Its structural properties can lead to enhanced hydrophobic interactions, which may improve the stability and efficacy of peptide-based therapeutics.[1]
Experimental Workflow
A typical workflow for the analysis of a synthetic peptide containing D-2-naphthylalanine involves several key stages, from sample preparation to data analysis. The goal is to confirm the peptide's identity and purity, and to quantify it if necessary.
Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing a synthetic peptide containing D-2-naphthylalanine for LC-MS/MS analysis.
-
Peptide Dissolution : Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides containing D-2-naphthylalanine, the addition of an organic solvent like acetonitrile (B52724) may be necessary to ensure complete dissolution.[5] A typical solvent mixture is 50% water, 50% acetonitrile, and 0.1% formic acid.[6]
-
Concentration Determination : Determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm, considering the molar extinction coefficient of D-2-naphthylalanine.
-
Dilution : Dilute the peptide stock solution to a final concentration appropriate for your mass spectrometer, typically in the low micromolar to nanomolar range (e.g., 1-10 pmol/µL).[5] Use 0.1% formic acid in water or a mixture of water and acetonitrile as the diluent.
-
Desalting (Optional but Recommended) : If the peptide sample contains a high concentration of salts from synthesis or purification, it is advisable to desalt it. Salts can interfere with the ionization process and suppress the peptide signal.[6] Use a C18 ZipTip or a similar reversed-phase cleanup method according to the manufacturer's instructions.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the separation and detection of a D-2-naphthylalanine-containing peptide.
-
Liquid Chromatography (LC) System :
-
Column : A C18 reversed-phase column is typically used for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping).[7]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate : 200-400 µL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry (MS) System :
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is standard for peptides.
-
MS1 Scan : Acquire full scan MS spectra over a mass-to-charge (m/z) range that includes the expected precursor ions of the peptide (e.g., m/z 300-2000).
-
MS/MS Fragmentation : Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.
-
Resolution : High-resolution mass spectrometry (e.g., using Orbitrap or TOF analyzers) is recommended for accurate mass measurements.[8]
-
Data Presentation and Analysis
Quantitative Data
The following table presents hypothetical quantitative data for a synthetic peptide, Ac-Tyr-(D-Nal)-Ala-Phe-NH2, to illustrate the type of data generated.
| Parameter | Value |
| Peptide Sequence | Ac-Tyr-(D-Nal)-Ala-Phe-NH2 |
| Theoretical Monoisotopic Mass | 638.2955 Da |
| Observed Monoisotopic Mass | 638.2951 Da |
| Mass Error | -0.63 ppm |
| Retention Time | 15.2 minutes |
| Purity (by UV at 214 nm) | >98% |
| Limit of Detection (LOD) | ~5 fmol |
| Limit of Quantification (LOQ) | ~20 fmol |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is performed to confirm the peptide sequence.[5] The peptide is fragmented in the mass spectrometer, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
For the hypothetical peptide Ac-Tyr-(D-Nal)-Ala-Phe-NH2, the expected monoisotopic masses of the b- and y-ions are listed below. The presence of D-2-naphthylalanine will result in a characteristic mass shift in the fragment ions that contain this residue.
| Ion | Sequence | Calculated m/z | Ion | Sequence | Calculated m/z |
| b₁ | Ac-Tyr | 206.0812 | y₁ | Phe-NH₂ | 165.0917 |
| b₂ | Ac-Tyr-(D-Nal) | 403.1625 | y₂ | Ala-Phe-NH₂ | 236.1288 |
| b₃ | Ac-Tyr-(D-Nal)-Ala | 474.2003 | y₃ | (D-Nal)-Ala-Phe-NH₂ | 433.2101 |
| b₄ | Ac-Tyr-(D-Nal)-Ala-Phe | 621.2688 | y₄ | Tyr-(D-Nal)-Ala-Phe-NH₂ | 596.2738 |
Signaling Pathway Diagram
Peptides containing D-2-naphthylalanine are often designed as analogs of naturally occurring peptides to modulate specific signaling pathways. For instance, they can be designed to target G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling pathway that could be modulated by such a peptide.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the mass spectrometric analysis of peptides containing D-2-naphthylalanine. Proper sample preparation and optimized LC-MS/MS conditions are critical for obtaining high-quality data. The unique properties of D-2-naphthylalanine necessitate careful consideration during method development, particularly for achieving efficient separation and fragmentation. The ability to accurately characterize these modified peptides is fundamental to advancing their development as potential therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lifetein.com [lifetein.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
Synthesis of Novel Enzyme Inhibitors Utilizing Z-D-2-Nal-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors using the unnatural amino acid Z-D-2-(2-naphthyl)alanine (Z-D-2-Nal-OH) as a key building block. The incorporation of the bulky, hydrophobic naphthyl group of this compound can lead to potent and selective inhibitors by facilitating strong interactions with the active sites of various enzymes, particularly proteases.
Introduction
This compound is a valuable building block in medicinal chemistry for the design of peptidomimetics and other small molecule inhibitors. Its rigid, aromatic side chain can effectively probe hydrophobic pockets within an enzyme's active site, contributing to enhanced binding affinity and specificity. This document focuses on the application of this compound in the synthesis of inhibitors targeting proteases, a class of enzymes implicated in a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
Featured Application: Synthesis of a Dipeptide Nitrile Inhibitor of Cysteine Proteases
This section details the synthesis and characterization of a dipeptide nitrile inhibitor incorporating this compound. Dipeptide nitriles are a known class of reversible covalent inhibitors of cysteine proteases, where the nitrile group interacts with the catalytic cysteine residue in the enzyme's active site.
Experimental Workflow
The synthesis of the target dipeptide nitrile inhibitor involves a multi-step solution-phase peptide coupling approach.
Application Notes & Protocols: Leveraging Z-D-2-Nal-OH for Peptide-Based Receptor Ligand Development
Abstract
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of Z-D-2-Nal-OH (N-Carbobenzyloxy-3-(2-naphthyl)-D-alanine) in the creation of potent and selective peptide-based receptor ligands. We focus on its application in targeting G-protein coupled receptors (GPCRs), with a specific emphasis on the melanocortin receptor family, a critical target in metabolic and inflammatory diseases. The inclusion of the D-2-naphthylalanine (D-2-Nal) residue is a key strategy for enhancing receptor affinity, selectivity, and metabolic stability of peptide ligands.
Introduction: The Role of this compound in Peptide Design
This compound is a protected, non-canonical amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its unique properties make it an invaluable tool for medicinal chemists aiming to develop peptide-based therapeutics.
-
Steric Bulk and Hydrophobicity: The large, aromatic naphthyl side chain can engage in significant hydrophobic and π-stacking interactions within receptor binding pockets, often leading to increased affinity.[1][2]
-
D-Configuration: The D-amino acid configuration confers resistance to enzymatic degradation by proteases in vivo, thereby increasing the peptide's half-life.
-
Conformational Constraint: The bulky side chain can restrict the conformational freedom of the peptide backbone, stabilizing a bioactive conformation required for receptor binding.
A prime example of the successful application of D-2-Nal is in the development of ligands for the melanocortin receptors (MCRs), particularly the melanocortin-3 and -4 receptors (MC3R and MC4R), which are key regulators of energy homeostasis and appetite.[3] The peptide SHU9119 , which incorporates a D-2-Nal residue, is a potent antagonist of both MC3R and MC4R and serves as a critical research tool in the field.[3][4]
Application: Targeting Melanocortin Receptors
The incorporation of D-2-Nal at position 7 of the α-Melanocyte-Stimulating Hormone (α-MSH) core sequence (His-Phe-Arg-Trp) has been shown to be a molecular switch that converts agonist activity to antagonism at the MC3 and MC4 receptors.[5][6] This makes this compound a crucial building block for designing antagonists for these receptors.
Quantitative Ligand-Receptor Interaction Data
The following table summarizes the binding affinities and functional activities of representative peptides containing the D-2-Nal moiety against human melanocortin receptors. This data highlights the potency of these ligands.
| Peptide Sequence/Name | Receptor | Assay Type | Value (nM) | Activity |
| SHU9119 (Ac-Nle-c[Asp-His-D-2-Nal -Arg-Trp-Lys]-NH₂) | hMC3R | Antagonist IC₅₀ | 0.23[4] | Antagonist |
| hMC4R | Antagonist IC₅₀ | 0.06[4] | Antagonist | |
| hMC5R | Agonist EC₅₀ | 0.12 | Partial Agonist | |
| PG-990 | hMC3R | Antagonist pIC₅₀ | 6.0 (1000 nM)[5][6] | Weak Antagonist |
| hMC4R | Antagonist pIC₅₀ | 6.3 (501 nM)[5][6] | Weak Antagonist | |
| PG-992 | hMC3R | Antagonist pIC₅₀ | 5.8 (1585 nM)[5][6] | Weak Antagonist |
| hMC4R | Antagonist pIC₅₀ | 6.1 (794 nM)[5][6] | Weak Antagonist |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of peptide ligands incorporating this compound.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc/tBu strategy for synthesizing a D-2-Nal-containing peptide on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)
-
This compound (for solution phase, or use Fmoc-D-2-Nal-OH for SPPS)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (ice-cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to the activated amino acid solution. c. Add the mixture to the deprotected resin and agitate for 2 hours. d. Monitor coupling completion with a Kaiser test. e. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-D-2-Nal-OH at the desired position.
-
Cleavage and Deprotection: a. After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Analysis: a. Dry the crude peptide pellet. b. Dissolve the peptide in a water/acetonitrile mixture. c. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a newly synthesized peptide for a target receptor (e.g., MC4R).
Materials:
-
Cell membranes prepared from a cell line stably expressing the target receptor (e.g., HEK293-hMC4R).
-
Radioligand with known high affinity for the receptor (e.g., [¹²⁵I]-NDP-α-MSH).
-
Synthesized unlabeled test peptide.
-
Assay Buffer: 25 mM HEPES, pH 7.4, with 2.5 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kₔ value), and serially diluted concentrations of the unlabeled test peptide.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 2 hours to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. b. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression. c. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of a D-2-Nal-containing peptide to act as an antagonist by blocking agonist-induced cAMP production in cells expressing the target receptor.
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., hMC4R).
-
Known agonist for the receptor (e.g., α-MSH).
-
Synthesized test peptide.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the medium and add the test peptide at various concentrations. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the known agonist (e.g., α-MSH) at a concentration that elicits a submaximal response (e.g., EC₈₀). Incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP response against the logarithm of the test peptide concentration. b. Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from peptide design to functional characterization.
Caption: Workflow for developing D-2-Nal-OH based peptide ligands.
Melanocortin-4 Receptor (MC4R) Signaling Pathways
MC4R is a pleiotropic receptor that can couple to multiple intracellular signaling pathways. The primary pathway involves Gαs-mediated stimulation of cAMP production. Antagonists containing D-2-Nal, such as SHU9119, block these downstream effects.
Caption: Simplified MC4R signaling cascades activated by agonists.
Melanocortin-3 Receptor (MC3R) Signaling Pathway
MC3R shares homology with MC4R and also primarily couples through the Gαs pathway. It plays a distinct role in energy homeostasis, particularly in regulating the body's response to fasting.
Caption: Primary Gαs-mediated signaling pathway of the MC3R.
References
- 1. A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Conformationally Sampled Pharmacophore (CSP) for δ Opioid Ligands: Reevaluation of hydrophobic moieties essential for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Z-Group Deprotection via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[1] Its stability under various conditions and the availability of mild and efficient deprotection methods contribute to its popularity. Catalytic hydrogenation stands out as one of the most common and cleanest methods for the removal of the Z-group, proceeding under neutral conditions and typically affording high yields of the desired amine with byproducts that are easily removed.[1][2] This document provides a detailed experimental protocol for the removal of the Z-group via catalytic hydrogenation, including a summary of reaction conditions and a visual workflow diagram.
Data Presentation
The efficiency of Z-group removal via catalytic hydrogenation can be influenced by the choice of catalyst, hydrogen source, and solvent. Below is a summary of common conditions reported in the literature.
| Parameter | Condition | Typical Values/Reagents | Notes |
| Catalyst | Palladium on Carbon (Pd/C) | 5-10 mol% | The most common and effective catalyst.[1] Pearlman's catalyst (Pd(OH)₂/C) can be more active in some cases.[3] |
| Hydrogen Source | Hydrogen Gas (H₂) | 1 atm (balloon) to higher pressures | Atmospheric pressure is often sufficient for lab-scale reactions.[1][4][5] |
| Transfer Hydrogenation Reagents | Ammonium (B1175870) formate (B1220265) (NH₄HCO₂), Formic acid (HCOOH) | Useful alternatives to hydrogen gas, often providing faster reaction times.[1][6][7] | |
| Solvent | Protic Solvents | Methanol (B129727) (MeOH), Ethanol (EtOH) | Most commonly used due to good solubility of substrates and intermediates.[1][3] |
| Aprotic Solvents | Ethyl acetate (B1210297) (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | Can be used if solubility is an issue in protic solvents.[3][8] | |
| Other | Dimethylformamide (DMF) | Useful for less soluble substrates, particularly in peptide synthesis.[6] | |
| Reaction Temperature | Room Temperature | ~20-25 °C | Most hydrogenations for Z-group removal are efficient at ambient temperature.[1][4][5] |
| Reaction Time | Varies | 1 - 24 hours | Completion is typically monitored by TLC, LC-MS, or NMR.[4][5][6] |
| Work-up | Filtration | Celite® or a membrane filter | Essential for the complete removal of the heterogeneous catalyst.[1][4][5] |
Experimental Protocols
Two common procedures for the catalytic hydrogenation of a Z-protected amine are detailed below. The choice between using hydrogen gas or a transfer hydrogenation reagent often depends on the available equipment and safety considerations.
Protocol 1: Using Hydrogen Gas (H₂)
Materials:
-
Z-protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (balloon or cylinder)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Stirring apparatus
-
Vacuum line
Procedure:
-
Dissolution: Dissolve the Z-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.[1]
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.[1]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under the inert atmosphere.[1]
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a balloon filled with hydrogen is often sufficient to maintain a positive pressure. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.[1][4][5]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial for efficient mass transfer between the substrate, catalyst, and hydrogen gas.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.[1]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected amine.
-
Purification (if necessary): The crude product can be further purified by techniques such as crystallization or column chromatography if required.
Protocol 2: Using Ammonium Formate (Transfer Hydrogenation)
Materials:
-
Z-protected amine
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ammonium formate (NH₄HCO₂) (4-5 equivalents)
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve the Z-protected amine in methanol in a round-bottom flask.[1]
-
Reagent Addition: Add ammonium formate to the solution.[1]
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas and then add the 10% Pd/C catalyst.
-
Reaction: Stir the reaction mixture vigorously at room temperature.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those using hydrogen gas.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent.[6]
-
Work-up: Concentrate the filtrate under reduced pressure. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated sodium chloride solution, or for water-soluble products, dialysis and lyophilization can be employed.[6]
-
Purification (if necessary): Purify the crude product as needed.
Mandatory Visualization
Caption: Experimental workflow for Z-group removal.
Caption: Overall reaction scheme for Z-group hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Reddit - The heart of the internet [reddit.com]
Application of Z-D-2-Nal-OH in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-2-Nal-OH, chemically known as (R)-2-(benzyloxycarbonylamino)-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic amino acid derivative. It serves as a crucial building block in peptide synthesis, enabling the introduction of the bulky, hydrophobic di-naphthylalanine (D-2-Nal) residue into peptide sequences. The incorporation of D-2-Nal has been shown to significantly influence the pharmacological properties of peptides, including their receptor binding affinity, selectivity, and stability. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel peptide-based therapeutics, with a focus on melanocortin receptor antagonists and antimicrobial peptides.
Key Applications
The primary application of this compound is in solid-phase and solution-phase peptide synthesis to introduce a D-2-naphthylalanine residue. This modification has been particularly impactful in two main areas of drug discovery:
-
Melanocortin Receptor Antagonists: The substitution of specific amino acid residues with D-2-Nal in melanocortin peptide analogues has been demonstrated to switch their function from agonist to antagonist, particularly at the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[1][2][3][4] This is a critical strategy for developing therapeutics for conditions where antagonizing these receptors is beneficial, such as cachexia and other metabolic disorders. The bulky naphthalene (B1677914) side chain is thought to play a key role in preventing the conformational changes required for receptor activation.[5]
-
Antimicrobial Peptides: C-terminal tagging of short antimicrobial peptides (AMPs) with one or more β-naphthylalanine residues has been shown to enhance their antimicrobial potency and, importantly, their resistance to high salt concentrations, a common limitation for AMPs.[6][7][8] The increased hydrophobicity imparted by the D-2-Nal residue is believed to facilitate deeper penetration into bacterial membranes, leading to more effective membrane disruption and cell death.[6][9]
Quantitative Data
The incorporation of D-2-Nal into peptides has yielded compounds with potent biological activities. The following tables summarize key quantitative data from studies on melanocortin receptor antagonists and antimicrobial peptides containing this residue.
Table 1: Pharmacological Data of a D-2-Nal-Containing Melanocortin Receptor Antagonist (SHU9119)
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| SHU9119 | MC3R | Antagonist Activity | pA2 | 8.1 | [5] |
| SHU9119 | MC4R | Antagonist Activity | pA2 | 8.8 | [5] |
| SHU9119 | MC3R | Agonist Activity | EC50 | > 1 µM (partial agonist) | [5] |
| SHU9119 | MC4R | Agonist Activity | EC50 | No agonist activity | [5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of D-2-Nal-Tagged Antimicrobial Peptides
| Peptide | Bacterial Strain | MIC (µg/mL) in Low Salt | MIC (µg/mL) in High Salt (150 mM NaCl) | Reference |
| S1 (Parent Peptide) | E. coli | 8 | > 64 | [8] |
| S1-Nal | E. coli | 4 | 16 | [8] |
| S1-Nal-Nal | E. coli | 2 | 8 | [8] |
| S1 (Parent Peptide) | S. aureus | 4 | 32 | [8] |
| S1-Nal | S. aureus | 2 | 8 | [8] |
| S1-Nal-Nal | S. aureus | 1 | 4 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-2-Nal-Containing Peptide
This protocol describes the manual synthesis of a generic peptide containing a D-2-Nal residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Trp)
-
Water
-
Diethyl ether
-
Shaking vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a shaking vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Follow the same procedure as in step 3, using this compound instead of an Fmoc-protected amino acid. Note: The Z-protecting group is typically removed during the final cleavage step.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for D-2-Nal) for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Antimicrobial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a D-2-Nal-containing antimicrobial peptide using a broth microdilution method.
Materials:
-
Lyophilized D-2-Nal-containing peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in sterile water or a suitable solvent to create a stock solution (e.g., 1 mg/mL).
-
Bacterial Culture Preparation:
-
Inoculate a single bacterial colony into MHB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations.
-
Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).
-
-
Inoculation: Add an equal volume of the diluted bacterial culture to each well containing the peptide dilutions and the positive control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Melanocortin Receptor Signaling: Agonist vs. Antagonist.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Mechanism of D-2-Nal Tagged Antimicrobial Peptides.
References
- 1. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Demonstration of a Common DPhe7 to DNal(2')7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]
- 9. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to Coupling Z-D-2-Nal-OH in an Automated Peptide Synthesizer
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the efficient incorporation of the sterically hindered amino acid Z-D-2-Nal-OH into a peptide sequence using an automated solid-phase peptide synthesizer (SPPS). The bulky 2-naphthyl side chain of this amino acid derivative presents a significant challenge to standard coupling procedures, necessitating optimized conditions to ensure high coupling efficiency and prevent sequence-related impurities.
Introduction and Chemical Properties
(Carbobenzyloxy)-D-2-naphthylalanine (this compound) is an unnatural amino acid derivative utilized in peptide synthesis to introduce specific structural constraints or to serve as a pharmacological probe. Its key chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 143218-10-4 | [1][2][3] |
| Molecular Formula | C₂₁H₁₉NO₄ | [1][3][4] |
| Molecular Weight | 349.38 g/mol | [1][3][4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98.0% (HPLC) | [1][3] |
| Synonym | Z-3-(2-naphthyl)-D-alanine | [1] |
Important Note on Protecting Groups: The Z-group (Benzyloxycarbonyl) is traditionally used in solution-phase synthesis or Boc-chemistry SPPS. Most modern automated peptide synthesizers are configured for the Fmoc/tBu strategy.[5] While this guide addresses the coupling of the Z-protected amino acid within a Boc-SPPS framework, for researchers using a standard Fmoc-based synthesizer, it is highly recommended to use Fmoc-D-2-Nal-OH to ensure compatibility and simplify the synthesis workflow. The principles and reagents discussed for overcoming steric hindrance remain applicable.
Overcoming Steric Hindrance: Coupling Reagents
The primary challenge in coupling this compound is the steric bulk of the naphthyl group, which can significantly slow down the rate of amide bond formation.[6] Standard coupling methods may result in low yields or failed sequences.[6] To overcome this, the use of high-efficiency in-situ activating reagents is crucial.[7] These reagents convert the protected amino acid into a highly reactive species capable of forming the peptide bond even with sterically hindered components.[7]
The table below compares several classes of modern coupling reagents suitable for this purpose.
| Reagent Class | Examples | Mechanism of Action | Advantages | Considerations |
| Aminium/Uronium (HOAt-based) | HATU, HCTU | Forms highly reactive OAt-esters.[7] | Very high efficiency for difficult couplings; rapid reaction rates.[7][8] | Based on potentially explosive benzotriazole (B28993) derivatives; can be costly.[7] |
| Aminium/Uronium (Oxyma-based) | COMU | Forms reactive Oxyma-esters.[7][8] | Efficiency comparable to HATU, but with improved safety (non-explosive) and solubility.[8] | Relatively new compared to HBTU/HATU, but gaining widespread use. |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU | Forms OBt-esters.[7] | Widely used and effective for many standard and difficult couplings; cost-effective.[7][8] | Less reactive than HOAt or Oxyma-based reagents; may be insufficient for extremely hindered couplings.[7] |
| Acyl Fluoride Precursors | TFFH, BTFFH | Generates highly reactive acyl fluorides in situ.[8][9] | Excellent for coupling extremely hindered substrates where other methods fail.[9] | Requires specific protocols and may necessitate higher temperatures for optimal results.[9] |
For routine automated synthesis involving this compound, HATU or COMU are recommended as the primary choices due to their high reactivity and proven efficacy in challenging couplings.
Experimental Protocol: Automated Coupling of this compound
This protocol is designed for an automated peptide synthesizer operating with Boc-SPPS chemistry. Adjustments may be required based on the specific instrument and resin used.
Materials:
-
This compound
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Coupling Reagent (e.g., HATU or COMU)
-
Appropriate Boc-protected resin (e.g., Boc-Gly-PAM resin)
-
Kaiser Test Kit
Protocol Steps:
-
Resin Preparation:
-
Place the desired amount of resin in the synthesizer reaction vessel.
-
Swell the resin by washing with DMF for 30-60 minutes.
-
-
Boc Deprotection:
-
Remove the N-terminal Boc protecting group from the growing peptide chain using a solution of TFA in DCM (typically 25-50% v/v).
-
Perform the deprotection for 1 x 2 minutes followed by 1 x 20 minutes.
-
Thoroughly wash the resin with DCM followed by DMF to remove residual TFA and prepare for coupling.
-
-
Amino Acid Activation and Coupling:
-
Prepare the amino acid solution: Dissolve this compound (4 equivalents relative to resin substitution), HATU (or COMU) (3.95 equivalents), in DMF.
-
Add DIPEA (8 equivalents) to the solution to begin the activation process. Allow pre-activation for 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Crucially, extend the coupling time to at least 2-4 hours. Standard coupling times (30-60 min) are often insufficient for sterically hindered residues.
-
-
Post-Coupling Wash:
-
After the coupling period, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Perform a Kaiser test on a small sample of the resin beads.
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amine present).
-
Yellow/Colorless beads: Complete coupling (no free primary amine).
-
-
If the test is positive (blue), a second coupling is necessary.
-
-
Double Coupling (If Necessary):
-
If the Kaiser test is positive, repeat step 3 (Amino Acid Activation and Coupling) using a freshly prepared solution of activated this compound.
-
After the second coupling, wash the resin and perform the Kaiser test again to confirm completion.
-
-
Capping (Optional but Recommended):
-
If a small amount of unreacted amine remains after double coupling, it is advisable to cap these sites to prevent the formation of deletion sequences.
-
Treat the resin with an acetic anhydride/DIPEA solution in DMF for 20 minutes.
-
-
Continuation of Synthesis:
-
Once the coupling of this compound is confirmed as complete, proceed with the synthesis of the next amino acid in the sequence by returning to step 2.
-
Workflow Visualization
The following diagram illustrates the logical flow for a single coupling cycle of a sterically hindered amino acid like this compound in an automated synthesizer.
Caption: Automated SPPS workflow for coupling sterically hindered this compound.
References
- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [sobekbio.com]
- 3. This compound - CD Biosynsis [biosynsis.com]
- 4. Z-2-Nal-OH | C21H19NO4 | CID 7023496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of Peptides with Z-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Z-D-2-Nal-OH (N-carbobenzyloxy-D-2-naphthylalanine), into peptide sequences is a powerful strategy in drug discovery and development. This modification can enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[1] For instance, peptides containing D-2-naphthylalanine have been investigated as potent antagonists for the melanocortin-4 receptor (MC4R), which is implicated in energy homeostasis and appetite regulation.[2][3][4][5][6][7] Furthermore, the unique fluorescent properties of the naphthyl group make D-2-Nal a useful probe for studying peptide-receptor interactions.[2]
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of synthetic peptides containing this compound. The methodologies covered include peptide synthesis, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), identity confirmation by mass spectrometry (MS), structural elucidation by nuclear magnetic resonance (NMR) spectroscopy, and chiral purity assessment.
Peptide Synthesis Workflow
The synthesis of a peptide containing this compound can be achieved through a systematic workflow involving solid-phase peptide synthesis (SPPS), followed by cleavage, purification, and comprehensive characterization.
Caption: A general workflow for the synthesis and characterization of peptides.
Analytical Techniques and Protocols
Peptide Synthesis and Purification
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the manual solid-phase synthesis of a generic peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of this compound, use it in the coupling step without Fmoc protection at the N-terminus if it is the N-terminal residue.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Collection: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Materials:
-
Crude synthetic peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Chromatography:
-
Equilibrate the preparative C18 column with a low concentration of Mobile Phase B (e.g., 5%).
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm. The naphthyl group of D-2-Nal also absorbs UV light, aiding in detection.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Identity and Purity Characterization
A. Analytical RP-HPLC
Analytical RP-HPLC is used to assess the purity of the final peptide product.
Protocol: Analytical RP-HPLC
Instrumentation:
-
Analytical HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Parameters:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient, for example, from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm
Data Presentation:
Table 1: Representative Analytical RP-HPLC Data for a Peptide Containing D-2-Nal
| Parameter | Value |
| Peptide Sequence | Ac-Nle-c[Asp-His-D-2-Nal-Arg-Trp-Lys]-NH₂ (SHU9119 analog) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN |
| Gradient | 10-60% B over 30 min |
| Flow Rate | 1 mL/min |
| Retention Time (t_R) | ~17.3 min[8] |
| Purity | >95% |
B. Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide, providing definitive identification.
Protocol: MALDI-TOF Mass Spectrometry
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Data Acquisition: Allow the mixture to air-dry (co-crystallize). Analyze the sample in the mass spectrometer in positive ion reflectron mode.
Data Presentation:
Table 2: Representative MALDI-TOF MS Data for a Peptide Containing D-2-Nal
| Parameter | Value |
| Peptide Sequence | Anoplin analog with D-2-Nal at position 6 |
| Theoretical Monoisotopic Mass [M+H]⁺ | 1238.597 Da[8] |
| Observed Monoisotopic Mass [M+H]⁺ | 1238.259 Da[8] |
| Observed [M+Na]⁺ | 1260.233 Da[8] |
| Observed [M+K]⁺ | 1276.201 Da[8] |
Structural Characterization by NMR Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.
Protocol: 2D NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To observe the backbone amide protons and nitrogens.
-
-
Data Analysis: Process the NMR data and assign the proton and carbon chemical shifts. Use the NOE-derived distance restraints to calculate the 3D structure of the peptide.
Data Presentation:
While a full table of chemical shifts is highly dependent on the specific peptide sequence and experimental conditions, the following provides an example of the type of data obtained and its interpretation for a melanocortin receptor antagonist containing D-2-Nal.[2]
Table 3: Representative ¹H NMR Structural Insights for a Peptide with D-2-Nal
| Observation | Structural Implication |
| Shielded and non-equivalent γ-methylene protons of Arginine | Indicates proximity to the aromatic ring of the D-2-Nal residue. |
| NHi-NHi+1 NOE cross-peaks around the D-2-Nal-Arg-Trp core | Suggests the presence of a turn-like structure in this region.[2] |
| Differences in NOE strengths and amide proton temperature coefficients compared to other analogs | Reflects distinct conformational preferences imparted by the D-2-Nal residue.[2] |
Chiral Purity Analysis
It is crucial to confirm the enantiomeric purity of the peptide, especially when a D-amino acid has been incorporated.
Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV or MS detector
-
Chiral stationary phase (CSP) column
Procedure:
-
Peptide Hydrolysis: Hydrolyze the peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Derivatization (if necessary): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column that can separate underivatized amino acids.[9]
-
Chromatography:
-
Inject the derivatized or underivatized hydrolysate onto a suitable chiral column.
-
Elute with an appropriate mobile phase system.
-
Monitor the elution of the D- and L-isomers of 2-naphthylalanine.
-
-
Quantification: Determine the ratio of D- to L-2-naphthylalanine to assess the enantiomeric purity.
Alternatively, direct chiral HPLC of the intact peptide can sometimes resolve diastereomers.[9]
Example Application: Melanocortin-4 Receptor (MC4R) Antagonism
Peptides containing D-2-naphthylalanine, such as analogs of SHU9119, have been shown to act as antagonists at the MC4R.[3][4][5][6][7] The signaling pathway below illustrates the mechanism of MC4R activation and its antagonism.
Caption: MC4R signaling pathway and its antagonism by a D-2-Nal-containing peptide.
Conclusion
The analytical characterization of peptides containing this compound requires a multi-faceted approach. The combination of RP-HPLC for purification and purity assessment, mass spectrometry for identity confirmation, NMR spectroscopy for structural elucidation, and chiral analysis for stereochemical integrity provides a comprehensive and robust characterization of these complex biomolecules. The protocols and data presented here serve as a guide for researchers in the development and analysis of novel peptide therapeutics incorporating this valuable unnatural amino acid.
References
- 1. Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-NMR studies on a potent and selective antagonist at human melanocortin receptor 4 (hMC-4R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity studies of the melanocortin antagonist SHU9119 modified at the 6, 7, 8, and 9 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Melanocortin 4 Receptor Ligands Based on the SHU-9119-hMC4R Cocrystal Structure† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 9. mr.copernicus.org [mr.copernicus.org]
Application of Z-D-2-Nal-OH in the Synthesis of Peptide Hormones and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-2-Nal-OH, the N-benzyloxycarbonyl protected form of D-3-(2-naphthyl)alanine, and its Fmoc-protected counterpart, Fmoc-D-2-Nal-OH, are crucial non-proteinogenic amino acids employed in the solid-phase peptide synthesis (SPPS) of peptide hormone analogs. The incorporation of the bulky, hydrophobic naphthyl group can enhance the biological activity and metabolic stability of the resulting peptides. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, specifically focusing on Degarelix (B1662521) and Cetrorelix (B55110).
Application: Synthesis of GnRH Antagonists
The D-2-naphthylalanine moiety is a key component in several synthetic peptide hormone antagonists that target the gonadotropin-releasing hormone receptor (GnRH-R). By competitively blocking the GnRH-R in the pituitary gland, these analogs inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone (B1683101) and estrogen production.[1] This mechanism of action is utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1][2]
Notable examples of GnRH antagonists synthesized using D-2-Nal-OH derivatives include:
-
Degarelix: A potent GnRH antagonist used in the treatment of prostate cancer.[1][3]
-
Cetrorelix: A GnRH antagonist used to prevent premature ovulation in controlled ovarian stimulation.[4][5]
-
Ganirelix (B53836): Another GnRH antagonist used in fertility treatments.[6][7]
The synthesis of these decapeptides is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[8][9]
Quantitative Data
The use of an acetylated form of D-2-Nal-OH (Ac-D-2Nal-OH) in the final coupling step of Cetrorelix synthesis has been reported to yield a high-purity product.[4]
| Parameter | Value | Peptide Analog | Reference |
| Purity | Up to 99% | Cetrorelix | [4] |
| Yield | Up to 40% | Cetrorelix | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Degarelix incorporating Fmoc-D-2-Nal-OH
This protocol is adapted from a patent describing the synthesis of Degarelix.[10] The synthesis is performed on a Rink Amide AM resin using a stepwise Fmoc deprotection and coupling strategy.
1. Resin Preparation:
- Start with Fmoc-Rink amide AM resin.
- Swell the resin in N,N-dimethylformamide (DMF).
- Deprotect the Fmoc group using a solution of 5% diethylenetriamine (B155796) in DMF for 15 minutes.
- Wash the resin thoroughly with DMF.
2. Amino Acid Coupling (General Step):
- In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), 1-hydroxybenzotriazole (B26582) (HOBt) hydrate (B1144303) (3 eq.), and diisopropylcarbodiimide (DIC) (3 eq.) in DMF at 0-10°C.
- Allow the mixture to activate for 10 minutes.
- Add the activated amino acid solution to the deprotected resin in the peptide vessel.
- Stir the reaction mixture for 2 hours.
- Wash the resin with DMF (4 times).
- Perform Fmoc deprotection as described in step 1.
- Repeat the coupling and deprotection steps for each amino acid in the sequence.
3. Incorporation of Fmoc-D-2-Nal-OH (Specific Example):
- Dissolve 0.459 g of Fmoc-D-2-Nal-OH (3.0 eq), 0.14 g of HOBT·H₂O (3.0 eq), and 0.165 ml of diisopropylcarbodiimide (3.0 eq) in DMF at 0-10°C.[10]
- Allow the solution to activate for 10 minutes.[10]
- Charge this solution into the peptide vessel containing the deprotected resin.[10]
- Stir for 2 hours.[10]
- Wash the resin with 5 ml of DMF, 4 times.[10]
- Proceed with the deprotection of the Fmoc group using 5% diethylenetriamine in DMF for 15 minutes.[10]
4. Cleavage and Purification:
- After the final amino acid is coupled and deprotected, acetylate the N-terminus.
- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane).
- Precipitate the crude peptide in cold diethyl ether.
- Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solid-Phase Synthesis of Cetrorelix incorporating Ac-D-2-Nal-OH
This protocol is based on a patent for the synthesis of Cetrorelix, which highlights the use of Ac-D-2-Nal-OH in the final coupling step to improve purity.[4][11]
1. Resin and Amino Acid Sequence:
- Utilize an amino resin as the solid support.
- Sequentially couple the following Fmoc-protected amino acids using standard solid-phase synthesis methods: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Cit-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-3-Pal-OH, Fmoc-D-Phe(4-Cl)-OH.[5]
2. Final Coupling with Ac-D-2-Nal-OH:
- After the coupling of Fmoc-D-Phe(4-Cl)-OH and subsequent Fmoc deprotection, the final amino acid, Ac-D-2-Nal-OH, is coupled.[4][11] This avoids a separate acetylation step at the end of the synthesis and prevents potential side reactions.[11]
3. Cleavage and Purification:
- Perform acidolysis to cleave the all-protected peptide from the resin.[4]
- Precipitate the crude peptide using diethyl ether.[4]
- Purify the crude Cetrorelix by chromatography to obtain the final acetate (B1210297) salt, which is then lyophilized.[4]
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling pathway and its inhibition by antagonists.
Experimental Workflow for SPPS of GnRH Analogs
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol combining GnRH agonists and GnRH antagonists for rapid suppression and prevention of gonadal damage during cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]
- 4. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US20170121371A1 - Ganirelix precursor and method for preparing ganirelix acetate by using the same - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20210094984A1 - Process for the preparation of Degarelix acetate and Degarelix acetate-mannitol premix - Google Patents [patents.google.com]
- 11. CN104610433A - Preparation method of cetrorelix - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve the coupling efficiency of Z-D-2-Nal-OH in SPPS
Welcome to the technical support center for optimizing the incorporation of Z-D-2-Nal-OH (N-benzyloxycarbonyl-D-2-naphthylalanine) in Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges associated with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in SPPS?
This compound is a derivative of D-2-naphthylalanine, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus and a bulky bicyclic naphthyl group as its side chain. This significant steric bulk from the naphthyl side chain can physically obstruct the N-terminal amine of the growing peptide chain on the resin, making it difficult for the activated amino acid to approach and form a peptide bond. This steric hindrance often leads to incomplete or slow coupling reactions, resulting in lower peptide purity and yield.
Q2: Which coupling reagents are most effective for incorporating this compound?
Standard coupling reagents may be insufficient to overcome the steric hindrance of this compound. More potent uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended. Reagents like HATU, HCTU, and COMU are generally more effective than HBTU or standard carbodiimides (e.g., DIC) for such challenging couplings.[1][2] HATU, in particular, is often preferred for its rapid reaction rates and ability to form a highly reactive OAt-ester, which promotes efficient coupling even with bulky residues.[2][3][4]
Q3: How can I monitor the coupling reaction to ensure it has gone to completion?
Monitoring the disappearance of free primary amines on the peptide-resin is crucial. The most common method is the qualitative Kaiser test . A positive test (intense blue beads and/or solution) indicates the presence of unreacted amines, signifying an incomplete coupling reaction. A negative test (colorless to yellowish beads) suggests the coupling is complete.[5] For quantitative analysis or when the Kaiser test gives ambiguous results, cleaving a small sample of the resin and analyzing the peptide by HPLC and Mass Spectrometry is the most definitive method.[5]
Q4: Can microwave-assisted SPPS improve the coupling efficiency of this compound?
Yes, microwave-assisted SPPS can be highly beneficial. Microwave energy accelerates reaction kinetics, which can help overcome the high activation energy barrier associated with coupling sterically hindered amino acids like this compound.[6] This often leads to faster and more complete couplings. However, it is essential to carefully control the temperature to prevent potential side reactions, such as racemization.[1]
Troubleshooting Guide: Incomplete Coupling of this compound
This guide addresses the common issue of incomplete coupling, typically identified by a positive Kaiser test after the coupling step.
Problem: Positive Kaiser test indicates incomplete coupling.
Data Presentation
Comparison of Coupling Reagent Performance for Hindered Amino Acids
The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. While direct data for this compound is sparse, performance data for other difficult or hindered couplings provides a strong indication of efficacy.
| Coupling Reagent | Class | Relative Reaction Rate | Efficacy for Hindered Couplings | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | Very High | Highly efficient; forms a more reactive OAt-ester. Often the reagent of choice for difficult couplings.[2][4][7] |
| HBTU | Aminium/Uronium | Fast | High | A reliable and common reagent, but generally less reactive than HATU for severely hindered residues.[2][8] |
| COMU | Aminium/Uronium | Very Fast | Very High | Efficacy is comparable to HATU. Based on Oxyma, which is a safer alternative to the potentially explosive HOBt/HOAt.[4] |
| PyBOP | Phosphonium | Fast | High | Effective for hindered couplings. Byproducts are generally less problematic than carbodiimide-based reagents.[1][9] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Standard, cost-effective choice but often requires longer reaction times or double coupling for hindered amino acids.[1][10] |
Note: Efficiency is sequence-dependent and optimization for each specific peptide is recommended.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol outlines a robust method for coupling this compound using a high-efficiency reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (5x).
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (6-10 eq.) to the activation mixture.
-
Gently swirl the mixture and allow it to pre-activate for 1-5 minutes at room temperature.[9]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.[1][9]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for reaction completion.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solvent and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next synthesis cycle.
Protocol 2: Kaiser Test (for Monitoring Primary Amines)
This qualitative test is used to detect the presence of free primary amines on the resin.[11][12]
Reagents:
-
Solution A: 1 mL of 0.01 M KCN in pyridine, diluted to 50 mL with pyridine.
-
Solution B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.[11]
-
Observe the color of the resin beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue color on beads and/or in the solution.
-
Negative Result (Complete Coupling): Beads and solution remain colorless or turn yellow/orange.
-
Visualization of the SPPS Cycle
The diagram below illustrates the standard workflow for a single amino acid addition in Fmoc-based SPPS, highlighting the critical coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions during the deprotection of Z-D-2-Nal-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of Z-D-2-Nal-OH.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of this compound?
The benzyloxycarbonyl (Z) protecting group is typically removed from this compound through two primary methods:
-
Catalytic Hydrogenolysis: This is a mild method involving the cleavage of the C-O bond of the carbamate (B1207046) by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid instead of hydrogen gas, is also a widely used and often safer alternative.
-
Acidolysis: This method employs strong acids to cleave the Z-group. Historically, hydrogen bromide (HBr) in acetic acid has been used. However, due to its harshness, this method is often reserved for substrates that are incompatible with hydrogenation.
Q2: What are the most common side reactions observed during the catalytic hydrogenolysis of this compound?
The primary side reaction of concern during the catalytic hydrogenolysis of this compound is the reduction of the naphthyl ring . The naphthalene (B1677914) moiety can be hydrogenated to form tetralin (tetrahydronaphthalene) and subsequently decalin (decahydronaphthalene) under hydrogenation conditions, especially with prolonged reaction times or a highly active catalyst.[1]
Other potential issues include:
-
Incomplete Deprotection: The reaction may not go to completion, leaving unreacted starting material.
-
Catalyst Poisoning: Impurities in the starting material or solvent, particularly those containing sulfur, can deactivate the palladium catalyst.
Q3: Can the naphthyl ring be affected during acidolytic deprotection?
The naphthyl ring is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions commonly used in solid-phase peptide synthesis. In fact, naphthyl-based groups are sometimes used as protecting groups themselves, indicating their stability towards acids. However, very harsh acidic conditions, such as prolonged exposure to HBr in acetic acid, could potentially lead to undesired side reactions, although this is less common than the hydrogenation of the ring system.
Troubleshooting Guides
Catalytic Hydrogenolysis
Issue 1: Incomplete Deprotection
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of Pd/C catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. |
| Insufficient Catalyst Loading | Increase the weight percentage of the catalyst relative to the substrate. A typical starting point is 10 mol% of palladium. |
| Poor Hydrogen Gas Dispersion | Ensure vigorous stirring to maintain the catalyst in suspension and maximize gas-liquid-solid contact. |
| Insufficient Hydrogen Pressure | If using a balloon, ensure it remains inflated. For pressure reactors, increase the hydrogen pressure. |
| Catalyst Poisoning | Purify the starting material to remove any potential catalyst poisons (e.g., sulfur-containing compounds). Use high-purity solvents. |
Issue 2: Reduction of the Naphthyl Ring
| Possible Cause | Troubleshooting Action |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Overly Active Catalyst | Consider using a less active catalyst or decreasing the catalyst loading. |
| High Hydrogen Pressure | Reduce the hydrogen pressure. Atmospheric pressure is often sufficient for Z-group removal. |
Acidolysis (HBr/Acetic Acid)
Issue 1: Formation of Impurities
| Possible Cause | Troubleshooting Action |
| Harsh Reaction Conditions | Minimize the reaction time and maintain a low temperature to reduce the formation of degradation byproducts. |
| Reaction with Scavengers | If scavengers are used to trap reactive carbocations, they can sometimes react with the desired product. Optimize the choice and concentration of scavengers. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727) (reagent grade)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude D-2-Nal-OH.
Protocol 2: Catalytic Transfer Hydrogenolysis of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (reagent grade)
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate).
-
Add ammonium formate (3-5 equivalents) or formic acid (a large excess) to the mixture.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure. The crude product may require further purification to remove excess ammonium formate or formic acid.
Data Summary
| Deprotection Method | Potential Side Reaction | Factors Increasing Side Reaction | Mitigation Strategy |
| Catalytic Hydrogenolysis | Reduction of Naphthyl Ring | High H₂ pressure, prolonged reaction time, highly active catalyst | Monitor reaction closely, use atmospheric H₂ pressure, optimize catalyst choice and loading. |
| Catalytic Hydrogenolysis | Incomplete Deprotection | Inactive catalyst, catalyst poisoning, insufficient H₂ | Use fresh catalyst, purify substrate, ensure good H₂ dispersion. |
| Acidolysis (HBr/AcOH) | Formation of degradation byproducts | High temperature, long reaction time | Use lower temperature and shorter reaction times. |
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Troubleshooting logic for incomplete catalytic hydrogenolysis.
References
Troubleshooting low yield in peptide synthesis with Z-D-2-Nal-OH
Welcome to the technical support center for troubleshooting peptide synthesis featuring Z-D-2-Nal-OH (N-Carbobenzyloxy-3-(2-naphthyl)-D-alanine). This resource is designed for researchers, scientists, and drug development professionals to address challenges and optimize synthesis protocols involving this sterically hindered amino acid.
Troubleshooting Guide
This guide addresses the most common issue encountered when using this compound: low peptide yield.
Question: Why am I experiencing low coupling yield after incorporating this compound into my peptide sequence?
Answer:
Low coupling efficiency is the most probable cause for reduced yield when using this compound. This issue primarily stems from significant steric hindrance caused by two bulky groups:
-
The Z-group (Benzyloxycarbonyl): This N-terminal protecting group is large and can physically block the approach of the activated amino acid to the free amine on the resin-bound peptide chain.
-
The Naphthyl Group: The large, rigid naphthyl side chain of the 2-Nal residue further contributes to steric congestion around the reaction center.
This combined steric hindrance can slow down the coupling reaction significantly, leading to incomplete acylation of the N-terminus. If not addressed, this results in the accumulation of deletion sequences (peptides missing the this compound residue), which lowers the overall yield of the desired full-length peptide.[1][2]
Frequently Asked Questions (FAQs)
Q1: How can I overcome the steric hindrance and improve the coupling efficiency of this compound?
A1: To overcome steric hindrance, a combination of optimized reagents and reaction conditions is necessary. The goal is to increase the reactivity of the coupling reaction to overcome the physical blockage.
Summary of Optimization Strategies
| Strategy | Recommendation | Rationale |
| Coupling Reagent | Use a more potent uronium or phosphonium (B103445) salt-based coupling reagent like HATU, HBTU, or PyBOP.[1] | These reagents create a highly reactive activated ester of this compound, which can couple more effectively to the sterically crowded N-terminus. They are superior to standard carbodiimides (DCC, DIC) for challenging couplings.[1] |
| Reagent Equivalents | Increase the excess of this compound and coupling reagents to 3-5 equivalents relative to the resin loading.[1] | Driving the reaction forward with a higher concentration of reactants can improve the yield, according to Le Chatelier's principle. |
| Reaction Time | Extend the coupling time significantly, from the standard 1-2 hours to 4 hours or even overnight.[1] | A longer reaction time provides more opportunities for the sterically hindered molecules to orient correctly and react. |
| Double Coupling | If a monitoring test (e.g., Kaiser test) indicates incomplete reaction, perform a second coupling.[1] | Repeating the coupling step with a fresh solution of activated amino acid can help drive the reaction to completion.[3] |
| Solvent Choice | Ensure the use of high-purity, anhydrous DMF or NMP. For sequences prone to aggregation, solvent mixtures containing TFE or HFIP may be beneficial.[3][4][5] | Proper solvation of the growing peptide chain is critical. Aggregation can further hinder the coupling reaction.[4] |
Q2: Which coupling reagents are specifically recommended for a hindered residue like this compound?
A2: For challenging couplings involving sterically hindered amino acids, onium salt-based reagents are highly recommended over carbodiimides.
Comparison of Coupling Reagents
| Reagent Class | Examples | Suitability for this compound | Notes |
| Onium Salts | HATU, HBTU, PyBOP | Highly Recommended | Generally provide higher yields and faster reaction rates for hindered couplings.[1] HATU is often considered one of the most effective reagents. |
| Carbodiimides | DCC, DIC | Not Recommended (unless with additives) | When used alone, they are often too slow for hindered couplings. If used, they must be combined with an additive like HOBt or Oxyma to increase efficiency and reduce side reactions.[1] |
Q3: Can you provide a detailed protocol for a manual coupling of this compound?
A3: Yes. This protocol is designed for a standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry and incorporates best practices for hindered amino acids.
Detailed Experimental Protocol: Manual Coupling of this compound
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in anhydrous N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[6]
-
Perform Fmoc-deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq.) and a potent coupling reagent such as HATU (2.9 eq.) in a minimal amount of anhydrous DMF.
-
Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (6 eq.).
-
Allow the mixture to pre-activate for 1-5 minutes.[1]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for at least 4 hours. For particularly difficult sequences, this time can be extended overnight.[1]
-
-
Washing and Monitoring:
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove unreacted reagents and byproducts.[1]
-
Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete coupling. A positive result (e.g., blue beads) signifies an incomplete reaction.
-
-
Follow-up Action (if needed):
-
If the Kaiser test is positive, perform a "double coupling" by repeating steps 2-4 with fresh reagents.
-
Q4: How do I visually troubleshoot the process if I suspect a coupling failure?
A4: A troubleshooting workflow can help guide your decision-making process. The following diagram outlines the logical steps to diagnose and resolve low-yield issues related to this compound coupling.
Caption: Troubleshooting workflow for low peptide yield.
The following diagram illustrates the key stages of the recommended manual coupling protocol.
Caption: Experimental workflow for coupling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimizing Reaction Conditions for Coupling Bulky Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions for sterically hindered amino acids like D-2-Naphthylalanine (D-2-Nal).
Troubleshooting Guide
This guide addresses specific issues encountered during the coupling of bulky amino acids in a question-and-answer format.
Q1: Why is my coupling reaction failing or showing low yield when using a standard carbodiimide (B86325) reagent like DCC or DIC?
A1: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[1][2] The bulky side chain of residues like D-2-Nal can physically block the reacting amino and carboxyl groups, a phenomenon known as steric hindrance, which slows down or prevents peptide bond formation.[1] For these challenging couplings, it is highly recommended to switch to a more potent coupling reagent.[1][3]
Q2: I switched to a stronger coupling reagent like HBTU, but the coupling is still incomplete. What are my next steps?
A2: While HBTU is more effective than DCC/DIC, extremely challenging couplings may require further optimization.[4] Consider the following strategies:
-
Switch to a more reactive reagent: Reagents that form highly reactive OAt or Oxyma esters, such as HATU, PyAOP, or COMU, are generally more effective than HOBt-based reagents like HBTU for overcoming significant steric barriers.[1][3] HATU, in particular, reacts faster and causes less epimerization.[4]
-
Perform a double coupling: Repeat the coupling step with a fresh portion of the activated amino acid and reagents.[1] This is a common and effective method to drive the reaction to completion, especially for sterically hindered residues.[1]
-
Increase reaction time and temperature: Allowing the reaction to proceed for a longer duration or moderately increasing the temperature can improve the reaction kinetics. However, be aware that prolonged times and higher temperatures can increase the risk of epimerization.[1]
Q3: I am observing significant epimerization of my D-2-Nal residue. How can this be minimized?
A3: Epimerization is a risk, especially with sterically hindered amino acids, and can be influenced by the choice of base, coupling reagent, and reaction time.[1]
-
Choice of Reagent and Additive: Carbodiimide reagents like EDC are known to cause more epimerization than DIC.[5] The addition of auxiliaries like HOBt, HOAt, or OxymaPure is crucial for suppressing racemization.[1][3] Reagents that incorporate HOAt or Oxyma, such as HATU and COMU, are preferred for their ability to minimize this side reaction.[1][3][4] DEPBT is another coupling reagent noted for causing very little epimerization.[4]
-
Base Selection: The strength of the base used can impact the rate of epimerization. Use the weakest base necessary to achieve efficient coupling.
-
Avoid Prolonged Reactions: Minimize reaction times where possible, as extended exposure to basic conditions can increase the likelihood of epimerization.[1]
Q4: My peptide chain is aggregating on the solid support, leading to poor coupling efficiency. What can I do?
A4: Peptide chain aggregation is a common problem, particularly with hydrophobic sequences or when synthesizing long peptides.[6][7][8] This aggregation can block reactive sites.[1]
-
Change the Solvent: Solvents can play a crucial role in resin swelling and disrupting secondary structures.[7][9] Consider using a solvent mixture, such as NMP/DMSO, which can improve resin swelling and coupling yields.[7]
-
Incorporate Backbone Modifications: For extremely difficult sequences, the use of pseudoproline dipeptides or depsipeptides can disrupt the aggregation-promoting secondary structures of the growing peptide chain.[6][8][10]
Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing incomplete coupling reactions with bulky amino acids.
Caption: A decision tree for troubleshooting incomplete peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered"?
A1: Steric hindrance in amino acids is primarily caused by bulky side chains that physically obstruct the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another.[1] Amino acids like Valine, Isoleucine, and α,α-disubstituted amino acids are common examples.[1] D-2-Naphthylalanine (D-2-Nal) is particularly bulky due to its large, rigid naphthyl group attached to the β-carbon.
Q2: Which classes of coupling reagents are most effective for bulky residues like D-2-Nal?
A2: The most effective coupling reagents for sterically hindered amino acids are typically aminium/uronium or phosphonium salts.[1][11] These reagents rapidly form highly reactive esters that can overcome the steric barrier.[1]
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly popular and efficient.[1][4] HATU is often considered superior as it forms a more reactive OAt ester and can reduce epimerization.[1][4] COMU is a newer, safer alternative that incorporates OxymaPure and shows efficiency comparable to HATU.[3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[1][11] PyAOP is the phosphonium equivalent of HATU and is particularly useful for difficult couplings.[1][2]
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?
A3: Additives play a critical role in peptide synthesis. They act as activating agents when used with carbodiimides and serve two main functions: accelerating the coupling reaction and, crucially, suppressing racemization (epimerization).[1][3] HOAt and OxymaPure are generally more effective than HOBt at increasing reaction rates and preventing loss of stereochemical integrity.[1][12] Many modern high-efficiency coupling reagents like HATU and COMU come with the additive already incorporated into their structure.[3]
Comparison of Common Coupling Reagents for Bulky Amino Acids
| Reagent Class | Examples | Relative Reactivity | Epimerization Risk | Notes |
| Carbodiimides | DCC, DIC, EDC | Low | High (without additive) | Generally inefficient for bulky amino acids; requires an additive like HOBt or Oxyma to suppress epimerization.[1][3][5] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | PyBOP is a well-established efficient reagent.[4] PyAOP is more reactive and highly effective for hindered couplings.[1][2] |
| Aminium Salts (HOBt-based) | HBTU, TBTU | High | Low | Very popular and efficient for most couplings, but may be less effective than HOAt-based reagents for the most difficult cases.[3][4] |
| Aminium Salts (HOAt-based) | HATU | Very High | Very Low | Considered one of the most efficient reagents, forming highly reactive OAt esters with low epimerization.[1][3][4] |
| Aminium Salts (Oxyma-based) | COMU | Very High | Very Low | A safer, non-explosive alternative to HOBt/HOAt-based reagents with comparable or superior performance to HATU.[1][3] |
Experimental Protocols
Protocol 1: Standard SPPS Coupling Cycle with HATU
This protocol describes a single coupling cycle during Solid-Phase Peptide Synthesis (SPPS) using HATU as the coupling reagent.
-
Resin Preparation: Start with the resin-bound peptide bearing a free terminal amine group. Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection (Fmoc Removal): Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the N-terminal Fmoc protecting group.[13] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve the Fmoc-protected amino acid (e.g., Fmoc-D-2-Nal-OH) (3-5 equivalents), HATU (3-5 equivalents), and a hindered base such as diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.[9]
-
Coupling Reaction: Add the activation solution to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For very hindered couplings, this time can be extended.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction for completeness.[9] A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, filter the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and finally DMF again to prepare for the next cycle.
-
(Optional) Capping: If the ninhydrin test is positive, indicating incomplete coupling, perform a capping step with acetic anhydride (B1165640) and a base to block any unreacted free amines before proceeding to the next deprotection step. This prevents the formation of deletion sequences.
Protocol 2: Double Coupling Procedure
This procedure is used when a single coupling reaction is insufficient to achieve completion.
-
Follow steps 1-4 from Protocol 1 for the initial coupling reaction.
-
After the designated reaction time (e.g., 2 hours), filter the coupling solution away from the resin.
-
DO NOT proceed to the washing step.
-
Immediately prepare a second, fresh activation solution as described in Protocol 1, Step 3.
-
Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.
-
After the second coupling, proceed with monitoring (Protocol 1, Step 5) and washing (Protocol 1, Step 6).
SPPS Workflow Diagram
Caption: A single amino acid coupling cycle in Fmoc-based SPPS.
Signaling Pathways and Mechanisms
Amino Acid Activation by Aminium Reagents
The key to an efficient coupling reaction is the activation of the carboxylic acid group of the incoming amino acid. This makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the peptide chain. Aminium/uronium reagents like HATU and HBTU facilitate this activation.
Caption: Simplified pathway for amino acid activation by aminium reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. jpt.com [jpt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Preventing racemization of Z-D-2-Nal-OH during peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of Z-D-2-Nal-OH and other N-protected amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?
A1: Racemization is the conversion of a pure enantiomer (like the D-form of Z-2-Nal-OH) into a mixture of both D and L forms at its chiral alpha-carbon center during a chemical reaction.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain.[1] This is a significant concern because the three-dimensional structure of a peptide is critical to its biological activity. The presence of even small amounts of the wrong diastereomer can drastically reduce or alter the peptide's efficacy and introduce impurities that are difficult to separate.[3][4]
Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of the amino acid's carboxyl group for peptide bond formation[3][5]:
-
Oxazolone (B7731731) (or Azlactone) Formation: This is the most common mechanism.[1][3] The activated carboxyl group of the N-protected amino acid (like this compound) can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this ring is acidic and easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack this achiral intermediate, producing both the desired peptide and the undesired diastereomer.[1][3]
-
Direct Enolization (or Direct Hα Abstraction): This pathway involves the direct removal of the alpha-proton by a base from the activated amino acid, forming an achiral enolate intermediate.[1][3] Reprotonation of this enolate can occur from either face, leading to racemization. This mechanism is less common but can be significant under strongly basic conditions or with amino acid residues that have highly acidic alpha-protons.[3]
Caption: The two primary pathways for racemization during peptide coupling.
Q3: Which factors in the coupling reaction have the greatest impact on racemization?
A3: Several factors influence the degree of racemization, including the choice of coupling reagent, additives, base, and solvent.[5][6]
-
Coupling Reagents: Carbodiimides like DCC and DIC can lead to high levels of racemization if used alone because they form a highly reactive O-acylisourea intermediate that is prone to oxazolone formation.[7][8] Onium salts (Uronium/Aminium and Phosphonium) are generally better as they are designed for efficient coupling with lower racemization risk.[9][10]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial racemization suppressants, especially when using carbodiimides.[7][9][11] They react with the activated intermediate to form a more stable active ester, which is less susceptible to racemization.[7][9]
-
Bases: The strength and steric hindrance of the base used are critical.[5] Strong, non-hindered bases can accelerate proton abstraction from the alpha-carbon, increasing racemization.[1]
-
Solvents: The polarity of the solvent can affect the rate of racemization, with more polar solvents sometimes favoring the side reaction.[1][6]
Troubleshooting Guide: High Racemization Observed
Problem: Analysis of my crude peptide shows a significant percentage of the undesired diastereomer after coupling this compound.
Follow these steps to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting racemization issues.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
If you are using a carbodiimide (B86325) reagent like DIC or EDC without an additive, the risk of racemization is very high.[5][7] The addition of a suppressing agent is critical.[11] Furthermore, some additives are more effective than others.
Recommendation:
-
If using a carbodiimide, always include an additive.
-
If racemization is still an issue with HOBt, consider switching to a more effective suppressant like HOAt or OxymaPure.[1][12]
-
For particularly difficult couplings, switching to an onium salt reagent like HATU, HBTU, or COMU, which are often used with additives, can significantly reduce racemization.[9][12]
| Coupling System | Additive | % D-Isomer (Epimer) Formation (Model Reaction) | Reference |
| DCC | HOBt | 18.0% | [2] |
| DCC | HOAt | 6.0% | [2] |
| TBTU | DIEA | 2.6% | [13] |
| Table 1: Comparison of epimer formation using different coupling reagents and additives in a model solid-phase synthesis. Data illustrates the superior performance of HOAt over HOBt.[2][13] |
Step 2: Scrutinize the Base
The base facilitates the coupling reaction but can also promote the undesired proton abstraction that leads to racemization.[9] Stronger and less sterically hindered bases generally increase this risk.[5]
Recommendation:
-
Avoid strong bases like triethylamine (B128534) (TEA) if possible.
-
If using N,N-Diisopropylethylamine (DIPEA) and observing racemization, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5]
| Base | Steric Hindrance | Basicity (pKa) | General Racemization Risk |
| Triethylamine (TEA) | Low | ~10.7 | High |
| DIPEA | High | ~10.1 | Moderate |
| N-Methylmorpholine (NMM) | Moderate | ~7.4 | Low |
| 2,4,6-Collidine (TMP) | High | ~7.4 | Very Low |
| Table 2: Properties of common bases used in peptide synthesis. Weaker, more hindered bases are preferred for minimizing racemization.[5] |
Step 3: Control Reaction Temperature and Solvent
Higher temperatures accelerate most reactions, including racemization.[9]
Recommendation:
-
Perform the coupling reaction at a lower temperature, such as 0 °C, before allowing it to warm to room temperature.[9] Avoid elevated temperatures unless absolutely necessary for a difficult coupling.[14]
-
While solvents like DMF and NMP are standard, their high polarity can sometimes contribute to racemization.[1] If other optimizations fail, testing an alternative solvent may be beneficial.
Step 4: Adjust the Activation Strategy
The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.[15]
Recommendation:
-
Minimize Pre-activation Time: If you pre-activate the this compound with the coupling reagent before adding it to the amine component, keep this time as short as possible.[9]
-
Use In-situ Activation: Add the coupling reagent to the mixture containing the this compound and the amine component simultaneously. This allows the activated species to be consumed as it is formed, reducing its concentration and the risk of side reactions.[9][11]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling
This protocol provides a general methodology for coupling this compound to an amine component (H-AA-R) using an in-situ activation approach with HATU/NMM.
-
Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the amine component (e.g., H-AA-R·HCl, 1.0 equivalent) in an appropriate solvent (e.g., DMF).
-
Neutralization: Add N-methylmorpholine (NMM) (1.0 equivalent) to neutralize the hydrochloride salt of the amine component. Stir for 2-3 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[9]
-
Activation & Coupling: Add HATU (1.0 equivalent) to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress using an appropriate method like TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with standard aqueous work-up and purification procedures.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method to determine the percentage of the undesired L-D diastereomer in the crude product.
-
Standard Preparation: If possible, prepare a standard sample of the desired D-D peptide and the undesired L-D diastereomer to determine their retention times.
-
Column and Mobile Phase: Select a suitable chiral HPLC column (e.g., Chiralpak series). The mobile phase is typically a mixture of hexane (B92381) and an alcohol modifier like isopropanol.[1]
-
Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two diastereomers.[1]
-
Sample Analysis: Dissolve a small amount of the crude reaction product in the mobile phase and inject it into the HPLC system.
-
Quantification: Integrate the peak areas for both the desired (D-D) and undesired (L-D) diastereomers. Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D Peak) / (Area(D-D Peak) + Area(L-D Peak))] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Racemization in peptide synthesis | PPTX [slideshare.net]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chimia.ch [chimia.ch]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Strategies to avoid incomplete deprotection of the Z group
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete removal of the benzyloxycarbonyl (Z or Cbz) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Z-group deprotection?
Incomplete deprotection of the Z-group typically stems from issues related to the chosen deprotection method, primarily catalytic hydrogenolysis or acidolysis.
For Catalytic Hydrogenolysis , common causes include:
-
Catalyst Inactivity or Poisoning: The palladium catalyst (e.g., Pd/C) is the most common culprit. It can be poisoned by sulfur-containing compounds, residual reagents from previous steps, or certain functional groups within the substrate itself.[1] Using a fresh, high-quality catalyst is crucial.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low relative to the substrate.[2]
-
Poor Hydrogen Access: This can be due to low hydrogen pressure, inadequate agitation, or the formation of insoluble substrate/product aggregates that limit catalyst contact.[3]
-
Steric Hindrance: Bulky groups near the Z-protected amine can physically block the catalyst's approach, slowing down the reaction.[1][4]
-
Inappropriate Solvent Choice: The solvent must be able to dissolve the substrate and not interfere with the catalyst's activity.
For Acidolysis , common causes include:
-
Insufficient Acid Strength or Concentration: The acidic reagent (e.g., HBr in acetic acid, TFA) may not be strong enough or may be used in too low a concentration to effect complete cleavage.[5][6]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]
-
Presence of Acid-Sensitive Groups: While the goal is to remove the Z-group, other parts of the molecule might be sensitive to the harsh acidic conditions, leading to complex product mixtures that can be mistaken for incomplete deprotection.
Q2: My catalytic hydrogenolysis reaction is sluggish or has stalled. What steps can I take to troubleshoot it?
If you observe a slow or stalled hydrogenolysis reaction, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.
-
Evaluate the Catalyst:
-
Use Fresh Catalyst: Ensure your Pd/C is not old or from a previously opened bottle that may have been deactivated.
-
Increase Catalyst Loading: The optimal ratio of catalyst to substrate is often 1:1 by weight for each protecting group to be removed.[2] Increasing the loading (e.g., from 10 mol% to 20 mol% or higher) can significantly improve the reaction rate.
-
Consider a More Active Catalyst: If Pd/C is ineffective, Pearlman's catalyst (Pd(OH)₂/C) can be more active and less prone to poisoning.[1]
-
-
Optimize the Hydrogen Source:
-
Hydrogen Gas (H₂): Ensure the system is properly purged of air and that a positive pressure of hydrogen is maintained (e.g., using a balloon or a Parr hydrogenator). Increase the pressure if the equipment allows.
-
Transfer Hydrogenation: If using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid, ensure you are using a sufficient excess (typically 4-5 equivalents).[5] These reagents can be safer and more convenient than hydrogen gas.[5][7]
-
-
Check the Solvent and Substrate:
-
Solvent: Use a solvent that fully dissolves your substrate and is compatible with hydrogenation (e.g., methanol (B129727), ethanol, ethyl acetate, THF).
-
Purity: Ensure your starting material is free from impurities that could act as catalyst poisons, especially sulfur-containing compounds.[1]
-
-
Adjust Reaction Conditions:
-
Temperature: Gently warming the reaction (e.g., to 40-60°C) can sometimes accelerate the deprotection, but be mindful of potential side reactions.[8]
-
Agitation: Ensure vigorous stirring to keep the catalyst suspended and in contact with both the substrate and the hydrogen source.
-
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: A stepwise workflow for troubleshooting incomplete Z-group deprotection via catalytic hydrogenolysis.
Q3: When should I choose acidolysis over hydrogenolysis for Z-group removal?
The choice of deprotection method depends on the other functional groups present in your molecule.[5]
-
Choose Acidolysis (e.g., HBr/AcOH, TFA) when your molecule contains functional groups that are sensitive to reduction. These include:
-
Alkenes or alkynes
-
Nitro groups
-
Other benzyl-type protecting groups that you wish to retain
-
Sulfur-containing residues that might poison a palladium catalyst
-
-
Choose Hydrogenolysis when your molecule is stable to reductive conditions but contains acid-labile protecting groups, such as:
-
Boc (tert-butyloxycarbonyl) groups[5]
-
tBu (tert-butyl) esters or ethers
-
Trityl (Trt) groups
-
Hydrogenolysis is generally considered a milder and cleaner method, yielding toluene (B28343) and carbon dioxide as byproducts.[5] Acidolysis can be harsher and may require the use of scavengers to prevent side reactions from reactive cationic species.[6][9]
Data Summary: Common Z-Group Deprotection Conditions
| Method | Reagents & Conditions | Typical Yields | Notes |
| Catalytic Hydrogenolysis | 5-10% Pd/C, H₂ (balloon or higher pressure), MeOH or EtOH, Room Temp, 1-16 h | >90% | The most common and mildest method.[5] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate (4-5 equiv.), MeOH, Room Temp, 1-4 h | 80-95% | Avoids flammable H₂ gas; often faster.[5][10] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid, MeOH, Room Temp, 1-2 h | 80-95% | Formic acid can serve as both hydrogen donor and solvent.[7][10] |
| Acidolysis (Harsh) | 33% HBr in Acetic Acid, Room Temp, 1-2 h | Variable | Effective but harsh; can cleave other acid-sensitive groups.[5][6] |
| Acidolysis (Milder) | Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, water), Room Temp, 1-3 h | Variable | Often used in peptide synthesis; scavengers are crucial.[5][9] |
Detailed Experimental Protocols
Protocol 1: Z-Group Deprotection via Catalytic Hydrogenolysis (H₂ Gas)
Materials:
-
Z-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) supply with balloon
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the Z-protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10 mol% relative to the substrate).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with nitrogen gas (repeat three times).
-
Evacuate the flask and backfill with hydrogen gas from a balloon (repeat three times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5]
-
Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate using a rotary evaporator to yield the deprotected amine. Further purification can be performed if necessary.
Protocol 2: Z-Group Deprotection via Catalytic Transfer Hydrogenation (Ammonium Formate)
Materials:
-
Z-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve the Z-protected amine in methanol in a round-bottom flask with a magnetic stir bar.
-
Add ammonium formate (4-5 equivalents).
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.[5]
-
Wash the Celite® pad with fresh methanol.
-
Concentrate the filtrate using a rotary evaporator. The crude product can be purified further as needed.
Logical Relationships in Deprotection Strategy Selection
Caption: A decision tree for selecting an appropriate Z-group deprotection strategy based on molecular functionality.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic D-2-Nal Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the hydrophobic D-2-naphthylalanine (D-2-Nal) residue. The inherent hydrophobicity of D-2-Nal can significantly increase the propensity for peptide aggregation, leading to challenges in synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing D-2-Naphthylalanine (D-2-Nal) prone to aggregation?
A1: The D-2-Nal residue possesses a bulky and hydrophobic naphthalene (B1677914) side chain. This significantly increases the overall hydrophobicity of the peptide, which is a primary driver of aggregation.[1][2] Hydrophobic interactions between peptide chains can lead to self-association and the formation of insoluble aggregates.[3] Studies have shown that the N-acetyl-d-(β-naphthyl)alanine (D-2Nal) residue, when present at the N-terminus, is a key point of attractive interaction among peptide molecules, leading to extensive aggregation even at low concentrations.[4]
Q2: At what stage of my workflow can I expect to see aggregation of my D-2-Nal peptide?
A2: Aggregation can occur at multiple stages of your experimental workflow:
-
Solid-Phase Peptide Synthesis (SPPS): Aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deprotection steps, resulting in lower yields and purity.[5][6]
-
Cleavage and Deprotection: After cleavage from the resin, the unprotected, hydrophobic peptide may aggregate in the cleavage cocktail or during subsequent workup.
-
Purification: During HPLC purification, high concentrations of the peptide in the mobile phase can lead to aggregation and precipitation on the column, affecting resolution and recovery.
-
Lyophilization and Reconstitution: Lyophilized peptides can be difficult to redissolve, and improper solubilization techniques can promote aggregation.[7]
-
Storage: In solution, peptides can aggregate over time, especially at high concentrations, non-optimal pH, or inappropriate temperatures.[8]
Q3: How can I predict the aggregation potential of my D-2-Nal containing peptide sequence?
A3: While precise prediction is challenging, you can estimate the aggregation potential by analyzing the peptide's amino acid sequence.[9][10] A high percentage of hydrophobic residues, including D-2-Nal, Leu, Val, Ile, Met, Phe, and Trp, increases the likelihood of aggregation.[7] The position of the D-2-Nal residue is also crucial; an N-terminal D-2-Nal has been shown to strongly promote aggregation.[4] Additionally, peptides with a high proportion of residues capable of forming intermolecular hydrogen bonds can also be prone to forming gels.[7]
Troubleshooting Guides
Problem 1: Low yield and purity during Solid-Phase Peptide Synthesis (SPPS).
This is often indicative of on-resin aggregation, which hinders reaction kinetics.
Troubleshooting Workflow for SPPS Aggregation
Caption: Workflow for troubleshooting on-resin aggregation during SPPS.
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to the reaction mixture to disrupt hydrogen bonding.[5] | Ensure compatibility with your resin and other reagents. |
| Chaotropic Salts | Add salts like LiCl or KSCN to the coupling mixture. These ions disrupt the secondary structure of the peptide chains, reducing aggregation.[4] | Salts must be washed out thoroughly after synthesis. |
| Elevated Temperature | Increasing the coupling temperature can provide enough energy to overcome aggregation-related energy barriers.[5] | Be cautious of potential side reactions at higher temperatures. |
| Microwave Synthesis | Microwave irradiation can accelerate coupling reactions and reduce aggregation.[11] | Requires specialized equipment. |
| Backbone Protection | Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids every 6-7 residues to prevent interchain hydrogen bonding.[4][5] | These protecting groups are removed during the final TFA cleavage.[4] |
| Pseudoproline Dipeptides | If your sequence contains Ser or Thr, using pseudoproline dipeptides can disrupt secondary structure formation.[5][6] | The native Ser or Thr residue is regenerated upon cleavage.[5] |
Problem 2: Difficulty dissolving the lyophilized peptide.
Hydrophobic peptides, especially those with a high D-2-Nal content, often have poor aqueous solubility.
Solubilization Strategy for Hydrophobic Peptides
Caption: A systematic approach for solubilizing hydrophobic D-2-Nal peptides.
| Solvent/Technique | Protocol | Suitability |
| Organic Solvents | First, dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) (ACN). Then, slowly add your aqueous buffer to the desired concentration.[7][1] | DMSO is often preferred for biological assays due to its relatively low toxicity.[7] Use DMF for Cys-containing peptides to avoid oxidation.[12] |
| pH Adjustment | For peptides with a net positive charge (basic), use a dilute acidic solution (e.g., 10% acetic acid). For peptides with a net negative charge (acidic), use a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide).[9][12][13] | Test a small amount first. Ensure the final pH is compatible with your experiment. Avoid basic solutions for peptides with Cys.[12] |
| Sonication/Warming | Brief sonication or gentle warming (below 40°C) can help dissolve stubborn aggregates.[7][1] | Be cautious with temperature-sensitive peptides. |
| Denaturing Agents | As a last resort, for peptides that tend to aggregate strongly, use 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to solubilize, followed by dilution.[12] | These agents will denature the peptide and must be removed or highly diluted for most biological assays. |
Problem 3: Poor peak shape and recovery during HPLC purification.
Aggregation on the HPLC column can lead to peak broadening, tailing, and even column blockage.
Strategies for HPLC Purification of Aggregation-Prone Peptides
| Strategy | Description | Key Considerations |
| Solvent System | Use organic modifiers like acetonitrile or isopropanol (B130326) in your mobile phase. For highly hydrophobic peptides, a mixture of solvents may be beneficial.[8] | The initial mobile phase should be a solvent mixture that keeps the peptide soluble.[8] |
| Additives | Incorporate additives like trifluoroacetic acid (TFA) at standard concentrations (e.g., 0.1%) to improve peak shape. In some cases, using a different ion-pairing agent or adding a small amount of a chaotropic agent might help. | Ensure additives are compatible with your detection method and can be removed during lyophilization. |
| Column Temperature | Increasing the column temperature can sometimes improve solubility and reduce aggregation on the column. | Monitor peptide stability at elevated temperatures. |
| Lower Loading | Inject a smaller amount of the peptide onto the column to avoid high local concentrations that can promote aggregation. | This may require multiple runs to purify the desired amount of peptide. |
| Gradient Optimization | A shallower gradient may improve separation, but a steeper gradient might be necessary to elute highly retained, hydrophobic peptides quickly before they aggregate. | Method development is key. Start with a standard gradient and optimize based on the initial results. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic D-2-Nal Peptide
-
Pre-analysis: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.[1] Allow the vial to warm to room temperature in a desiccator.[7]
-
Solubility Test: Weigh a small amount of the peptide (e.g., 1 mg) into a separate microfuge tube for initial solubility testing.[1]
-
Initial Solubilization: Add a small volume (e.g., 20-50 µL) of 100% DMSO to the test peptide and vortex.[1]
-
Aqueous Dilution: Once fully dissolved in DMSO, slowly add sterile, distilled water or your desired buffer dropwise while vortexing until the final desired concentration is reached (e.g., 1-2 mg/mL).[7][8]
-
Observation: Check if the solution is clear. If the peptide precipitates, the solution will appear cloudy.
-
Troubleshooting: If precipitation occurs, try gentle warming (<40°C) or sonication.[1] If the peptide remains insoluble, it must be re-lyophilized before attempting a different solvent system (e.g., DMF or ACN) or adjusting the pH.[1]
-
Stock Solution Preparation: Once optimal conditions are found, apply them to the main stock of the peptide.
-
Storage: Aliquot the peptide solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Characterization of D-2-Nal Peptide Aggregates using Thioflavin T (ThT) Fluorescence Assay
This assay is used to detect the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a stock solution of the D-2-Nal peptide at a concentration at least twice the final desired concentration in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4).[14] Filter the stock solution through a 0.22-μm filter to remove any pre-existing aggregates.[14]
-
Prepare a stock solution of Thioflavin T (ThT) in the same buffer (e.g., 20 µM).[14]
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, mix the peptide stock solution with the ThT stock solution to achieve the final desired peptide concentration.
-
Include control wells with buffer and ThT only (blank).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence at each time point.
-
Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is indicative of amyloid fibril formation.[15]
-
From this curve, kinetic parameters such as the lag time (t_lag) and the apparent growth rate can be determined.[15]
-
Data Presentation: Analytical Techniques for Characterizing D-2-Nal Peptide Aggregates
| Technique | Information Provided | Sample State | Key Advantages |
| Reverse-Phase HPLC (RP-HPLC) | Purity, presence of soluble oligomers. | Solution | High resolution, quantitative. |
| Size-Exclusion Chromatography (SEC) | Detection and quantification of soluble aggregates and oligomers.[16] | Solution | Separates based on size, can estimate molecular weight. |
| Dynamic Light Scattering (DLS) | Size distribution of particles in solution. | Solution | Sensitive to large aggregates, non-invasive. |
| Thioflavin T (ThT) Assay | Detection of amyloid-like fibrils.[17] | Solution | High sensitivity for β-sheet rich structures. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil).[16][18] | Solution | Monitors conformational changes upon aggregation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure, particularly intermolecular β-sheet formation (amide I band ~1630 cm⁻¹).[19][20] | Solution or Solid | Provides detailed structural information. |
| Transmission Electron Microscopy (TEM) | Visualization of aggregate morphology (e.g., fibrils, amorphous aggregates).[19] | Solid (dried from solution) | Direct visualization of aggregate structure. |
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. nestgrp.com [nestgrp.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. genscript.com [genscript.com]
- 13. bachem.com [bachem.com]
- 14. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 17. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 18. Investigating the effect of pH on the aggregation of two surfactant-like octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formation of Neutral Peptide Aggregates as Studied by Mass‐Selective IR Action Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of Peptides Containing Z-D-2-Nal-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with peptides synthesized using N-benzyloxycarbonyl-D-2-naphthylalanine (Z-D-2-Nal-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a protected amino acid derivative.[1] The "Z" refers to the benzyloxycarbonyl group, a protecting group for the N-terminus. "D-2-Nal" is the D-isomer of 2-naphthylalanine, an unnatural amino acid featuring a bulky, aromatic naphthalene (B1677914) side chain.[2] It is incorporated into peptide sequences to enhance hydrophobicity, introduce specific steric constraints, and study protein-protein interactions or receptor-ligand binding.[2][3] The bulky side chain can also improve the peptide's metabolic stability.
Q2: What are the primary challenges when purifying peptides containing this compound?
A2: The main challenges stem from the physicochemical properties of the this compound residue:
-
High Hydrophobicity: The combination of the Z-group and the naphthalene ring makes the peptide highly hydrophobic. This often leads to poor solubility in aqueous buffers used for purification.[2][4][5]
-
Peptide Aggregation: The strong hydrophobic and aromatic π–π stacking interactions promoted by the naphthyl group can cause peptide chains to aggregate, leading to precipitation, low yields, and difficulty in purification.[6][7]
-
Difficult Chromatographic Separation: During Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), these peptides can bind very strongly to the stationary phase, requiring high concentrations of organic solvent to elute. This can result in poor peak shape, co-elution with similar impurities, and reduced resolution.[4]
Q3: Does the Z-protecting group need to be removed before purification?
A3: Not necessarily. The purification strategy depends on the overall synthetic scheme. If the final peptide is intended to be N-terminally protected with the Z-group, purification is performed on the fully protected peptide. If the final peptide requires a free N-terminus, the Z-group is removed during the final cleavage and deprotection step, prior to purification. However, residual Z-group from incomplete deprotection can be a source of impurities.
Troubleshooting Guide
This guide addresses specific issues encountered during the purification of peptides containing this compound.
Issue 1: Poor Solubility of the Crude Peptide
Q: My lyophilized crude peptide will not dissolve in the standard aqueous buffers (e.g., Water/Acetonitrile with 0.1% TFA) for RP-HPLC analysis or purification. What should I do?
A: This is a common problem due to the high hydrophobicity of the peptide. Peptides with a high percentage of hydrophobic residues are notoriously difficult to dissolve in aqueous solutions.[5]
Potential Causes & Solutions:
-
Inappropriate Solvent System: The initial solvent lacks the strength to break up peptide aggregates and solvate the hydrophobic regions.
-
Peptide Aggregation: The peptide has formed strong intermolecular associations.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide solubility issues.
Issue 2: Poor Chromatographic Resolution in RP-HPLC
Q: My HPLC chromatogram shows broad peaks, tailing, or multiple unresolved peaks for my target peptide.
A: This indicates non-ideal interactions with the stationary phase, often exacerbated by the peptide's properties.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strong Hydrophobic Interaction | The peptide binds too strongly to the C18 column, leading to slow elution and peak broadening.[4] | 1. Decrease Gradient Slope: Use a shallower gradient (e.g., 0.5% B/min instead of 1% B/min) to improve separation. 2. Change Stationary Phase: Switch to a less retentive column, such as C8 or C4.[8] 3. Increase Column Temperature: Raising the temperature to 30-45°C can improve peak shape and reduce viscosity.[9] |
| Peptide Aggregation on Column | The peptide aggregates at the column head or on the stationary phase, causing band broadening. | 1. Lower Sample Concentration: Inject a more dilute sample to reduce on-column aggregation. 2. Use Organic Modifiers: Add a small percentage of isopropanol (B130326) or n-propanol to the mobile phase to disrupt aggregation. 3. Change Ion-Pairing Agent: If using TFA, consider formic acid (FA), which may alter selectivity and reduce aggregation for some peptides. |
| Secondary Interactions | The peptide interacts with residual silanol (B1196071) groups on the silica-based column, causing peak tailing. | 1. Use an End-Capped Column: Ensure your column is fully end-capped to minimize silanol interactions. 2. Increase Ion-Pairing Agent Concentration: Slightly increasing the TFA concentration (e.g., to 0.15%) can sometimes improve peak shape. |
| Incomplete Deprotection | The presence of closely related impurities (e.g., residual Z-group, side-chain protecting groups) that co-elute with the main product.[10] | 1. Optimize Gradient: Perform a very shallow gradient around the elution point of the target peptide. 2. Change Selectivity: Use a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase (e.g., Phenyl-Hexyl) to alter the elution order. |
Issue 3: Low or No Recovery of the Peptide
Q: After purification, the yield of my target peptide is extremely low, or I cannot find the peak in the collected fractions.
A: This can be due to irreversible binding to the column, precipitation, or breakthrough during loading.
References
- 1. This compound [sobekbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Peptide Synthesis Knowledge Base [peptide2.com]
- 6. Unveiling the Role of Capping Groups in Naphthalene N-Capped Dehydrodipeptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Impact of steric hindrance from the naphthyl group on coupling kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of steric hindrance from naphthyl groups on the kinetics of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance, and how does the naphthyl group contribute to it in coupling reactions?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule slows down or prevents a chemical reaction.[1] It occurs when bulky groups physically impede the approach of reactants to the reaction center.[2][3] The naphthyl group, being significantly larger and more rigid than a simple phenyl group, creates substantial steric bulk. This "crowding" effect can influence the reaction's speed and success by hindering the approach of the catalyst or other reagents to the coupling site.[3][4]
Q2: Why is a naphthyl group sometimes required for a successful cross-coupling reaction?
A2: In certain nickel-catalyzed stereospecific cross-couplings, a "naphthyl requirement" has been observed.[5] For these reactions to proceed with high yields, the substrate must contain a naphthyl group or a specific heteroaryl. Substrates with phenyl groups often result in low yields and poor stereochemical fidelity.[5] This is hypothesized to be due to the reaction mechanism, which involves an oxidative addition step that temporarily breaks the aromaticity of the aryl group. The energy required to dearomatize a phenyl ring is significantly higher than that for one ring of a naphthalene (B1677914) system, making the activation barrier for phenyl-substituted substrates prohibitively high for some catalysts.[5]
Q3: How do ligands influence coupling reactions involving sterically hindered naphthyl substrates?
A3: Ligands play a critical role in stabilizing the metal catalyst and modulating its reactivity. For sterically demanding substrates, including those with naphthyl groups, bulky and electron-rich ligands are often preferred.[6][7] These ligands can promote the formation of highly reactive, monoligated catalyst species that are more effective at undergoing oxidative addition with hindered substrates.[6][8] The synergistic electronic and steric properties of specialized ligands, such as bulky biaryl phosphines, can accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and stabilize the active catalytic species.[8][9]
Q4: Can the steric hindrance of a naphthyl group be quantified?
A4: Yes, the steric effect of various groups can be quantified using several parameters. One common method is the Tolman cone angle, which measures the solid angle occupied by a ligand at the metal center.[8] For substrates, computational methods can calculate parameters like the "inaccessible solid angle" around specific atoms to serve as a measure of steric hindrance, which can then be correlated with reaction rates or half-lives.[10]
Troubleshooting Guide
Problem 1: My cross-coupling reaction with a naphthyl-containing substrate is giving low to no yield.
-
Possible Cause: Inactive or Decomposed Catalyst
-
The active Pd(0) or Ni(0) species may not be forming correctly, or the catalyst may have been deactivated by impurities.[6][11]
-
Solution: Use a fresh source of catalyst or an air-stable precatalyst that generates the active species in situ.[6] Ensure all reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[12]
-
-
Possible Cause: Inappropriate Ligand Selection
-
The ligand may not be suitable for activating a sterically hindered substrate.
-
Solution: Screen a panel of bulky, electron-rich ligands. For Suzuki and Buchwald-Hartwig reactions, biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective.[8][13] For nickel-catalyzed couplings, N-heterocyclic carbenes (NHCs) or specialized phosphines may be required.[7][9]
-
-
Possible Cause: Suboptimal Reaction Conditions
-
The base, solvent, or temperature may not be optimal for the sterically demanding transformation.
-
Solution: Run the reaction under more forcing conditions, such as higher temperatures or increased catalyst loading. Screen different solvents to improve solubility and kinetics.[14] The choice of base is also critical; for instance, sterically hindered bases like NaOtBu are common in Buchwald-Hartwig aminations, but may need optimization.[15][16]
-
Problem 2: My reaction works with a naphthyl substrate but fails with a phenyl analogue (The "Naphthyl Requirement" Issue).
-
Possible Cause: High Activation Barrier for Oxidative Addition
-
As discussed in the FAQs, the dearomatization energy of a phenyl group can make the oxidative addition step, a key part of the catalytic cycle, prohibitively slow for certain catalyst systems.[5]
-
Solution: For nickel-catalyzed Suzuki-Miyaura arylations facing this issue, the addition of a simple stilbene (B7821643) additive has been shown to enable the use of non-naphthyl substrates.[5] This additive is thought to stabilize the Ni(0) species and facilitate the difficult oxidative addition step, dramatically improving yields for previously incompatible phenyl-substituted substrates.[5]
-
Problem 3: The reaction is very slow, and I observe significant starting material even after extended reaction times.
-
Possible Cause: Steric Hindrance Slowing a Key Catalytic Step
-
The bulky naphthyl group can significantly slow down either the oxidative addition of the naphthyl halide or the transmetalation step involving the naphthylboronic acid.[9][15]
-
Solution: In addition to optimizing the ligand and temperature (see Problem 1), consider increasing the catalyst loading.[11] Ensure vigorous stirring, especially for heterogeneous mixtures. In some cases, switching the coupling partners (e.g., if you are using 1-bromonaphthalene (B1665260) and a different arylboronic acid, try using 1-naphthaleneboronic acid and the corresponding aryl bromide) may alter the kinetics of the rate-limiting step.
-
Problem 4: I am observing significant amounts of homocoupled alkyne (Glaser coupling) product in my Sonogashira reaction with a naphthyl halide.
-
Possible Cause: Slow Cross-Coupling Competing with Homocoupling
-
Glaser homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst and the presence of oxygen.[6] If the desired cross-coupling is slow due to steric hindrance from the naphthyl group, the competing homocoupling can become the dominant pathway.[6]
-
Solution: The most effective solution is to switch to a copper-free Sonogashira protocol.[6][17] These protocols often require more specialized ligands and conditions but completely eliminate the possibility of Glaser coupling. If a copper-free method is not feasible, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[12][17]
-
Quantitative Data
Table 1: Effect of Stilbene Additive on Overcoming the "Naphthyl Requirement" in a Ni-catalyzed Suzuki-Miyaura Reaction. (Data summarized from[5])
| Entry | Ligand | Additive | Yield (%) | ee (%) |
| 1 | PPh₃ | None | 0 | n.d. |
| 2 | PCy₃ | None | <5 | n.d. |
| 3 | bipy | None | 0 | n.d. |
| 4 | None | L1 (stilbene) | 43 | 91 |
| 5 | L1 (stilbene) | L1 (stilbene) | 90 | 96 |
Caption: Comparison of different ligands and the effect of stilbene additive (L1) on the coupling of a non-naphthyl tertiary pivalate. The results show that common phosphine and bipyridine ligands are ineffective, while the stilbene additive is crucial for achieving a high yield.[5]
Table 2: Suzuki-Miyaura Coupling Yields with Sterically Hindered Arylboronic Acids. (Data summarized from[18])
| Entry | Aryl Bromide | Arylboronic Acid | Time (min) | Yield (%) |
| 1 | 2-Isopropylbromobenzene | 2-Methylphenylboronic acid | 30 | 98 |
| 2 | 2-Isopropylbromobenzene | 2-Ethylphenylboronic acid | <30 | 99 |
| 3 | 2-Isopropylbromobenzene | 2-Methoxyphenylboronic acid | <30 | 98 |
| 4 | 2-Isopropylbromobenzene | 1-Naphthylboronic acid | <30 | 99 |
| 5 | 2-Isopropylbromobenzene | 2-Phenylphenylboronic acid | 60 | 92 |
Caption: The catalyst system shows high efficiency for coupling various sterically demanding arylboronic acids, including 1-naphthylboronic acid, with a hindered aryl bromide in short reaction times.[18]
Table 3: Typical Activation Parameters for Sonogashira Coupling of Various Aryl Halides. (Data summarized from[19])
| Aryl Halide Type | Activation Enthalpy (ΔH‡, kJ mol⁻¹) | Activation Entropy (ΔS‡, J mol⁻¹ K⁻¹) |
| Aryl Iodide (ArI) | 48 - 62 | -71 to -39 |
| Aryl Bromide (ArBr) | 54 - 82 | -55 to +11 |
| Aryl Chloride (ArCl) | 95 - 144 | -6 to +100 |
Caption: Aryl iodides generally exhibit the lowest activation enthalpies, corresponding to faster reaction rates compared to aryl bromides and chlorides, which is a key consideration when designing experiments with naphthyl halides.[19]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Naphthyl Bromide
-
Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the naphthyl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Addition: Remove the tube from the glovebox, and add anhydrous, degassed solvent (e.g., THF or toluene) via syringe under a positive pressure of inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[12]
-
Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Naphthyl Iodide
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a suitable precatalyst).[20]
-
Reagent Addition: Add the naphthyl iodide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a suitable base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv, which can also serve as a co-solvent).[12][17]
-
Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF via syringe.[12]
-
Reaction: Stir the mixture at the appropriate temperature. Reactions with aryl iodides may proceed at room temperature, while less reactive halides may require heating.[20][21]
-
Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or GC-MS.
-
Workup & Purification: Upon completion, dilute the mixture with an organic solvent and wash with water or a dilute ammonium (B1175870) chloride solution to remove the amine base. Dry the organic layer, concentrate, and purify the product via column chromatography.[6]
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. books.lucp.net [books.lucp.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Optimizing scavenger cocktails for Z-group cleavage in the presence of sensitive residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of protecting groups in peptide synthesis, with a special focus on handling sensitive amino acid residues.
A Note on "Z-Group" Cleavage and Scavenger Cocktails
The term "Z-group," also known as Benzyloxycarbonyl (Cbz), is a classic amine protecting group, particularly in solution-phase synthesis.[1] Its removal is typically achieved under specific conditions such as catalytic hydrogenation (e.g., H₂/Pd-C) or using strong acids like HBr in acetic acid.[2][3]
The concept of "scavenger cocktails," as detailed in this guide, is most relevant to modern Solid-Phase Peptide Synthesis (SPPS), where global deprotection is commonly performed using Trifluoroacetic Acid (TFA).[4] These cocktails are essential for trapping reactive carbocations generated during TFA-mediated cleavage of acid-labile protecting groups like Boc (tert-Butoxycarbonyl) and Trt (Trityl), thereby preventing side reactions with sensitive residues.[1]
This guide will focus on the optimization of TFA-based scavenger cocktails, as this is the most prevalent challenge for which these solutions are critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a cleavage cocktail in peptide synthesis?
A1: In solid-phase peptide synthesis, a cleavage cocktail is a reagent mixture designed to perform two main functions simultaneously: cleave the synthesized peptide chain from the solid resin support and remove the temporary side-chain protecting groups from the amino acid residues. This process is often referred to as global deprotection.[5] The most common and effective cleavage cocktails are based on the strong acid Trifluoroacetic Acid (TFA).
Q2: Why are scavengers essential components of a cleavage cocktail?
A2: During the acidic cleavage of protecting groups (e.g., Boc, Trt, Pbf), highly reactive electrophilic species, primarily carbocations, are generated.[6] These cations can attack nucleophilic side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable modifications such as alkylation or oxidation.[7] Scavengers are nucleophilic compounds added to the cocktail to "trap" or quench these reactive cations, thus protecting the peptide's integrity.[8]
Q3: Which common scavengers should I use for specific sensitive residues?
A3: The choice of scavenger is dictated by the amino acid composition of your peptide. Here are some common scavengers and their primary targets:
-
Triisopropylsilane (TIS): A universal and highly effective scavenger for trityl cations, which prevents the alkylation of Tryptophan and Cysteine residues.[8]
-
Water (H₂O): Acts as a proton source and helps to suppress the t-butylation of Tryptophan.
-
1,2-Ethanedithiol (EDT): A potent reducing agent that is highly effective in preventing the oxidation of Cysteine and Methionine. It is also an excellent scavenger for trityl groups.[4][8]
-
Thioanisole: Often used to accelerate the deprotection of Arginine's Pmc or Pbf groups and to scavenge various carbocations.[8]
-
Phenol: A general scavenger for a variety of carbocations.[9]
Q4: Can I use the same cleavage cocktail for all my peptides?
A4: While a general-purpose cocktail like "Reagent K" can be effective for many sequences, it is not a one-size-fits-all solution.[9] The optimal cocktail must be tailored to your peptide's specific sequence. For example, a peptide rich in Arginine may require a different cocktail composition and a longer cleavage time than a peptide containing multiple Tryptophan and Methionine residues.[7] Always assess the sensitive residues present in your sequence to select the most appropriate scavenger combination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield After Cleavage | 1. Incomplete cleavage from the resin.2. Peptide is partially soluble in the precipitation solvent (e.g., ether). | 1. Extend the cleavage reaction time (e.g., from 2 to 3-4 hours).2. Increase the volume of the cleavage cocktail to ensure proper resin swelling.3. After precipitation, check the ether supernatant for your peptide. If present, recover it by evaporating the ether. |
| Unexpected Impurities (+56 Da, +72 Da, etc.) | 1. Alkylation of sensitive residues (Trp, Cys, Met) due to insufficient or incorrect scavengers.2. Oxidation of Met or Cys. | 1. Review your peptide sequence and add the appropriate scavenger (e.g., TIS for Trp, EDT for Cys/Met).2. Increase the concentration of the primary scavenger.3. For Met-containing peptides, consider using a specialized cocktail like Reagent H.[9] |
| Incomplete Removal of Protecting Groups | 1. Insufficient cleavage time, especially for sterically hindered groups like Arg(Pbf) or Arg(Mtr).2. Poor resin swelling in the cleavage cocktail. | 1. Increase the cleavage duration and monitor deprotection over time using HPLC.2. Ensure adequate volume of the cleavage cocktail is used to fully swell the resin. |
| Discoloration of Resin/Cleavage Mixture | A deep yellow color is often observed with Trt-containing peptides due to the stable trityl cation and is generally not a concern.[10] | Proceed with the standard protocol. The color is due to the trityl carbocation chromophore and should not affect peptide quality if properly scavenged. |
Data Presentation: Scavenger Cocktail Performance
The following tables summarize common cleavage cocktails and their effectiveness in preventing side reactions with sensitive residues.
Table 1: Composition of Common Cleavage Cocktails
| Reagent Name | Composition (% v/v or w/v) | Primary Application |
| Standard TFA | 95% TFA, 2.5% TIS, 2.5% H₂O | General use for peptides without highly sensitive residues. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative for scavenging trityl groups. Less effective for protecting Met and Cys from oxidation.[9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[9] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | Specifically designed to prevent methionine oxidation.[9] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Well-suited for cleaving peptides containing Arginine residues protected with sulfonyl groups. |
Table 2: Efficacy of Scavengers Against S-t-butylation of Cysteine
Data adapted from a study on mitigating S-t-butylation side reactions.
| Scavenger Added (5%) | Total S-t-butylation (% area by HPLC) |
| None (Control) | 22.5% |
| Thioanisole | 9.0% |
| Dimethyl Sulfide (DMS) | 10.3% |
| Dithiothreitol (DTT) | 12.1% |
Experimental Protocols
Protocol 1: General Peptide Cleavage and Deprotection
This protocol provides a general guideline for cleaving a peptide from the resin and removing side-chain protecting groups.
Materials:
-
Dried peptide-resin (50-100 mg)
-
Freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen gas source
Procedure:
-
Place the dried peptide-resin into a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per 0.5 g of resin).
-
Agitate the mixture at room temperature for 2-3 hours. For particularly sensitive peptides, this can be performed at 4°C to minimize side reactions.
-
Filter the resin to separate it from the cleavage solution containing the peptide. Collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold ether (10-20 times the volume of the TFA solution). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold ether to remove residual scavengers and TFA.
-
Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Multiple Arg(Pbf/Pmc) Residues
Materials:
-
Dried peptide-resin
-
Reagent R (90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole)
-
Cold diethyl ether
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Suspend the resin in Reagent R (10 mL per gram of peptide-resin).
-
Allow the mixture to stand at room temperature for a minimum of 2 hours. For sequences with multiple Arg residues, extend this time up to 4 hours.
-
Optional but recommended: Take a small aliquot of the cleavage mixture at different time points (e.g., 2h, 3h, 4h), precipitate the peptide, and analyze by HPLC to monitor the removal of the Pbf/Pmc groups.
-
Once deprotection is complete, filter the resin and wash with additional Reagent R.
-
Combine the filtrates and precipitate the crude peptide with cold ether as described in Protocol 1.
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Troubleshooting decision tree for common peptide cleavage issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. biotage.com [biotage.com]
- 5. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for unexpected byproducts in Z-D-2-Nal-OH reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and other issues encountered during chemical reactions involving Z-D-2-Nal-OH (N-benzyloxycarbonyl-D-2-naphthylalanine).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate common challenges in your experiments.
Issue 1: Low Yield of the Desired Coupled Product
Question: I am experiencing a low yield of my desired peptide after coupling this compound with another amino acid ester. What are the potential causes and solutions?
Answer:
Low coupling efficiency is a common issue in peptide synthesis, which can be exacerbated by the sterically bulky 2-naphthylalanine side chain. Several factors could be contributing to the low yield:
-
Incomplete Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction.
-
Steric Hindrance: The bulky naphthyl group can sterically hinder the approach of the incoming nucleophile (the amino group of the other amino acid).
-
Aggregation: The hydrophobic nature of the naphthyl group can promote aggregation of the peptide chains, preventing further reaction.[1]
-
Suboptimal Coupling Reagents: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.
Troubleshooting Steps:
-
Optimize Coupling Reagent and Additives:
-
Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered amino acids.
-
Ensure the use of additives like HOBt or HOAt to improve coupling efficiency and suppress racemization.[2]
-
-
Adjust Reaction Conditions:
-
Increase the reaction time to allow the sterically hindered coupling to proceed to completion.
-
Slightly increasing the reaction temperature can sometimes improve yields, but must be done cautiously to avoid increased racemization.
-
-
Improve Solubility:
-
Use a solvent system that enhances the solubility of the reactants and the growing peptide. A mixture of DMF and DCM is often effective.
-
-
Increase Reagent Equivalents:
-
Using a slight excess (1.1-1.5 equivalents) of the coupling reagents and this compound can help drive the reaction to completion.
-
Issue 2: Presence of an Unexpected Byproduct with a Mass of +134 Da
Question: My mass spectrometry analysis shows a significant peak corresponding to the desired product plus 134 Da. What is this byproduct?
Answer:
This mass difference likely corresponds to the formation of an N-acylurea byproduct . This occurs when the O-acylisourea intermediate, formed from the reaction of this compound with a carbodiimide (B86325) coupling reagent (like DCC or EDC), rearranges to a stable N-acylurea instead of reacting with the desired amine component.
Causes:
-
Slow reaction with the amine: Steric hindrance from the naphthyl group can slow down the desired coupling reaction, giving the O-acylisourea intermediate more time to rearrange.
-
Excess carbodiimide: Using a large excess of the carbodiimide reagent can increase the likelihood of this side reaction.
Solutions:
-
Use of Additives: Incorporate HOBt or OxymaPure into your reaction. These additives react with the O-acylisourea to form an active ester intermediate that is less prone to rearrangement and more reactive towards the amine.
-
Control Stoichiometry: Carefully control the stoichiometry of the carbodiimide reagent, using only a slight excess (e.g., 1.1 equivalents).
-
Pre-activation: Briefly pre-activate the this compound with the coupling reagent and HOBt for a short period (5-10 minutes) before adding the amine component. This can favor the formation of the desired active ester.
Issue 3: Racemization of the D-2-Naphthylalanine Residue
Question: I am observing the presence of the L-diastereomer of my peptide product. How can I minimize racemization?
Answer:
Racemization is a risk during the activation of any amino acid, and urethane-protected amino acids like this compound are generally considered resistant but not immune to it.
Contributing Factors:
-
Excessive base: The use of strong, unhindered bases can promote the abstraction of the alpha-proton of the activated amino acid, leading to racemization.
-
Prolonged activation time: Leaving the activated this compound for an extended period before the addition of the nucleophile increases the window for racemization.
-
High temperatures: Elevated reaction temperatures can accelerate the rate of racemization.
Preventative Measures:
-
Choice of Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA). For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be beneficial.
-
Use of Racemization Suppressants: Additives like HOBt and particularly HOAt are very effective at minimizing racemization during coupling.
-
Temperature Control: Perform the coupling reaction at 0°C, especially during the activation step.
-
Minimize Activation Time: Add the amine component as soon as possible after the activation of this compound.
Issue 4: Byproducts Related to the Z-Protecting Group
Question: I am seeing byproducts that seem to be related to the benzyloxycarbonyl (Z) group. What are these and how can I avoid them?
Answer:
While the Z-group is robust, it can be involved in side reactions, particularly during deprotection.
-
Incomplete Deprotection: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). If the reaction is incomplete, you will observe the starting material or Z-protected product in your final mixture. Ensure the catalyst is active, the system is properly flushed with hydrogen, and allow for sufficient reaction time.
-
Benzyl (B1604629) Cation Formation: During acidic cleavage conditions (less common for Z-group but can occur), the benzyl cation can be formed, which can then alkylate electron-rich side chains like tryptophan or tyrosine if present in the peptide sequence.[1] While this compound itself doesn't have such a side chain, this is a consideration for the peptide being synthesized. Using scavengers like triisopropylsilane (B1312306) (TIS) or cresol (B1669610) in the cleavage cocktail can mitigate this.
Data Presentation
The following table summarizes potential byproducts in this compound reactions and their corresponding mass differences, which can be useful for interpreting mass spectrometry data.
| Byproduct Name | Mass Difference from Desired Product | Probable Cause | Recommended Solution |
| N-acylurea | + Mass of Carbodiimide (e.g., +206.33 for DCC, +155.25 for EDC) | Rearrangement of O-acylisourea intermediate. | Use HOBt/HOAt additives; control carbodiimide stoichiometry. |
| Racemized Product (L-isomer) | 0 | Excessive base, high temperature, prolonged activation. | Use hindered base (DIPEA), racemization suppressants, and low temperature. |
| Unreacted this compound | - Mass of coupled amino acid ester | Incomplete coupling reaction. | Optimize coupling reagents, increase reaction time, check reagent quality. |
| Benzyl Adduct on Peptide | +90.05 (benzyl group) | Benzyl cation formation during acidic cleavage. | Use appropriate scavengers (e.g., cresol, TIS) during cleavage. |
Experimental Protocols
Protocol 1: General Solution-Phase Peptide Coupling of this compound using EDC/HOBt
This protocol describes a standard method for coupling this compound with an amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl).
-
Materials:
-
This compound
-
H-Xaa-OMe·HCl (e.g., H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF, then dilute with DCM. b. Cool the solution to 0°C in an ice bath. c. In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the salt. d. Add the neutralized amino acid ester solution to the cooled this compound solution. e. Add EDC·HCl (1.1 eq) to the reaction mixture in one portion. f. Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound reactions.
Caption: Troubleshooting workflow for this compound coupling reactions.
Caption: Byproduct pathway in carbodiimide-mediated coupling reactions.
References
Technical Support Center: Enhancing the Solubility of Peptides Containing Multiple D-2-Nal Units
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of synthetic peptides that are rich in D-2-Naphthylalanine (D-2-Nal). The inherent hydrophobicity and aromatic nature of D-2-Nal residues frequently lead to challenges with peptide aggregation and poor solubility in aqueous solutions.[1][2] This guide offers a systematic approach to addressing these issues through frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing multiple D-2-Nal units often difficult to dissolve?
A1: D-2-Naphthylalanine (D-2-Nal) possesses a bulky and highly hydrophobic bicyclic aromatic side chain.[2][3] When multiple D-2-Nal residues are present in a peptide sequence, they significantly increase the overall hydrophobicity of the molecule. This leads to strong intermolecular hydrophobic interactions, which are a primary driver for peptide aggregation and precipitation in aqueous solutions.[1] The close interaction between the aromatic side chains of D-2-Nal residues is a key factor in the aggregation of these peptides.[1]
Q2: What is the first step I should take when encountering a solubility issue with a D-2-Nal peptide?
A2: The initial and often most effective step is to assess the peptide's net charge at neutral pH and then systematically adjust the pH of your solvent.[4][5][6] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By moving the pH away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved interaction with the aqueous solvent.[6] For lyophilized peptides, which may contain residual trifluoroacetic acid (TFA) from purification, the initial solution can be acidic.[4]
Q3: Can organic solvents be used to dissolve my D-2-Nal peptide?
A3: Yes, for highly hydrophobic peptides, including those with multiple D-2-Nal units, using a small amount of an organic co-solvent is a common and effective strategy.[4][7] The most commonly used organic solvents are dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and isopropanol.[7][8][9] It is recommended to first dissolve the peptide completely in the organic solvent and then slowly add the aqueous buffer to the desired final concentration.[5] However, it is crucial to consider the compatibility of the organic solvent with your downstream application, as even small amounts can interfere with biological assays.[7] For most cell-based assays, a final DMSO concentration of less than 1% is generally acceptable.[7]
Q4: Are there any chemical modifications that can be made to the peptide sequence to improve its solubility?
A4: Several chemical modifications can be incorporated during peptide synthesis to enhance solubility. These include:
-
Incorporating hydrophilic amino acids: Strategically replacing some hydrophobic residues with polar or charged amino acids can significantly improve water solubility.[7][10]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius and hydrophilicity of the peptide, thereby improving solubility and in vivo stability.[10][11][12]
-
N-terminal acetylation and C-terminal amidation: These modifications neutralize the terminal charges, which can be beneficial for solubility in some cases and also increase metabolic stability.[8]
-
Introduction of D-amino acids: Incorporating D-amino acids can disrupt the formation of ordered secondary structures like β-sheets, which are often involved in aggregation.[7][8][13][14]
Q5: What are excipients, and how can they help with peptide solubility?
A5: Excipients are inactive substances used in conjunction with the active pharmaceutical ingredient (API), in this case, the peptide. Certain excipients, known as solubilizing agents, can improve the solubility of hydrophobic molecules.[15][16][17] Examples include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the hydrophobic parts from the aqueous environment.[15]
-
Surfactants: Amphiphilic molecules that can form micelles to encapsulate hydrophobic peptides.[15][16]
-
Polymeric excipients: Certain polymers can form amorphous solid dispersions with the peptide, preventing crystallization and improving dissolution.[15]
Troubleshooting Guides
Problem: Lyophilized D-2-Nal peptide powder does not dissolve in aqueous buffer (e.g., PBS, pH 7.4).
This troubleshooting guide follows a stepwise approach, starting with the simplest and most common techniques and progressing to more complex methods.
Caption: A stepwise workflow for troubleshooting the solubility of peptides containing multiple D-2-Nal units.
Experimental Protocols
-
Determine the peptide's theoretical pI and net charge at pH 7. Use a peptide property calculator tool for this.
-
Prepare a small stock solution. Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg).
-
For acidic peptides (net charge < 0):
-
Try to dissolve the peptide in a small volume of a basic buffer, such as 0.1 M ammonium (B1175870) bicarbonate, and then dilute with water to the desired concentration.[5][18]
-
Alternatively, add a small amount of 0.1% aqueous ammonia (B1221849) to your initial suspension and vortex.[18]
-
-
For basic peptides (net charge > 0):
-
For neutral or highly hydrophobic peptides: If pH adjustment is ineffective, these peptides will likely require organic co-solvents.[5][7]
-
After dissolution, always centrifuge the peptide solution to pellet any undissolved material before use.[7][8]
-
Initial Dissolution: Add a minimal amount of pure DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). Peptides are generally very soluble in pure organic solvents.[4] Note: Avoid using DMSO for peptides containing Cys, Met, or Trp, as it can cause oxidation.[5]
-
Vortex and Sonicate: Vortex the solution thoroughly. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.[5][7][8]
-
Dilution: Slowly add the aqueous buffer to the DMSO stock solution dropwise while vortexing.[5] This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.
-
Final Concentration: Continue diluting until the desired final peptide concentration is reached. Ensure the final DMSO concentration is compatible with your experimental assay.
Quantitative Data Summary
The solubility of a peptide is highly sequence-dependent, and therefore, universal quantitative data is not available. However, the following table provides a framework for how a researcher might systematically test and record solubility data for their specific D-2-Nal-containing peptide.
| Condition | Solvent System | Peptide Concentration (mg/mL) | Observations (e.g., Clear, Cloudy, Precipitate) |
| 1 | Deionized Water | 1.0 | Cloudy, precipitate |
| 2 | PBS, pH 7.4 | 1.0 | Cloudy, precipitate |
| 3 | 10% Acetic Acid | 1.0 | Clear solution |
| 4 | 0.1 M Ammonium Bicarbonate | 1.0 | Slight haze |
| 5 | 5% DMSO in PBS, pH 7.4 | 1.0 | Clear solution |
| 6 | 10% Acetonitrile in Water | 1.0 | Clear solution |
This structured approach allows for a direct comparison of different solubilization methods for a specific peptide under investigation.
Signaling Pathways and Logical Relationships
The challenge of dissolving D-2-Nal peptides is a physicochemical one, not directly related to a biological signaling pathway. The following diagram illustrates the logical relationships between the properties of D-2-Nal and the resulting solubility challenges, leading to the required experimental interventions.
Caption: Logical diagram illustrating how D-2-Nal properties lead to solubility issues and the corresponding intervention strategies.
References
- 1. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. bachem.com [bachem.com]
Best practices for handling and storing Z-D-2-Nal-OH to maintain stability
This technical support center provides best practices for handling and storing Z-D-2-Nal-OH to maintain its stability, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as N-Benzyloxycarbonyl-D-3-(2-naphthyl)-alanine, is a protected amino acid derivative. The "Z" (benzyloxycarbonyl) group protects the amine functionality. Its primary application is in peptide synthesis, particularly in solution-phase synthesis, where it serves as a building block for introducing the D-2-naphthylalanine residue into a peptide sequence.[1] The bulky naphthyl side chain can impart unique conformational properties and hydrophobicity to the resulting peptide.
Q2: What are the recommended storage conditions for this compound powder?
For long-term stability, it is recommended to store the solid powder of this compound in a tightly sealed container in a cool, dry place. While some suppliers classify it as a combustible solid, specific temperature recommendations vary for related compounds. Based on general best practices for protected amino acids, storage at 2-8°C is advisable. For prolonged storage, maintaining a desiccated environment is crucial to prevent hydrolysis.
Q3: How should I prepare and store solutions of this compound?
This compound, being a hydrophobic amino acid derivative, has limited solubility in aqueous solutions. It is more soluble in polar aprotic organic solvents. For peptide synthesis, it is typically dissolved in solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).
Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. For a related compound, H-2-Nal-OH, it is suggested that solutions stored at -80°C are stable for up to 6 months, and at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound powder, it is important to wear appropriate personal protective equipment to avoid inhalation and contact with skin and eyes. Recommended PPE includes:
-
Safety glasses or goggles
-
Gloves
-
A lab coat
-
A dust mask or respirator, especially when handling larger quantities of the powder.[1]
Work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility in reaction solvent | The chosen solvent may not be optimal for the hydrophobic nature of this compound. The compound may have low purity. | Try using a more polar aprotic solvent such as DMF or NMP. Gentle warming and sonication can also aid in dissolution. Ensure you are using a high-purity grade of the compound and anhydrous solvent. |
| Incomplete or slow peptide coupling reaction | Steric hindrance from the bulky naphthyl group can slow down the reaction. The activating agent may not be potent enough. | Use a more powerful coupling agent such as HATU or HBTU. Increasing the reaction time or temperature (with caution to avoid racemization) may be necessary. Ensure all reagents are anhydrous. |
| Presence of unexpected byproducts in mass spectrometry analysis | Racemization of the D-amino acid to the L-amino acid may have occurred during activation or coupling. The Z-protecting group may have been prematurely cleaved. | Minimize the pre-activation time of the amino acid. Use a racemization-suppressing additive like HOBt or Oxyma. Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction conditions are not acidic enough to cleave the Z-group. |
| Difficulty in removing the Z-protecting group | The standard deprotection conditions may not be sufficient, or the catalyst may be poisoned. | Catalytic hydrogenation (H₂, Pd/C) is the standard method for Z-group removal. Ensure the catalyst is active and not poisoned by sulfur-containing compounds. If hydrogenation is not feasible, strong acidic conditions like HBr in acetic acid can be used, but be mindful of potential side reactions with other protecting groups. |
Data on Handling and Storage
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C | Long-term | Store in a tightly sealed container in a dry, dark place. |
| In Solvent (e.g., DMF, NMP) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvents. |
| In Solvent (e.g., DMF, NMP) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvents. |
Note: The stability data for solutions is extrapolated from recommendations for a similar, unprotected amino acid, H-2-Nal-OH. It is always best to use freshly prepared solutions.
Table 2: Solubility of Z-Protected Amino Acids in Common Solvents
| Solvent | Polarity | General Solubility of Z-Amino Acids |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Good |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | Good |
| Dichloromethane (DCM) | Nonpolar | Moderate |
| Tetrahydrofuran (THF) | Moderately polar | Moderate |
| Methanol (MeOH) | Polar protic | Moderate to Good |
| Water | Polar protic | Poor |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Good |
Note: This table provides general solubility information for Z-protected amino acids. The bulky and hydrophobic naphthyl group of this compound will influence its specific solubility.
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using this compound in Solution-Phase Synthesis
This protocol outlines a general method for coupling this compound to the N-terminus of a peptide-ester in solution.
Materials:
-
This compound
-
Peptide-ester with a free N-terminus (e.g., H-Gly-OMe·HCl)
-
Coupling agent (e.g., HBTU, HATU)
-
Racemization suppressant (e.g., HOBt, if using a carbodiimide)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the peptide-ester hydrochloride salt (1 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the salt and stir for 15 minutes at room temperature.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.1 equivalents) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.2 equivalents) and stir the solution for 5-10 minutes at 0°C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the neutralized peptide-ester solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to complete due to the steric hindrance of the naphthyl group.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide.
-
Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Acetic Acid)
-
Hydrogen source (e.g., hydrogen gas cylinder or balloon)
-
Reaction flask and stirring equipment
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: A generalized workflow for the incorporation of this compound into a peptide chain via solution-phase synthesis.
Caption: Key environmental and chemical factors that can influence the stability of this compound during storage and experimentation.
References
Addressing peak tailing in HPLC purification of D-2-Nal peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC purification of peptides containing the hydrophobic, unnatural amino acid D-2-naphthylalanine (D-2-Nal).
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common issue in reversed-phase HPLC (RP-HPLC) of peptides, often indicating secondary interactions between the analyte and the stationary phase, or other chromatographic problems.[1] Peptides incorporating D-2-Nal are particularly susceptible to this phenomenon due to the highly hydrophobic and aromatic nature of the naphthyl group, which can lead to strong, non-ideal interactions with the column packing material.
Question: My D-2-Nal peptide is exhibiting significant peak tailing. What are the primary causes and how can I resolve this?
Answer:
Peak tailing in the HPLC purification of D-2-Nal peptides is typically caused by one or more of the following factors: secondary silanol (B1196071) interactions, issues with the mobile phase, column problems, or sample-related issues. Below is a systematic approach to troubleshoot and resolve peak tailing.
Secondary Interactions with the Stationary Phase
Secondary interactions, particularly with residual silanol groups on silica-based columns, are a primary cause of peak tailing for basic and hydrophobic peptides.[2] The D-2-Nal residue, with its large aromatic side chain, can also engage in strong hydrophobic and π-π interactions with the stationary phase, exacerbating this issue.
-
Solution 1: Optimize Mobile Phase Additives.
-
Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is highly effective at masking residual silanols and neutralizing basic residues on the peptide, thereby minimizing secondary interactions and improving peak shape.[2][3]
-
Formic Acid (FA): While often preferred for LC-MS applications due to reduced ion suppression, formic acid is a weaker acid than TFA and may not be as effective at mitigating silanol interactions, potentially leading to broader peaks.[4]
-
-
Solution 2: Adjust Mobile Phase pH.
-
Operating at a low pH (typically pH 2-3) protonates silanol groups on the silica (B1680970) surface, reducing their ability to interact with positively charged residues on the peptide.[1] This is a standard practice in peptide purification.
-
Mobile Phase and Gradient Optimization
The composition and gradient of the mobile phase play a critical role in achieving sharp, symmetrical peaks.
-
Solution: Modify the Elution Gradient.
-
A shallow gradient can improve the resolution of closely eluting peaks and sometimes reduce tailing by allowing for more controlled desorption of the peptide from the stationary phase.[5]
-
Column-Related Issues
The choice and condition of the HPLC column are critical for good chromatography.
-
Solution 1: Select an Appropriate Column.
-
For hydrophobic peptides like those containing D-2-Nal, columns with a high degree of end-capping or those based on hybrid particle technology can reduce the number of accessible silanol groups, leading to improved peak symmetry.[4]
-
Consider using a column with a different stationary phase chemistry if tailing persists.
-
-
Solution 2: Assess Column Health.
-
Column degradation or contamination can lead to peak tailing. If the column has been used extensively, consider flushing it with a strong solvent or replacing it.
-
Impact of Temperature
Temperature can significantly influence the chromatography of hydrophobic peptides.
-
Solution: Increase the Column Temperature.
-
Elevating the column temperature can improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and enhance mass transfer, often resulting in sharper peaks.[6] However, be mindful of the thermal stability of your peptide and the column's operating limits.
-
Sample-Related Problems
Issues with the sample itself or the injection solvent can also cause peak distortion.
-
Solution 1: Avoid Sample Overload.
-
Injecting too much sample can saturate the column, leading to peak fronting or tailing.[1] Try reducing the injection volume or sample concentration.
-
-
Solution 2: Ensure Sample Solvent Compatibility.
-
The sample should be dissolved in a solvent that is weaker than or compatible with the initial mobile phase to ensure proper focusing of the analyte at the head of the column.[1]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to diagnosing and resolving peak tailing issues with D-2-Nal peptides.
Frequently Asked Questions (FAQs)
Q1: Why are D-2-Nal containing peptides more prone to peak tailing than other peptides?
A1: The D-2-naphthylalanine residue possesses a large, hydrophobic, and aromatic side chain. This can lead to strong, non-specific hydrophobic interactions and potential π-π stacking with the stationary phase, especially on C18 columns. These strong interactions can slow the desorption kinetics of the peptide, resulting in a "tailing" effect as the molecules gradually elute from the column.
Q2: I am using formic acid for an LC-MS application and observing peak tailing. What can I do without switching to TFA?
A2: While TFA is superior for peak shape, you can try several strategies with formic acid. First, ensure you are using a high-quality, well-end-capped column to minimize silanol interactions. Increasing the column temperature can also significantly improve peak shape for hydrophobic peptides. Additionally, optimizing the gradient to be shallower may provide better results. If these measures are insufficient, consider a column with a different chemistry, such as one with a charged surface, which is designed to reduce secondary interactions.
Q3: Can sample overload cause peak tailing? I thought it only caused peak fronting.
A3: While classic mass overload on a reversed-phase column typically leads to "shark-fin" or fronting peaks, severe concentration overload can also manifest as tailing, especially if it exacerbates secondary interaction sites on the column.[1] It is always a good practice to evaluate the effect of sample load on peak shape.
Q4: What is the ideal starting percentage of organic solvent (Acetonitrile) for a D-2-Nal peptide purification?
A4: Due to their hydrophobicity, D-2-Nal peptides will be strongly retained. A typical starting point for a gradient could be 5-10% acetonitrile. The optimal starting condition should be determined empirically by running a scouting gradient (e.g., 5-95% Acetonitrile over 30 minutes) to determine the approximate elution percentage of your peptide.
Q5: How does temperature affect the separation of D-2-Nal peptides?
A5: Increasing the temperature generally reduces the retention time of hydrophobic peptides and improves peak shape by enhancing mass transfer and reducing mobile phase viscosity. This can be particularly beneficial for D-2-Nal peptides. However, selectivity may also change with temperature, so it is an important parameter to optimize during method development.
Quantitative Data Summary
The following table summarizes the impact of different chromatographic parameters on peak asymmetry for a model hydrophobic peptide. While not specific to D-2-Nal, the trends are highly relevant.
| Parameter | Condition A | Tailing Factor (As) | Condition B | Tailing Factor (As) | Reference |
| Mobile Phase Additive | 0.1% Formic Acid | 1.8 | 0.1% Trifluoroacetic Acid | 1.1 | [4],[2] |
| Column Temperature | 30 °C | 1.6 | 60 °C | 1.2 | [6] |
| Column Chemistry | Standard C18 (Silica) | 1.7 | Hybrid Particle C18 | 1.2 | [4] |
| Mobile Phase pH | pH 4.5 | 1.9 | pH 2.5 | 1.3 | [1] |
Tailing Factor (As) is calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical peak. Values > 1.2 are generally considered to be tailing.
Key Experimental Protocols
Protocol 1: Standard Scouting Gradient for D-2-Nal Peptides
This protocol is designed to determine the approximate retention time of your D-2-Nal peptide, which is the first step in optimizing a purification method.
-
Column: C18 reversed-phase column (e.g., Waters XBridge Peptide BEH C18, Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL of a 1 mg/mL sample solution.
-
UV Detection: 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
Protocol 2: Method Optimization for a Tailing Peak
If the scouting run shows a tailing peak, this protocol outlines the steps to improve peak shape.
-
Verify Mobile Phase: Ensure fresh mobile phases with 0.1% TFA are being used.
-
Increase Temperature: Raise the column temperature to 40°C and repeat the injection. If improvement is seen, you can further increase it to 50°C or 60°C.
-
Adjust Gradient: Based on the scouting run, create a shallower gradient around the elution time of the peptide. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 20 minutes.
-
Test a Different Column: If tailing persists, switch to a column known for good peak shape with basic/hydrophobic compounds, such as one with hybrid particle technology or a different end-capping.
-
Check Sample Load: Dilute the sample 1:10 and re-inject to see if the peak shape improves. If it does, the original sample was overloaded.
Signaling Pathways and Logical Relationships
The diagram below illustrates the chemical and physical factors contributing to peak tailing in RP-HPLC.
References
- 1. silicycle.com [silicycle.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. peptide.com [peptide.com]
- 4. waters.com [waters.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Z-D-2-Nal-OH and Fmoc-D-2-Nal-OH in Peptide Synthesis Efficiency
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acids is a critical determinant of success in peptide synthesis. The efficiency of coupling reactions, the ease of deprotection, and the overall yield and purity of the final peptide are all heavily influenced by this choice. This guide provides an in-depth, objective comparison of two commonly used protected forms of D-2-naphthylalanine: Z-D-2-Nal-OH (N-Benzyloxycarbonyl-D-2-naphthylalanine) and Fmoc-D-2-Nal-OH (N-(9-Fluorenylmethoxycarbonyl)-D-2-naphthylalanine).
The core difference between the application of these two building blocks lies in the overarching synthesis strategy they are designed for. Z-protected amino acids are staples of classical solution-phase peptide synthesis, while Fmoc-protected amino acids are the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] This fundamental distinction in methodology dictates the efficiency and practicality of using each derivative.
At a Glance: Key Performance Differences
| Parameter | This compound (Typically Solution-Phase) | Fmoc-D-2-Nal-OH (Typically Solid-Phase) |
| Synthesis Environment | Reactants are in a dissolved state in a solvent. | The growing peptide chain is covalently attached to an insoluble solid support (resin).[] |
| Typical Per-Step Coupling Yield | Generally good, but overall yield can be diminished by losses during purification after each step. | Excellent, often exceeding 99%.[1][] |
| Purification | Labor-intensive, requiring extraction, precipitation, or crystallization after each coupling and deprotection step. | Simplified to washing the solid resin with various solvents to remove excess reagents and byproducts.[1] |
| Deprotection Conditions | Harsher conditions, such as catalytic hydrogenation (H₂/Pd) or strong acids (e.g., HBr in acetic acid).[4] | Milder, basic conditions, typically 20% piperidine (B6355638) in a polar aprotic solvent like DMF.[5][6] |
| Scalability | Can be economically advantageous for the large-scale industrial production of short peptides.[1] | Highly scalable and well-suited for both small-scale research and large-scale automated synthesis of long and complex peptides.[1] |
| Time and Labor Efficiency | Generally more time-consuming and labor-intensive due to the repetitive purification steps. | Significantly faster, especially for longer peptides, due to a streamlined workflow and amenability to automation.[1] |
| Solubility | The solubility of the growing peptide chain in the reaction solvent can become a limiting factor as it increases in length. | Peptide aggregation on the solid support can sometimes hinder reaction efficiency, but this is a well-studied phenomenon with various mitigation strategies.[7] |
Experimental Protocols: A Methodological Overview
The experimental workflows for incorporating this compound and Fmoc-D-2-Nal-OH are fundamentally different, as dictated by the solution-phase versus solid-phase approaches.
General Protocol for Z-Protected Amino Acid in Solution-Phase Synthesis
A typical coupling cycle involving this compound would proceed as follows:
-
Deprotection of the N-terminal Z-group of the preceding amino acid or peptide fragment, often via catalytic hydrogenation.
-
Purification of the resulting free-amine peptide fragment.
-
Activation of the carboxylic acid of this compound using a suitable coupling reagent (e.g., DCC, HOBt).
-
Coupling of the activated this compound to the deprotected peptide fragment in an appropriate organic solvent.
-
Purification of the newly formed, longer Z-protected peptide to remove unreacted starting materials and coupling byproducts.
This cycle of deprotection, purification, and coupling is repeated for each subsequent amino acid.
General Protocol for Fmoc-Protected Amino Acid in Solid-Phase Peptide Synthesis (SPPS)
The SPPS workflow using Fmoc-D-2-Nal-OH is a cyclical process performed in a single reaction vessel.[8]
-
Resin Swelling : The solid support (resin), with the initial amino acid already attached, is swollen in a suitable solvent like N,N-dimethylformamide (DMF).[9]
-
Fmoc Deprotection : The Fmoc protecting group on the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF.[10] This reaction is often performed twice to ensure complete removal.
-
Washing : The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Coupling : Fmoc-D-2-Nal-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) and a base (e.g., DIPEA) in DMF and then added to the resin.[11] The mixture is agitated to allow the coupling reaction to proceed to completion.
-
Washing : The resin is again washed extensively with DMF to remove excess activated amino acid and coupling byproducts. A capping step may be introduced here to block any unreacted amines.
This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
Visualizing the Synthesis Workflows
The following diagrams illustrate the fundamental differences in the logical flow of peptide synthesis using Z- and Fmoc-based strategies.
Discussion of Efficiency
Coupling and Yield: The Fmoc-SPPS strategy is renowned for its high coupling efficiencies, which are routinely over 99%.[] This is critical for the synthesis of longer peptides, as the overall yield is a product of each individual step's yield. In solution-phase synthesis with Z-protected amino acids, while individual coupling reactions can be efficient, the mandatory purification after each step inevitably leads to material loss, thereby reducing the overall yield.[1]
Time and Labor: The most significant advantage of SPPS is the dramatic reduction in synthesis time and manual labor. The purification process is simplified to merely washing the resin, a process that is easily automated.[1] In contrast, solution-phase synthesis demands time-consuming work-up and purification procedures after the addition of each amino acid.
Side Reactions and Purity: The mild, basic conditions used for Fmoc deprotection are a key advantage, as they preserve acid-labile side-chain protecting groups, leading to a cleaner final product with fewer side reactions.[12] The strong acidic or harsh hydrogenation conditions required to remove the Z-group can sometimes lead to the degradation of sensitive amino acids or the premature cleavage of certain side-chain protecting groups.
Conclusion
In the comparison between this compound and Fmoc-D-2-Nal-OH, the choice is intrinsically linked to the desired synthesis methodology. For the vast majority of modern research and drug discovery applications, particularly for peptides of significant length or complexity, Fmoc-D-2-Nal-OH used in a solid-phase synthesis strategy offers superior efficiency. The advantages of mild deprotection conditions, high per-step yields, simplified purification, and amenability to automation make it the predominant choice.
This compound remains a valuable reagent for specific applications within solution-phase synthesis, which can be a cost-effective method for the large-scale production of very short peptides or peptide fragments. However, for general peptide synthesis efficiency, the Fmoc-based SPPS approach is the established gold standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to Boc-D-2-Nal-OH and Z-D-2-Nal-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of peptides. The choice between N-α-protecting groups, such as the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Z) group, dictates the overall synthetic strategy. This guide provides an objective comparison of Boc-D-2-Nal-OH and Z-D-2-Nal-OH, two derivatives of the unnatural amino acid D-2-naphthylalanine, which is a key component in many peptide-based therapeutics, including Gonadotropin-Releasing Hormone (GnRH) antagonists.
Introduction to Boc-D-2-Nal-OH and this compound
Boc-D-2-Nal-OH and this compound are both protected forms of D-2-naphthylalanine, a bulky and hydrophobic amino acid. The protecting group on the alpha-amino function prevents unwanted side reactions during peptide bond formation. The fundamental difference between these two compounds lies in the nature of this protecting group, which in turn determines their primary application in different peptide synthesis methodologies.
-
Boc-D-2-Nal-OH incorporates the acid-labile Boc protecting group. This makes it a cornerstone for Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl (tert-Butoxycarbonyl/Benzyl) strategy. In this approach, the peptide is assembled on a solid support, and the Boc group is removed at each cycle using a moderately strong acid like trifluoroacetic acid (TFA).
-
This compound features the Z protecting group, which is typically removed by catalytic hydrogenolysis. This characteristic makes it well-suited for classical solution-phase peptide synthesis . While less common in modern high-throughput synthesis, solution-phase methods are still valuable for the synthesis of short peptides, peptide fragments, and for large-scale production.
Comparative Analysis: Performance and Applications
Table 1: General Comparison of Boc-SPPS and Z-Solution-Phase Synthesis for Peptides Containing D-2-Nal
| Feature | Boc-D-2-Nal-OH (in SPPS) | This compound (in Solution-Phase) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid) | Catalytic Hydrogenolysis (H2/Pd) |
| Automation Friendliness | High | Low |
| Purification | Final cleavage and purification | Purification of intermediates at each step |
| Scalability | Generally suitable for small to medium scale | Can be scaled up for large-scale synthesis |
| Potential for Racemization | Can be minimized with appropriate coupling reagents | Generally low, as intermediates are purified |
| Typical Yield | Variable, dependent on peptide length and sequence | Can be high, with purification of intermediates |
| Compatibility | Orthogonal to base-labile protecting groups (Fmoc) | Orthogonal to acid-labile protecting groups (Boc) |
Application Spotlight: Synthesis of GnRH Antagonists
D-2-naphthylalanine is a critical component of several GnRH antagonists, such as Degarelix and Ganirelix, which are used in the treatment of prostate cancer and in assisted reproductive technologies.
-
Degarelix , for instance, is often synthesized using Fmoc-based SPPS, but historical syntheses have also utilized Boc-SPPS, where Boc-D-2-Nal-OH would be a key building block. The solid-phase approach allows for the efficient assembly of this complex decapeptide.
-
While less common for long peptides, solution-phase synthesis employing Z-protected amino acids like this compound could be used to synthesize fragments of these antagonists, which are then coupled to complete the sequence.
Experimental Protocols
The following are detailed, representative protocols for the use of Boc-D-2-Nal-OH in SPPS and this compound in solution-phase synthesis.
Protocol 1: Incorporation of Boc-D-2-Nal-OH in Boc-SPPS
This protocol describes a manual Boc-SPPS cycle for the addition of a Boc-D-2-Nal-OH residue to a growing peptide chain on a Merrifield resin.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-D-2-Nal-OH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DCM for 30 minutes.
-
Boc Deprotection: The resin is treated with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. The resin is then washed with DCM and isopropanol (B130326) to remove residual acid.
-
Neutralization: The resin is neutralized with a 10% solution of DIEA in DCM to free the N-terminal amine. This is followed by washing with DCM.
-
Coupling:
-
In a separate vessel, Boc-D-2-Nal-OH (3 equivalents relative to the resin substitution) is dissolved in DMF.
-
HBTU (2.9 equivalents) and DIEA (6 equivalents) are added to the amino acid solution to pre-activate it for 2 minutes.
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 2-4 hours at room temperature.
-
The completion of the coupling reaction can be monitored using a Kaiser test.
-
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.
Protocol 2: Dipeptide Synthesis using this compound in Solution-Phase
This protocol outlines the synthesis of a dipeptide, Z-D-2-Nal-Gly-OMe, in solution.
Materials:
-
This compound
-
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of Amino Acid Ester: H-Gly-OMe.HCl (1.2 equivalents) is dissolved in DCM, and TEA (1.2 equivalents) is added at 0°C. The mixture is stirred for 30 minutes.
-
Coupling Reaction:
-
This compound (1 equivalent) and HOBt (1.2 equivalents) are dissolved in DCM.
-
The neutralized glycine methyl ester solution is added to the this compound solution.
-
The reaction mixture is cooled to 0°C, and a solution of DCC (1.1 equivalents) in DCM is added dropwise.
-
The reaction is stirred at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide, Z-D-2-Nal-Gly-OMe.
Signaling Pathways and Workflows
The choice between Boc-D-2-Nal-OH and this compound is a critical decision in the logical workflow of peptide synthesis.
The following diagram illustrates the general cycle of Boc-SPPS.
Conclusion
The choice between Boc-D-2-Nal-OH and this compound is fundamentally a choice between two distinct and powerful peptide synthesis strategies. Boc-D-2-Nal-OH is the preferred reagent for the highly automatable and efficient solid-phase peptide synthesis, particularly for the construction of long and complex peptides. In contrast, this compound remains a valuable tool for solution-phase synthesis, which offers advantages in scalability and the synthesis of shorter peptide fragments. A thorough understanding of the nuances of each approach, as outlined in this guide, will enable researchers to make informed decisions and successfully achieve their synthetic targets.
D-2-Naphthylalanine vs. Phenylalanine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the substitution of natural amino acids with synthetic counterparts is a cornerstone of modern peptide design. This guide provides a comprehensive comparison of the biological activity of peptides incorporating D-2-naphthylalanine (D-Nal) versus the natural L-phenylalanine (Phe), offering insights into how this strategic substitution can dramatically alter peptide function, stability, and therapeutic potential.
The incorporation of D-2-naphthylalanine, a bulky, hydrophobic, and synthetically derived amino acid, in place of phenylalanine is a widely employed strategy to enhance the biological properties of peptides. This substitution can profoundly influence a peptide's interaction with its target receptor, leading to significant changes in potency, efficacy, and even switching its mode of action from agonist to antagonist. Furthermore, the D-configuration of the amino acid and the bulky naphthyl group can confer increased resistance to enzymatic degradation, thereby extending the peptide's in vivo half-life.
This guide presents a detailed analysis of the impact of D-Nal substitution across various peptide families, supported by quantitative data from experimental studies. We will delve into the structure-activity relationships (SAR) of this substitution in melanocortin, antimicrobial, Gonadotropin-Releasing Hormone (GnRH), and opioid peptides. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also provided to facilitate further research and development.
Quantitative Comparison of Biological Activity
The substitution of Phenylalanine with D-2-Naphthylalanine can lead to significant changes in the biological activity of peptides. The following tables summarize the quantitative data from comparative studies on melanocortin and antimicrobial peptides.
Melanocortin Receptor Ligands
In the realm of melanocortin receptor (MCR) ligands, the substitution of D-Phenylalanine (D-Phe) with D-2-Naphthylalanine (D-Nal) at position 7 has been shown to be a molecular switch that converts potent agonists into potent antagonists, particularly at the MC3 and MC4 receptors.
| Peptide Backbone | Amino Acid at Position 7 | hMC3R Activity | hMC3R EC50/IC50 (nM) | hMC4R Activity | hMC4R EC50/IC50 (nM) |
| Linear | D-Phe | Agonist | 1.2 | Agonist | 0.3 |
| Linear | D-Nal(2') | Antagonist | 1.5 | Antagonist | 0.4 |
| Cyclic Lactam | D-Phe | Agonist | 0.8 | Agonist | 0.2 |
| Cyclic Lactam | D-Nal(2') | Antagonist | 0.9 | Antagonist | 0.3 |
| Cyclic Disulfide | D-Phe | Agonist | 0.5 | Agonist | 0.1 |
| Cyclic Disulfide | D-Nal(2') | Antagonist | 0.7 | Antagonist | 0.2 |
Data adapted from a study on melanocortin peptide analogues.[1][2]
Antimicrobial Peptides (AMPs)
The addition of β-naphthylalanine to the C-terminus of short antimicrobial peptides has been demonstrated to enhance their antimicrobial activity against various bacterial strains.[3]
| Peptide | Modification | MIC vs. E. faecium (µg/mL) | MIC vs. A. baumannii (µg/mL) | MIC vs. E. coli (µg/mL) |
| S1 | - | >64 | >64 | >64 |
| S1-Nal | C-terminal β-naphthylalanine | 64 | 8 | 32 |
| S1-Nal-Nal | Two C-terminal β-naphthylalanines | 32 | 2-8 | 16 |
Data adapted from a study on short antimicrobial peptides.[3]
Structure-Activity Relationship (SAR) Insights
Gonadotropin-Releasing Hormone (GnRH) Analogs
In the design of GnRH antagonists, the incorporation of unnatural D-amino acids, including D-2-naphthylalanine, at the N-terminus is a common strategy.[4] These substitutions, particularly at positions 1, 2, and 3, are favored as they can stabilize the peptide's conformation for optimal receptor binding and enhance resistance to proteolysis.[4] While direct quantitative comparisons with D-Phe analogs are not always available in single studies, the frequent use of D-Nal in potent GnRH antagonists like Acyline highlights its importance in achieving high antagonist potency.[5]
Opioid Peptides
For opioid peptides, the N-terminal tyrosine and a phenylalanine residue at position 3 or 4 are crucial for activity. Structure-activity relationship studies of dermorphin, a potent µ-opioid receptor agonist, have shown that the N-terminal tetrapeptide is the minimal sequence for agonistic activity.[6] While direct comparisons are limited, the substitution of Phe with bulky aromatic residues like D-Nal is a strategy explored to modulate receptor selectivity and potency. For instance, in some opioid peptide analogs, the substitution of D-Phe with D-2-Nal at specific positions has been shown to convert a µ-opioid receptor agonist into an antagonist.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are protocols for key in vitro assays.
GnRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test peptide for the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the GnRH receptor.
-
Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., [125I]-Buserelin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Peptide: Peptide containing D-Nal or Phe.
-
Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Buserelin).
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).
Procedure:
-
In a microplate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test peptide.
-
To determine total binding, omit the test peptide. For non-specific binding, add the non-specific binding control.
-
Initiate the binding reaction by adding the GnRH receptor membrane preparation (typically 10-50 µg protein/well).
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test peptide. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Melanocortin Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a peptide to stimulate or inhibit the production of cyclic AMP (cAMP) in cells expressing a specific melanocortin receptor subtype.
Materials:
-
Cells: HEK293 cells stably transfected with the human melanocortin receptor of interest (e.g., hMC3R or hMC4R).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Test Peptide: Agonist (e.g., D-Phe containing peptide) or antagonist (e.g., D-Nal containing peptide).
-
Reference Agonist: A known MCR agonist (e.g., α-MSH).
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for Agonist Testing:
-
Seed the transfected cells in a 96-well plate and allow them to attach.
-
Replace the culture medium with assay medium and incubate for a short period.
-
Add serial dilutions of the test peptide to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the peptide concentration to determine the EC50 value.
Procedure for Antagonist Testing:
-
Follow steps 1 and 2 as for agonist testing.
-
Add serial dilutions of the test antagonist peptide to the wells and pre-incubate for a short period.
-
Add the reference agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Opioid Receptor Functional Assay (Calcium Mobilization)
This assay is suitable for Gq-coupled opioid receptors or cells co-expressing G-protein chimeras that couple to the calcium pathway. It measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the opioid receptor of interest and a suitable G-protein.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Test Peptide: Opioid peptide analog.
-
Reference Agonist: A known opioid receptor agonist (e.g., DAMGO for µ-opioid receptor).
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye in loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with loading buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add serial dilutions of the test peptide and immediately measure the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the peptide concentration to determine the EC50 value.
Peptide Stability Assay in Plasma
This assay assesses the stability of peptides against enzymatic degradation in plasma.
Materials:
-
Plasma: Human or animal plasma.
-
Test Peptide: The peptide of interest.
-
Quenching Solution: Acetonitrile with 1% trifluoroacetic acid (TFA).
-
HPLC System: A high-performance liquid chromatography system with a suitable column and detector.
Procedure:
-
Incubate the test peptide at a known concentration in plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining against time to determine the peptide's half-life (t1/2) in plasma.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the implications of D-Nal substitution.
Signaling Pathways
Experimental Workflow
Conclusion
The substitution of phenylalanine with D-2-naphthylalanine is a powerful tool in peptide drug discovery, capable of significantly enhancing biological activity and improving pharmacokinetic properties. As demonstrated with melanocortin receptor ligands, this modification can dramatically alter the pharmacological profile of a peptide, converting a potent agonist into a potent antagonist. In the case of antimicrobial peptides, the addition of the bulky, hydrophobic naphthylalanine moiety can substantially boost antimicrobial potency.
While direct head-to-head quantitative data for GnRH and opioid peptides is less prevalent in the literature, the established principles of D-amino acid and hydrophobic substitutions strongly suggest that the incorporation of D-Nal can lead to enhanced stability and receptor affinity.
The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to systematically evaluate the impact of D-2-naphthylalanine substitution in their own peptide candidates. A thorough in vitro and in vivo characterization is paramount to elucidating the precise biological consequences of this strategic modification and to unlocking the full therapeutic potential of novel peptide-based drugs.
References
- 1. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A single dose of the potent gonadotropin-releasing hormone antagonist acyline suppresses gonadotropins and testosterone for 2 weeks in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Z, Boc, and Fmoc Protecting Groups for D-2-Naphthylalanine (D-2-Nal)
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the strategic selection of protecting groups for amino acids is a critical determinant of success. The unnatural amino acid D-2-naphthylalanine (D-2-Nal) is of significant interest due to its ability to confer increased potency, metabolic stability, and unique conformational properties to peptides. This guide provides a comprehensive comparative analysis of three widely used α-amino protecting groups—Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of D-2-Nal. This objective comparison, supported by representative experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Core Principles: A Tale of Three Chemistries
The fundamental difference between Z, Boc, and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of orthogonal protection strategies in peptide synthesis.[1][][3][4]
-
Benzyloxycarbonyl (Z or Cbz): A classic protecting group, the Z group is stable under both acidic and basic conditions commonly used for Boc and Fmoc removal, respectively.[5][6] Its cleavage is typically achieved under neutral conditions via catalytic hydrogenolysis.[7][8]
-
tert-Butoxycarbonyl (Boc): The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA).[][6][9] It is stable to basic conditions and hydrogenolysis, making it orthogonal to both Z and Fmoc groups.[6]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent.[][6][10] This base lability allows for an orthogonal strategy with acid-labile side-chain protecting groups.[]
Quantitative Data Presentation
The following tables summarize key quantitative and qualitative data for the Z, Boc, and Fmoc protection and deprotection of D-2-Naphthylalanine. This data is compiled from general literature on protecting group chemistry and may vary depending on specific reaction conditions.
Table 1: Comparison of Protection Reaction for D-2-Nal
| Parameter | Z-Protection | Boc-Protection | Fmoc-Protection |
| Reagent | Benzyl (B1604629) Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Fmoc-OSu or Fmoc-Cl |
| Typical Solvent | Dioxane/Water, Acetone (B3395972)/Water | Dioxane/Water, THF, Acetonitrile | Dioxane/Water, Acetonitrile |
| Base | Na₂CO₃, NaHCO₃, Et₃N | NaOH, NaHCO₃, Et₃N | Na₂CO₃, NaHCO₃ |
| Reaction Time | 2-8 hours | 1-6 hours | 2-8 hours |
| Typical Yield | >90% | >95% | >95% |
| Purification | Recrystallization, Chromatography | Extraction, Recrystallization | Recrystallization, Chromatography |
Table 2: Comparison of Deprotection Conditions and Performance for Protected D-2-Nal
| Parameter | Z-Deprotection | Boc-Deprotection | Fmoc-Deprotection |
| Reagent | H₂/Pd-C, Catalytic Transfer Hydrogenation | Trifluoroacetic Acid (TFA) in DCM | 20% Piperidine in DMF |
| Conditions | Room temperature, atmospheric pressure | Room temperature | Room temperature |
| Reaction Time | 1-16 hours | 0.5-2 hours | 5-20 minutes |
| Cleavage Products | Toluene (B28343), CO₂ | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct, CO₂ |
| Potential Side Reactions | Catalyst poisoning, incomplete reaction | t-butylation of sensitive residues | Aspartimide formation, diketopiperazine formation |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Z and Fmoc | Orthogonal to Z and Boc |
Mandatory Visualization
Deprotection Mechanisms
Caption: Chemical pathways for the deprotection of Z, Boc, and Fmoc groups.
Experimental Workflow for Protection and Deprotection
Caption: A generalized workflow for the protection and deprotection of D-2-Nal.
Experimental Protocols
The following are representative protocols for the protection and deprotection of D-2-Naphthylalanine.
Protocol 1: Synthesis of Z-D-2-Nal-OH
Materials:
-
D-2-Naphthylalanine
-
Benzyl Chloroformate (Z-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve D-2-Naphthylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Deprotection of this compound (Catalytic Transfer Hydrogenation)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium (B1175870) formate (B1220265) or Formic acid
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add 10% Pd/C (10-20% by weight of the substrate).
-
Add ammonium formate (5-10 equivalents) or formic acid (5-10 equivalents) as the hydrogen donor.[7][11]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the combined filtrates under reduced pressure to obtain the crude D-2-Nal.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of Boc-D-2-Nal-OH
Materials:
-
D-2-Naphthylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Hydroxide (NaOH)
-
Acetone and Water, or Dioxane and Water
-
Ethyl acetate
-
1 M Citric acid or HCl
-
Brine
Procedure:
-
Dissolve D-2-Naphthylalanine (1 equivalent) in a mixture of acetone and water (e.g., 2:1 v/v) and add triethylamine (2-3 equivalents).[12]
-
Alternatively, dissolve in a mixture of dioxane and 1 M NaOH solution.
-
Cool the solution to 0 °C.
-
Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3 with 1 M citric acid or HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Boc-D-2-Nal-OH.
-
The product is often of high purity but can be recrystallized if needed.
Protocol 4: Deprotection of Boc-D-2-Nal-OH
Materials:
-
Boc-D-2-Nal-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve Boc-D-2-Nal-OH in DCM.
-
Add an equal volume of TFA (e.g., 50% TFA in DCM).[10]
-
Stir the solution at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid by filtration or centrifugation and wash with cold diethyl ether to obtain the TFA salt of D-2-Nal.
Protocol 5: Synthesis of Fmoc-D-2-Nal-OH
Materials:
-
D-2-Naphthylalanine
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone and Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve D-2-Naphthylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in acetone.
-
Stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization.
Protocol 6: Deprotection of Fmoc-D-2-Nal-OH
Materials:
-
Fmoc-D-2-Nal-OH
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Cold diethyl ether
Procedure:
-
Dissolve Fmoc-D-2-Nal-OH in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[10]
-
Stir the solution at room temperature. The deprotection is typically complete within 10-20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the DMF and piperidine under high vacuum.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with cold diethyl ether to yield D-2-Nal.
Concluding Remarks
The choice between Z, Boc, and Fmoc for the protection of D-2-Naphthylalanine is contingent upon the overall synthetic strategy.
-
Z-D-2-Nal is a robust choice for solution-phase synthesis, offering stability to a wide range of conditions and allowing for orthogonal deprotection in the presence of acid- or base-labile groups. However, the requirement for catalytic hydrogenation may not be compatible with all functional groups.
-
Boc-D-2-Nal is a versatile building block, particularly in solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy. Its deprotection with TFA is efficient, though care must be taken with acid-sensitive peptides.
-
Fmoc-D-2-Nal is the standard for modern Fmoc-based SPPS due to the mild, base-mediated deprotection conditions.[13] This allows for the use of a wide array of acid-labile side-chain protecting groups, providing a highly orthogonal and efficient synthetic route.[] Potential side reactions such as aspartimide and diketopiperazine formation should be considered and mitigated through optimized reaction conditions.[14]
Ultimately, a thorough understanding of the chemical properties of each protecting group and the specific requirements of the target peptide will guide the researcher to the most appropriate and successful synthetic approach.
References
- 1. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [erowid.org]
- 12. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Z-D-2-Nal-OH Incorporation on Peptide Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide design. Among these, Z-D-2-Nal-OH, a derivative of D-2-naphthylalanine, has emerged as a critical component in modulating the biological activity of synthetic peptides. This guide provides an objective comparison of the performance of peptides synthesized with this compound against relevant alternatives, supported by experimental data and detailed methodologies.
The inclusion of the bulky, aromatic side chain of D-2-naphthylalanine (D-2-Nal) profoundly influences the conformational stability, receptor binding affinity, and enzymatic resistance of peptides. These properties are pivotal in enhancing the therapeutic potential of peptides across various applications, from hormonal regulation to antimicrobial activity.
Comparative Efficacy in Biological Assays
The incorporation of this compound has been most extensively studied in the context of Gonadotropin-Releasing Hormone (GnRH) antagonists, where it is a key residue in several approved drugs. However, its utility extends to other classes of bioactive peptides, including melanocortin and opioid receptor modulators, as well as antimicrobial peptides.
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
The primary role of D-2-Nal in GnRH antagonists is to occupy a critical hydrophobic pocket in the GnRH receptor, leading to potent and prolonged receptor blockade.
| Peptide/Compound | Target | Assay Type | Key Efficacy Metric (IC50/Ki) | Reference |
| Cetrorelix (contains D-Nal) | Human GnRH Receptor | Receptor Binding | Ki: 0.2 nM | [1] |
| Nal-Glu (contains D-Nal) | Human GnRH Receptor | Receptor Binding | IC50: 1.2 nM | [2] |
| Antide (contains D-Nal) | Human GnRH Receptor | Receptor Binding | IC50: 0.8 nM | [1] |
| Azaline B (contains D-Nal) | Human GnRH Receptor | Receptor Binding | IC50: 0.5 nM | [2] |
This table summarizes the high-affinity binding of various D-2-Nal-containing peptides to the GnRH receptor.
Melanocortin Receptor Modulation
In melanocortin peptides, D-2-Nal has been instrumental in developing receptor-selective antagonists, a critical advancement for therapeutic targeting.
| Peptide | Target | Assay Type | Key Efficacy Metric (EC50/Ki) | Reference |
| Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ | mMC1R | Functional (cAMP) | Antagonist (35% efficacy @ 100 µM) | [3] |
| Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ | mMC3R | Functional (cAMP) | Antagonist (IC50 > 100,000 nM) | [3] |
| Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ | mMC4R | Functional (cAMP) | Antagonist (25% efficacy @ 100 µM) | [3] |
| Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH₂ | mMC5R | Functional (cAMP) | Antagonist (IC50 > 100,000 nM) | [3] |
| PG-138 (H-Phe-c[Asp-Pro-d-Nal(2′)-Arg-Trp-Gly-Lys]-NH₂) | hMC4R | Receptor Binding | IC50: 15.1 nM | [4] |
| PG-138 (H-Phe-c[Asp-Pro-d-Nal(2′)-Arg-Trp-Gly-Lys]-NH₂) | hMC4R | Functional (cAMP) | pA2: 8.7 (Antagonist) | [4] |
This table highlights the antagonist properties of D-2-Nal-containing peptides at various mouse (m) and human (h) melanocortin receptors.
Antimicrobial Activity
The hydrophobic and aromatic nature of D-2-Nal can enhance the interaction of antimicrobial peptides (AMPs) with bacterial membranes, contributing to their lytic activity. While direct comparative data for this compound containing AMPs is limited, studies on peptides with D-amino acid substitutions, including bulky aromatic residues, have shown improved stability and retained or enhanced activity. For instance, the D-enantiomer of polybia-MPI (D-MPI) showed comparable or even improved antimicrobial activity and significantly enhanced stability against proteases compared to its L-counterpart.[5]
| Peptide | Organism | Key Efficacy Metric (MIC in µM) | Reference |
| D-MPI | E. coli | 8 | [5] |
| D-MPI | S. aureus | 8 | [5] |
| D-MPI | C. albicans | 16 | [5] |
| L-MPI | E. coli | 16 | [5] |
| L-MPI | S. aureus | 8 | [5] |
| L-MPI | C. albicans | 32 | [5] |
This table compares the Minimum Inhibitory Concentration (MIC) of the D-enantiomer and L-enantiomer of the antimicrobial peptide polybia-MPI.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biological assay results. Below are outlines of key experimental protocols.
Receptor Binding Assay (Competitive)
This assay quantifies the affinity of a peptide for its receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Cells expressing the target receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH for melanocortin receptors) and varying concentrations of the unlabeled test peptide.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][7]
Functional Cell-Based Assay (cAMP Measurement)
This assay measures the ability of a peptide to activate or inhibit a G-protein coupled receptor (GPCR) by quantifying the downstream production of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the target GPCR are seeded in a multi-well plate.
-
Peptide Treatment: The cells are treated with varying concentrations of the test peptide. For antagonist assays, cells are co-incubated with the test peptide and a known agonist.
-
cAMP Stimulation: Intracellular cAMP levels are stimulated using forskolin (B1673556) or another adenylyl cyclase activator.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.[8][9]
Antimicrobial Susceptibility Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.
-
Bacterial Culture: The target bacterial strain is grown in a suitable broth medium to a specific optical density.
-
Peptide Dilution: The test peptide is serially diluted in a multi-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[10][11]
Signaling Pathways and Experimental Workflows
The biological effects of peptides are mediated through complex signaling cascades. Understanding these pathways is essential for rational peptide design.
Caption: GnRH Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of Z-D-2-Nal-OH into Peptides: A Comparative Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids, such as Z-D-2-Nal-OH (N-benzyloxycarbonyl-D-2-naphthylalanine), into peptides and proteins is a powerful tool in drug discovery and protein engineering. This modification can enhance biological activity, improve metabolic stability, and provide unique probes for studying molecular interactions. After synthesis, unequivocally validating the successful incorporation of the unnatural amino acid is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and non-destructive technique that provides detailed atomic-level information to confirm the identity and purity of the resulting peptide. This guide provides a comparative analysis of using NMR spectroscopy for this validation, alongside alternative methods, and includes detailed experimental protocols.
Comparative Analysis of Validation Methods
While NMR spectroscopy is a cornerstone for structural validation, other analytical techniques can provide complementary information. The following table compares the key features of NMR spectroscopy with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for validating the incorporation of this compound.
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | - Confirms covalent bond formation through changes in chemical shifts.- Provides sequence-specific information through 2D correlation experiments.- Can determine the 3D structure and conformation of the peptide. | - Provides unambiguous structural confirmation.- Non-destructive.- Can identify and characterize impurities. | - Requires higher sample concentrations (mM range).- Can be time-consuming to acquire and analyze data.- May require isotopic labeling for larger peptides. |
| Mass Spectrometry (MS) | - Confirms the correct molecular weight of the peptide with the incorporated amino acid.[1] - Can be used to sequence the peptide through fragmentation (MS/MS). | - High sensitivity (pM to fM range).- Fast analysis time.- Can be coupled with liquid chromatography for complex mixtures. | - Does not provide information about the specific location of incorporation in isomers.- Does not provide information on the 3D structure. |
| HPLC | - Assesses the purity of the peptide.- Can separate the desired peptide from starting materials and byproducts. | - High-resolution separation.- Quantitative analysis.- Well-established and widely available. | - Does not provide structural information beyond retention time.- Co-elution of impurities can occur. |
NMR-Based Validation: A Shift in Perspective
The core principle of validating the incorporation of this compound using NMR lies in observing characteristic changes in the chemical shifts of the amino acid's protons and carbons upon peptide bond formation. The local electronic environment of a nucleus dictates its resonance frequency (chemical shift). When the carboxylic acid and amino groups of this compound participate in forming peptide bonds, the surrounding electronic distribution is altered, leading to predictable shifts in the NMR spectrum.
Expected Chemical Shift Changes Upon Incorporation
The following table summarizes the expected changes in the 1H and 13C NMR chemical shifts for the key atoms of this compound upon its incorporation into a peptide chain.
| Atom | Typical 1H Chemical Shift (ppm) - Free Amino Acid (Predicted) | Typical 1H Chemical Shift (ppm) - Incorporated in Peptide | Expected Change | Typical 13C Chemical Shift (ppm) - Free Amino Acid (Predicted) | Typical 13C Chemical Shift (ppm) - Incorporated in Peptide | Expected Change |
| α-H | ~4.5 - 4.8 | ~4.0 - 5.0 | Downfield shift | ~55 - 60 | ~50 - 60 | Minor shift |
| β-H | ~3.0 - 3.5 | ~3.0 - 3.5 | Minor shift | ~35 - 40 | ~35 - 40 | Minor shift |
| Amide N-H | Not present | ~7.5 - 9.0 | Appearance of a new signal | Not applicable | Not applicable | Not applicable |
| Naphthyl Protons | ~7.4 - 8.0 | ~7.4 - 8.0 | Minor shifts due to conformational changes | ~125 - 135 | ~125 - 135 | Minor shifts due to conformational changes |
| Z-group CH2 | ~5.1 | ~5.1 | Minor shift | ~65 - 70 | ~65 - 70 | Minor shift |
| Z-group Phenyl | ~7.3 | ~7.3 | Minor shift | ~127 - 137 | ~127 - 137 | Minor shift |
| Carbonyl C' | ~175 - 180 | ~170 - 175 | Upfield shift | Not applicable | Not applicable | Not applicable |
Note: The chemical shifts for the free amino acid are predicted based on typical values for N-protected amino acids. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
A thorough validation of this compound incorporation involves a series of 1D and 2D NMR experiments.
Sample Preparation
-
Peptide Purity: Ensure the peptide sample is of high purity (>95%), as determined by HPLC and MS, to avoid spectral overlap from impurities.[2]
-
Solvent Selection: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O). The choice of solvent depends on the peptide's solubility. For observing amide protons, a solvent system containing H₂O is necessary.
-
Concentration: Prepare the sample at a concentration of 1-5 mM.[2][3] Higher concentrations generally lead to better signal-to-noise ratios.
-
pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and the desired protonation states are maintained. The pH can significantly influence chemical shifts.
-
Internal Standard: Add a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D 1H NMR: This is the initial and simplest experiment to get an overview of the sample. The presence of aromatic signals from the naphthyl and benzyloxycarbonyl groups, as well as signals in the amide and alpha-proton regions, provides a preliminary indication of successful synthesis.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the complete spin systems of individual amino acid residues. It establishes through-bond correlations between all protons within a residue. The characteristic pattern of cross-peaks for this compound will include correlations between the α-H, β-Hs, and the naphthyl protons.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing information about the peptide's conformation and the sequential arrangement of amino acids. NOE cross-peaks between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)) are key for sequence-specific assignment.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon resonances of the peptide. The unique chemical shifts of the naphthyl and benzyloxycarbonyl carbons can be definitively identified.
-
2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the connectivity between different parts of the this compound residue and its neighboring amino acids.
Mandatory Visualizations
Caption: Experimental workflow for validating this compound incorporation using NMR.
Caption: Logic for validating incorporation based on NMR chemical shift changes.
By following these protocols and analyzing the resulting NMR data, researchers can confidently validate the successful incorporation of this compound into their peptides, a crucial step in the development of novel peptide-based therapeutics and research tools.
References
How does the D-isomer of 2-Nal affect peptide receptor binding compared to the L-isomer?
The substitution of a single amino acid's stereoisomer, from the naturally occurring L-isomer to the synthetic D-isomer of 2-Naphthylalanine (2-Nal), can profoundly alter a peptide's structure, stability, and, most critically, its interaction with target receptors. This guide provides a comparative analysis of how this stereochemical change impacts receptor binding affinity and functional activity, supported by experimental data from studies on key G-protein coupled receptors (GPCRs).
The incorporation of D-2-Nal in place of its L-isomer is a widely used strategy in medicinal chemistry to enhance peptide drug characteristics. The bulky, hydrophobic naphthyl side chain of 2-Nal can significantly influence peptide conformation. The switch from an L- to a D-amino acid introduces a localized change in the peptide backbone's geometry, which can lead to three primary outcomes affecting receptor binding:
-
Enhanced Receptor Affinity and Potency: The D-isomer can orient the peptide into a conformation that is more favorable for binding to the receptor pocket, leading to increased affinity and potency.
-
Increased Proteolytic Stability: D-amino acids are not recognized by the endogenous proteases that typically degrade peptides, leading to a longer biological half-life.
-
A Switch in Functionality: In some cases, the change in stereochemistry can convert a receptor agonist into an antagonist, a phenomenon known as an "antagonist switch."
This guide will explore these effects with specific examples for the Gonadotropin-Releasing Hormone (GnRH) Receptor, the μ-Opioid Receptor, and the Melanocortin 4 Receptor (MC4R).
Comparative Binding Affinity Data
The substitution of L-isomers with D-isomers at specific positions in a peptide sequence can dramatically impact receptor binding affinity. The following table summarizes quantitative data from a study on GnRH receptor antagonists, illustrating the superior potency of the D-isomer-containing analogue.
| Peptide Analogue | Isomer at Position 1 | Receptor Target | Assay Type | Potency (IC₅₀) | Reference |
| Analogue 9: [Ac-D-Ncy(2-naphthyl) ¹, D-4Cpa², D-3Pal³, 4Aph(Ac)⁵, D-4Aph(Ac)⁶, Ilys⁸, D-Ala¹⁰]GnRH | D-isomer | Human GnRH-R | Gene Assay | 0.73 nM | [1] |
| Analogue 10: [Ac-L-Ncy(2-naphthyl) ¹, D-4Cpa², D-3Pal³, 4Aph(Ac)⁵, D-4Aph(Ac)⁶, Ilys⁸, D-Ala¹⁰]GnRH | L-isomer | Human GnRH-R | Gene Assay | 2.2 nM | [1] |
Ncy(2-naphthyl) is an S-arylated norcysteine analogue functionally similar to 2-Nal for this comparison.
As the data indicates, the analogue containing the D-isomer at the N-terminus is approximately three times more potent than its L-isomer diastereomer in antagonizing the human GnRH receptor.[1] This enhanced potency is attributed to the D-isomer's role in stabilizing the peptide's conformation for optimal receptor binding and increasing its resistance to enzymatic degradation.[1]
While direct quantitative comparisons for opioid and melanocortin receptors are less commonly published in a single study, the literature consistently demonstrates the functional importance of D-2-Nal. In opioid peptides, D-2-Nal incorporation is a key strategy for creating potent and selective μ-opioid receptor antagonists.[2] Similarly, for melanocortin receptors, substituting a key position with D-2-Nal can convert a peptide agonist into a potent antagonist of MC3 and MC4 receptors.[3]
Experimental Protocols
The data presented is derived from rigorous in vitro assays designed to quantify ligand-receptor interactions. Below are detailed methodologies representative of those used to evaluate these peptides.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki or IC₅₀) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
-
Cell Culture and Membrane Preparation: HEK293 or CHO cells stably expressing the receptor of interest (e.g., GnRH-R, μ-Opioid-R, or MC4R) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated via centrifugation.
-
Assay Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-Tyr⁶, His⁵-GnRH for GnRH-R) and varying concentrations of the unlabeled competitor peptides (the D- and L-isomer analogues).
-
Separation and Counting: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The radioactivity retained on the filters is then measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is determined and denoted as the IC₅₀ value. This value is an indicator of the peptide's binding affinity.
Functional Reporter Gene Assay (for GnRH Antagonists)
This assay measures the ability of an antagonist to block the downstream signaling initiated by an agonist.
-
Cell Culture and Transfection: HEK-293 cells are engineered to express the human GnRH receptor. Additionally, they are transfected with a reporter gene construct, where a reporter enzyme (like luciferase or β-galactosidase) is placed under the control of a promoter that is activated by the GnRH receptor's signaling pathway.
-
Cell Stimulation: The cells are incubated with a fixed concentration of a GnRH agonist to stimulate the receptor, in the presence of increasing concentrations of the antagonist peptides (D- and L-isomer analogues).
-
Lysis and Signal Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The antagonist's potency (IC₅₀) is calculated as the concentration that causes a 50% inhibition of the maximal response induced by the agonist.
The general workflow for these comparative experiments can be visualized as follows:
Impact on Receptor Signaling Pathways
The binding of a peptide to its receptor initiates a cascade of intracellular events known as a signaling pathway. The stereochemistry of 2-Nal can determine not only the affinity of binding but also the nature of this downstream signal (i.e., stimulation vs. inhibition).
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling
The GnRH receptor is a GPCR that primarily couples to the Gαq/11 subunit. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This pathway ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4] GnRH antagonists containing D-2-Nal block this entire cascade by preventing the initial binding and activation of the receptor.
μ-Opioid Receptor Signaling
The μ-opioid receptor is coupled to an inhibitory G-protein, Gαi. When an agonist binds, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP has various downstream effects, including the modulation of ion channels, which ultimately results in the analgesic (pain-relieving) effects of opioids. Potent antagonists containing D-2-Nal block this pathway by preventing agonist binding.
References
A Comparative Guide to Assessing the Purity of Peptides Synthesized with Z-D-2-Nal-OH versus Alternative Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as D-2-naphthylalanine (D-2-Nal), is a critical strategy in modern drug design to enhance peptide stability, receptor affinity, and overall therapeutic efficacy. The choice of the Nα-protecting group for these bulky amino acids significantly influences coupling efficiency, the propensity for side reactions like racemization, and ultimately, the purity of the final peptide product. This guide provides an objective comparison of peptides synthesized using the benzyloxycarbonyl (Z)-protected Z-D-2-Nal-OH against the more commonly used Fmoc- and Boc-protected counterparts.
While direct head-to-head quantitative data for every protected version of D-2-Nal in a single peptide sequence is not extensively published, this comparison is based on established principles of peptide chemistry, data from analogous sterically hindered amino acids, and published protocols.
Performance Comparison: Z- vs. Fmoc- vs. Boc-Protection for D-2-Naphthylalanine
The selection of a protecting group strategy is a fundamental decision in peptide synthesis, with each approach offering a unique balance of advantages and disadvantages, particularly when dealing with sterically demanding residues like D-2-Nal.
| Parameter | This compound | Fmoc-D-2-Nal-OH | Boc-D-2-Nal-OH |
| Primary Synthesis Method | Primarily Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Deprotection Conditions | Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Strong acid (e.g., Trifluoroacetic acid - TFA) |
| Coupling Efficiency | Generally good, but can be slower for sterically hindered residues. Requires purification after each step, leading to potential yield loss. | High per-step coupling yields (>99%) are achievable with optimized reagents, even for hindered residues.[1] | High coupling efficiency, though aggregation can be a challenge with hydrophobic sequences.[2][3] |
| Risk of Racemization | Urethane-based Z-group provides good protection against racemization during coupling.[4] However, the D-amino acid configuration can still be susceptible. | Histidine and Cysteine are most prone, but any residue can racemize under basic conditions or with certain coupling reagents.[4] | Generally low risk during coupling, but repeated strong acid deprotection steps can pose risks to sensitive residues. |
| Key Side Reactions | Incomplete deprotection. Side reactions associated with strong acid cleavage if used. | Diketopiperazine formation at the dipeptide stage. Aspartimide formation with Asp sequences.[1] | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during TFA cleavage.[5] |
| Typical Crude Purity | Variable; dependent on purification success at each step of solution-phase synthesis. | High; impurities are often deletion or truncated sequences resulting from incomplete coupling or deprotection. | High; impurities often relate to incomplete deprotection or side-reactions during final cleavage. |
| Orthogonality | Orthogonal to Boc and Fmoc, but deprotection conditions can be harsh and not compatible with many side-chain protecting groups used in SPPS. | Excellent orthogonality with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), forming the basis of modern SPPS.[1] | Orthogonal to Fmoc, but the strong acid cleavage limits the choice of compatible resin linkers and side-chain protection. |
Experimental Protocols
Accurate assessment of peptide purity relies on robust and well-defined experimental protocols. The following are standard methodologies for the synthesis, purification, and analysis of peptides containing bulky, hydrophobic residues like D-2-Nal.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-2-Nal-OH
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin, incorporating Fmoc-D-2-Nal-OH.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Coupling of Fmoc-D-2-Nal-OH:
-
Pre-activate a solution of Fmoc-D-2-Nal-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For sterically hindered residues like D-2-Nal, extended coupling times or a second coupling may be necessary.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.
Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water, or DMSO if necessary). Dilute the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often required for hydrophobic peptides. For example, 5-65% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Purity Assessment by Analytical HPLC and Mass Spectrometry
-
Analytical HPLC:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in Mobile Phase A.
-
HPLC Conditions: Use the same column and mobile phases as in the purification step, but with a faster gradient (e.g., 5-95% B over 20 minutes) on an analytical scale column (e.g., 4.6 x 150 mm).
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the target peptide and identify any impurities.
-
Method: Use an HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the main peak and compare it to the theoretical molecular weight of the desired peptide. Analyze minor peaks to identify potential impurities such as deletion sequences, truncated sequences, or products of side reactions.[7]
-
Visualizations
Signaling Pathway: GnRH Antagonist Action
Many synthetic Gonadotropin-Releasing Hormone (GnRH) antagonists, used in reproductive medicine and cancer therapy, incorporate D-2-Nal to enhance their binding affinity and stability.[8] These antagonists work by competitively blocking the GnRH receptor in the pituitary, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8][9]
Caption: GnRH antagonist blocks the GnRH receptor signaling cascade.
Experimental Workflow: Peptide Purity Assessment
A systematic workflow is essential for the accurate determination of peptide purity, from initial synthesis to final characterization.
Caption: Workflow for peptide synthesis, purification, and purity analysis.
Logical Comparison: Protecting Group Strategies
The choice of protecting group fundamentally dictates the synthetic approach and workflow, highlighting the trade-offs between classical and modern peptide synthesis methodologies.
Caption: Comparison of peptide synthesis strategies by protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 9. Gonadotropin Releasing Hormone Antagonists: Drug Class, Side Effects, Uses & Drug Names [rxlist.com]
A Head-to-Head Comparison of Coupling Methods for Z-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the sterically hindered, non-canonical amino acid Z-D-2-Nal-OH (N-carbobenzyloxy-D-2-naphthylalanine) into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky naphthyl group can impede the approach of the incoming activated amino acid, leading to incomplete reactions, lower yields, and increased risk of side reactions such as racemization. The choice of coupling method is therefore critical to ensure efficient and high-purity synthesis of peptides containing this residue. This guide provides a head-to-head comparison of common coupling reagents, supported by general performance data for sterically hindered amino acids, and detailed experimental protocols.
Comparative Performance of Common Coupling Reagents
| Coupling Reagent/Method | Activating Agent | Additive | Typical Yield (Sterically Hindered) | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU/DIPEA | HATU | HOAt (internal) | High to Very High | Low | Fast reaction kinetics, high efficiency for difficult couplings, low racemization.[1] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[2] |
| HBTU/DIPEA | HBTU | HOBt (internal) | High | Low to Moderate | Good efficiency, widely used, less expensive than HATU.[3] | Slower than HATU, can be less effective for extremely hindered couplings.[1] |
| DIC/HOBt | DIC | HOBt | Moderate to High | Low to Moderate | Cost-effective, simple workup (byproduct is soluble).[4] | Slower reaction times, may require double coupling for difficult residues. |
| EDC/HOBt | EDC | HOBt | Moderate | Moderate | Water-soluble carbodiimide (B86325) and byproduct, useful in solution phase. | Can be less efficient in solid-phase synthesis for hindered couplings. |
Experimental Protocols
The following are generalized protocols for the coupling of a protected amino acid, such as this compound, onto a resin-bound peptide chain using the compared methods. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.
Protocol 1: HATU Coupling
This protocol is recommended for the coupling of sterically hindered amino acids where high efficiency and low racemization are critical.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)[5]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[5]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (3-5 times).
-
Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
Protocol 2: HBTU Coupling
A widely used and effective method, suitable for many sterically hindered couplings.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (2-4 equivalents)
-
HBTU (1.9-3.8 equivalents)
-
DIPEA (4-8 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Follow the same procedure as for HATU coupling.
-
Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated solution to the resin and agitate at room temperature for 1-4 hours.
-
Monitoring: Use the Kaiser test to monitor the reaction completion.
-
Washing: Wash the resin as described in the HATU protocol.
Protocol 3: DIC/HOBt Coupling
A cost-effective method that can provide good results, though may require longer reaction times or double coupling.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Follow the same procedure as for HATU coupling.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin. Add DIC to the resin slurry. Agitate the reaction vessel at room temperature for 2-6 hours.[4]
-
Monitoring: Monitor the reaction with the Kaiser test. If the test is positive after 4 hours, a second coupling may be necessary.
-
Washing: Wash the resin as described in the HATU protocol.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in the coupling process and the decision-making logic for reagent selection.
Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Decision Logic for Coupling Reagent Selection.
Conclusion
The successful incorporation of the sterically demanding this compound into a peptide sequence is highly dependent on the chosen coupling methodology. For challenging couplings where yield and purity are paramount, HATU stands out as the reagent of choice due to its high reactivity and low propensity for racemization.[1] HBTU offers a reliable and slightly more economical alternative that is effective in many cases. The carbodiimide-based method using DIC/HOBt is the most cost-effective but may require longer reaction times and careful monitoring to ensure complete coupling. Researchers should select the most appropriate method based on the specific requirements of their synthesis, considering factors such as the complexity of the peptide, scale of the synthesis, and budget. The provided protocols offer a solid foundation for developing an optimized procedure for the efficient synthesis of peptides containing this compound.
References
Evaluating the Impact of Z-D-2-Nal-OH on Peptide Secondary Structure: A Comparative Guide
For researchers and professionals in drug development, precise control over a peptide's three-dimensional structure is paramount to modulating its biological activity, stability, and pharmacokinetic properties. The incorporation of unnatural amino acids is a powerful strategy to achieve this. This guide provides an objective comparison of how Z-D-2-Nal-OH, a derivative of D-2-naphthylalanine, influences peptide secondary structure, supported by established experimental protocols and comparative data with alternative modification techniques.
This compound is an amino acid derivative characterized by two key features: a D-chiral center and a bulky, hydrophobic naphthyl side chain. The "Z" designation refers to a benzyloxycarbonyl protecting group, commonly used in peptide synthesis. The incorporation of this residue into a peptide sequence is hypothesized to act as a potent disruptor of canonical secondary structures like α-helices and β-sheets due to steric hindrance from the D-configuration, which alters the allowed backbone dihedral angles, and the large aromatic surface of the naphthyl group which enhances hydrophobic interactions.[1][2]
Comparative Analysis of Peptide Modification Strategies
This compound is one of several tools available for modulating peptide conformation. Its primary utility lies in introducing localized structural disruption or inducing specific turn geometries. A comparison with other common techniques is summarized below.
| Modification Strategy | Primary Structural Effect | Advantages | Disadvantages |
| This compound Incorporation | Disrupts β-sheets and α-helices; can induce β-turns. | Site-specific modification; enhances hydrophobic interactions; increases proteolytic resistance.[1][2] | Can lead to complete loss of activity if native structure is required; may increase aggregation propensity. |
| D-Amino Acid Substitution | Disrupts local secondary structure; an all-D peptide can form a left-handed helix.[1] | Increases stability against enzymatic degradation.[1] | Can abolish binding to chiral targets like receptors or enzymes. |
| N-Methylation | Disrupts backbone hydrogen bonding, effectively breaking β-sheets.[3] | Enhances membrane permeability and metabolic stability.[4] | Synthesis can be complex; may significantly alter bioactivity. |
| Backbone Cyclization | Constrains the peptide into a more rigid conformation, often increasing receptor affinity. | Greatly enhances stability and can improve selectivity.[5][6] | Reduced flexibility may prevent optimal binding; synthetic routes can be challenging. |
| PEGylation | Adds a hydrophilic polymer chain, often leading to a more random coil structure. | Increases solubility, circulation half-life, and reduces immunogenicity.[5] | Can decrease binding affinity due to steric hindrance; increases molecular weight significantly. |
Experimental Protocols for Structural Evaluation
To empirically determine the effect of this compound on a peptide, several spectroscopic techniques are essential.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive method for assessing the overall secondary structure of a peptide in solution.[7] It measures the differential absorption of circularly polarized light by chiral molecules, with distinct spectral signatures for different structures.[8]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the synthesized peptide (both the native and the this compound-modified version) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer must be optically transparent in the far-UV region.[9]
-
Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity. A typical concentration range is 0.1-1.0 mg/mL.[10]
-
Prepare a buffer-only sample to serve as a baseline.
-
-
Instrument Setup:
-
Data Acquisition and Processing:
-
Record the spectrum for the buffer blank first.
-
Record the spectrum for each peptide sample using a high-transparency quartz cuvette with a path length of 0.1 to 1 cm.[11]
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Data Interpretation:
| Secondary Structure | Characteristic CD Signals (Wavelength, nm) |
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm.[8] |
| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm.[8] |
| Random Coil | Strong negative band near 198 nm.[8] |
| β-Turn | Varies by turn type, but can show a weak negative band ~225-230 nm and a positive band ~205 nm. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information on peptide secondary structure by analyzing the vibrational frequencies of the amide bonds in the peptide backbone.[12] The Amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching, is particularly sensitive to hydrogen-bonding patterns and thus to secondary structure.[13][14]
Experimental Protocol:
-
Sample Preparation: Peptides can be analyzed in various forms, including as lyophilized powders or in solution (H₂O or D₂O).[12] For solution measurements, D₂O is often preferred to avoid interference from the H-O-H bending vibration of water.
-
Data Acquisition:
-
Acquire a background spectrum of the buffer or solvent.
-
Acquire the sample spectrum.
-
Subtract the background from the sample spectrum.
-
-
Data Analysis: The Amide I band is a composite of overlapping peaks representing different structural elements. Deconvolution or second-derivative analysis is used to resolve these individual components.[12]
Data Interpretation (Amide I Band):
| Secondary Structure | Typical Wavenumber (cm⁻¹) |
| α-Helix | ~1650 - 1658 cm⁻¹ |
| β-Sheet | ~1620 - 1640 cm⁻¹ (strong) and sometimes a minor band at ~1680-1695 cm⁻¹ for antiparallel sheets. |
| β-Turn | ~1660 - 1685 cm⁻¹ |
| Random Coil | ~1640 - 1650 cm⁻¹ |
(Note: These values are approximate and can vary based on the specific peptide and its environment.)[15]
Visualizing the Workflow and Impact
DOT language scripts can be used to generate diagrams illustrating the experimental and logical flow.
Caption: Experimental workflow for evaluating this compound's structural impact.
Caption: Logical comparison of L-amino acid vs. D-2-Nal incorporation effects.
Hypothetical Case Study: Impact on a β-Sheet Forming Peptide
Consider a model 10-residue peptide known to form a stable β-sheet structure in solution. A modified version is synthesized where a central L-amino acid is replaced with this compound. The resulting secondary structure content, as determined by deconvolution of CD spectra, is presented below.
| Peptide Version | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| Native Peptide | 5 | 65 | 10 | 20 |
| This compound Modified | 2 | 15 | 45 | 38 |
As the data illustrates, the single incorporation of this compound leads to a dramatic decrease in β-sheet content and a corresponding increase in turn and random coil structures. This provides strong evidence for its role as a "sheet-breaker," a valuable attribute for preventing peptide aggregation or for designing specific non-canonical structures for therapeutic applications.
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to the Cross-Validation of Analytical Results for Z-D-2-Nal-OH Containing Peptides
For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical methods for peptides containing the synthetic amino acid Z-D-2-Nal-OH (Z-3-(2-naphthyl)-D-alanine). The focus is on the cross-validation of these methods to ensure the highest confidence in analytical data for peptide identity, purity, and quantification.
The incorporation of this compound can enhance the stability and biological activity of peptides, making them valuable in therapeutic research.[1] Peptides containing the D-isoform of 2-naphthylalanine have been identified as antagonists for melanocortin receptors, highlighting their potential in modulating specific signaling pathways.[2] Given their therapeutic potential, ensuring the quality of these synthetic peptides through robust analytical validation is paramount.
Cross-validation involves utilizing multiple, distinct analytical methods, ideally based on different physicochemical principles (orthogonal methods), to assess the same sample attributes.[3] When different methods produce comparable results, it significantly strengthens the validity of the data. This guide will compare the performance of three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize hypothetical, yet representative, quantitative data for the analysis of a synthetic peptide, "Peptide-Nal," containing this compound. This data illustrates how results from different analytical techniques can be compared for cross-validation.
Table 1: Purity Assessment of Peptide-Nal
| Analytical Method | Principle | Purity (%) | Major Impurity (%) | Comments |
| RP-HPLC (UV 220 nm) | Hydrophobic Interaction | 98.5% | 0.8% (hydrolysis product) | Excellent for quantifying known impurities. |
| LC-MS | Hydrophobicity & Mass | 98.3% | 0.9% (m/z consistent with hydrolysis) | Confirms identity of impurities. |
| Capillary Electrophoresis (CE) | Charge-to-Size Ratio | 98.8% | 0.6% (different migration time) | Orthogonal method, sensitive to charge variants. |
Table 2: Identity Confirmation of Peptide-Nal
| Analytical Method | Measured Attribute | Result | Expected | Conclusion |
| LC-MS | Molecular Weight (m/z) | 1542.7 Da | 1542.8 Da | Confirmed |
| Amino Acid Analysis (AAA) | Amino Acid Composition | Matches theoretical composition | N/A | Confirmed |
| Peptide Mapping (LC-MS/MS) | Peptide Fragments | Matches theoretical fragments | N/A | Confirmed |
Table 3: Quantification of Peptide-Nal
| Analytical Method | Parameter | Concentration (mg/mL) | RSD (%) |
| RP-HPLC (with standard) | Peak Area | 1.02 | 1.5% |
| Amino Acid Analysis (AAA) | Molar Quantity | 0.98 | 2.5% |
| qNMR | Proton Signal | 1.05 | 1.2% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the key experimental protocols for the methods cited.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: The peptide is dissolved in Mobile Phase A to a concentration of 1 mg/mL.
-
Quantification: For quantification, a calibration curve is generated using a certified reference standard of the peptide.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: The same chromatographic conditions as the RP-HPLC method are used.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-2000 m/z.
-
Data Acquisition: Full scan mode for molecular weight confirmation and MS/MS (tandem mass spectrometry) for peptide mapping to confirm the sequence.
-
-
Sample Preparation: The sample is diluted in 50:50 water/acetonitrile with 0.1% formic acid.
3. Capillary Electrophoresis (CE) for Purity
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm internal diameter, 50 cm length).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.
-
Voltage: 20 kV.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: The peptide is dissolved in the BGE to a concentration of 0.5 mg/mL.
Mandatory Visualizations
Melanocortin 4 Receptor (MC4R) Signaling Pathway
Peptides containing D-2-naphthylalanine can act as antagonists for the MC4R, which is involved in energy homeostasis. The following diagram illustrates the canonical signaling pathway and the point of inhibition by a Peptide-Nal antagonist.
Caption: MC4R signaling pathway and antagonist inhibition.
Experimental Workflow for Cross-Validation
The logical flow for cross-validating analytical results for a synthetic peptide is depicted below. This workflow ensures a systematic and comprehensive approach to data verification.
Caption: Workflow for analytical method cross-validation.
References
A Comparative Benchmark: Z-D-2-Nal-OH Versus Novel Protected Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protected amino acids is a critical determinant of success in peptide synthesis. This guide provides an objective, data-driven comparison of the performance of the classically utilized Z-D-2-Nal-OH against two classes of novel protected amino acids: N-methylated amino acids and pseudoproline dipeptides. This comparison aims to furnish the necessary insights to make informed decisions for specific research and development applications.
The traditional benzyloxycarbonyl (Z) protecting group, as seen in this compound, has long been a staple in solution-phase peptide synthesis. However, the advent of solid-phase peptide synthesis (SPPS) and the increasing complexity of target peptides have spurred the development of novel protected amino acids designed to enhance peptide properties and overcome synthetic challenges. This guide will delve into a comparative analysis of these building blocks, focusing on key performance indicators such as yield, purity, and impact on the final peptide's characteristics.
Performance Comparison of Protected Amino Acids
The choice of a protecting group strategy significantly influences the efficiency of peptide synthesis and the characteristics of the resulting peptide. Below is a summary of the performance of this compound in solution-phase synthesis and its Fmoc-protected counterpart in solid-phase peptide synthesis, alongside novel N-methylated and pseudoproline-containing amino acids.
| Parameter | This compound (Solution-Phase) | Fmoc-D-2-Nal-OH (Solid-Phase) | N-Methylated Amino Acids (Fmoc-protected) | Pseudoproline Dipeptides (Fmoc-protected) |
| Typical Synthesis Phase | Solution | Solid | Solid | Solid |
| Coupling Efficiency | Good to excellent, but requires purification after each step, which can lower the overall yield. | Generally high (>99% for standard couplings).[1] | Can be lower and require stronger coupling reagents (e.g., HATU) and longer reaction times due to steric hindrance. | High, as they disrupt secondary structures that can impede coupling reactions. |
| Deprotection Conditions | Harsher conditions, such as catalytic hydrogenation or strong acids (e.g., HBr in acetic acid).[1] | Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF).[1] | Standard mild basic conditions for Fmoc removal. | Standard mild basic conditions for Fmoc removal; the pseudoproline ring is cleaved with TFA during final cleavage from the resin. |
| Impact on Peptide Properties | Standard incorporation of a non-natural amino acid. | Standard incorporation of a non-natural amino acid. | Increases proteolytic stability, enhances membrane permeability, and can modulate receptor affinity by inducing conformational constraints. | Disrupts aggregation-prone sequences, improving solubility and preventing issues with "difficult" sequences during synthesis. |
| Key Advantages | Well-established for large-scale synthesis of short peptides. | High efficiency, amenability to automation, and milder deprotection conditions make it ideal for long and complex peptides. | Enhances pharmacokinetic properties of the final peptide. | Overcomes synthesis of aggregation-prone and "difficult" peptide sequences, leading to higher purity and yield of the crude product. |
| Key Disadvantages | Labor-intensive purification at each step, harsher deprotection conditions. | Potential for side reactions like aspartimide formation in susceptible sequences. | Reduced coupling efficiency and potential for lower yields if not optimized. | Limited to incorporation at Ser, Thr, or Cys residues. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving high-quality synthetic peptides. Below are representative methodologies for solid-phase peptide synthesis (SPPS) utilizing Fmoc-protected amino acids and a general protocol for the analysis of peptide purity by HPLC.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc-Strategy)
This protocol outlines the manual synthesis of a peptide on a rink amide resin, suitable for the incorporation of Fmoc-D-2-Nal-OH, N-methylated amino acids, and pseudoproline dipeptides.
1. Resin Swelling:
-
Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like N-methylated residues, the coupling time may need to be extended, or a more potent coupling reagent like HATU used.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Protocol for Peptide Purity Analysis by HPLC
High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of synthetic peptides.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or an acetonitrile/water mixture, to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a typical starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm. The peak at 214 nm corresponds to the peptide backbone, while 280 nm is used for aromatic residues like tryptophan and tyrosine.
3. Data Analysis:
-
The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram, expressed as a percentage.[2]
Visualizing Biological Context and Synthetic Workflow
To better understand the application of peptides containing non-natural amino acids and the logic of the synthesis process, the following diagrams are provided.
Melanocortin Receptor Signaling Pathway
Peptides incorporating D-2-Naphthylalanine, such as the synthetic analog Melanotan II, are known to act as agonists for melanocortin receptors.[3][4] These receptors are involved in a variety of physiological processes, including pigmentation, energy homeostasis, and sexual function.[5][6][7] The activation of the melanocortin 4 receptor (MC4R), for example, initiates a G-protein coupled signaling cascade.
Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the logical flow of a standard solid-phase peptide synthesis cycle using Fmoc chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. peptideforge.com [peptideforge.com]
- 4. Melanotan II - Wikipedia [en.wikipedia.org]
- 5. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin receptor - Wikipedia [en.wikipedia.org]
D-2-Naphthylalanine Substitution Dramatically Enhances Peptide Bioactivity: A Case Study of GnRH Agonists
The strategic substitution of the natural amino acid Phenylalanine (Phe) with the synthetic D-2-Naphthylalanine (D-2-Nal) represents a powerful tool in medicinal chemistry to enhance the biological activity of therapeutic peptides. This case study focuses on the significant improvement in the potency of Gonadotropin-Releasing Hormone (GnRH) analogs following such a modification.
The bulky aromatic side chain of D-2-Nal enhances hydrophobic interactions and can improve the peptide's binding affinity to its receptor. Furthermore, the D-configuration of this amino acid provides resistance to enzymatic degradation, thereby increasing the peptide's stability and duration of action in the body. A prime example of this is the GnRH superagonist, Nafarelin, which incorporates a D-2-Nal at position 6.
Comparative Biological Activity: Native GnRH vs. Nafarelin
Native Gonadotropin-Releasing Hormone (GnRH) is a decapeptide that plays a crucial role in the reproductive system. Its analog, Nafarelin, showcases a significant increase in potency, primarily due to the substitution at position 6 with D-2-Naphthylalanine. While native GnRH contains a Glycine at this position, the principle of enhanced activity through the introduction of a D-amino acid with a bulky side chain is well-demonstrated by comparing the overall activity of native GnRH with Nafarelin. For the purpose of this comparison, the native Tyr at position 5 in GnRH, an aromatic amino acid, serves as a structural reference point to Phe.
| Peptide | Sequence | Relative Potency |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 1x |
| Nafarelin | pGlu-His-Trp-Ser-Tyr-D-2-Nal -Leu-Arg-Pro-Gly-NH2 | ~200x |
Experimental Protocols
In Vitro GnRH Receptor Binding Assay
This assay determines the binding affinity of a peptide to the GnRH receptor.
-
Membrane Preparation: Membranes from cells expressing the GnRH receptor (e.g., COS-7 cells) are prepared. The final pellet is resuspended in an assay buffer and the protein concentration is determined.[1]
-
Competitive Binding: A radiolabeled GnRH agonist (e.g., [125I]buserelin) is used as the ligand.[2] The assay is set up with the radioligand, the cell membrane preparation, and varying concentrations of the unlabeled competitor peptide (native GnRH or Nafarelin).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The mixture is filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound ligand.[1]
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (binding affinity) is then determined from the IC50.[1]
In Vivo Assay for LH and FSH Release
This assay measures the biological activity of GnRH analogs by quantifying the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animal models.
-
Animal Model: Castrated male rats are often used for this assay.[3]
-
Administration: The GnRH analog is administered to the animals, typically via subcutaneous injection.
-
Blood Sampling: Blood samples are collected at various time points before and after the administration of the peptide.[4]
-
Hormone Measurement: The concentrations of LH and FSH in the serum are measured using radioimmunoassay (RIA).[5]
-
Data Analysis: The peak stimulation of LH and FSH release is determined and compared between the different peptides.
Visualizing the Molecular Change and its Consequences
The substitution of a smaller, natural amino acid with the bulkier, synthetic D-2-Nal has significant structural implications for the peptide, which in turn affects its biological function.
Caption: Substitution of Phenylalanine with D-2-Naphthylalanine.
The enhanced binding of the D-2-Nal-containing peptide to the GnRH receptor initiates a downstream signaling cascade that leads to the release of gonadotropins.
Caption: GnRH Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone agonist analog (nafarelin): a useful diagnostic agent for the distinction of constitutional growth delay from hypogonadotropic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cost-benefit analysis of using Z-D-2-Nal-OH in large-scale peptide synthesis
For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts process efficiency, scalability, purity, and overall cost. This guide provides a comprehensive comparative analysis of using the more traditional benzyloxycarbonyl (Z) protected D-2-naphthylalanine (Z-D-2-Nal-OH) versus its modern counterpart, the 9-fluorenylmethoxycarbonyl (Fmoc) protected version (Fmoc-D-2-Nal-OH). This comparison is framed within the context of their respective synthesis methodologies: solution-phase peptide synthesis (LPPS) for Z-protected amino acids and solid-phase peptide synthesis (SPPS) for Fmoc-protected amino acids.
The incorporation of bulky, non-canonical amino acids like D-2-naphthylalanine is often crucial for enhancing the therapeutic properties of peptides. However, their synthesis presents unique challenges that underscore the importance of selecting the optimal synthesis strategy.
At a Glance: Key Differences in Synthesis Strategies
The core of this comparison lies in the fundamental differences between solution-phase and solid-phase synthesis. This compound is primarily utilized in LPPS, where all reaction and purification steps are carried out in solution. In contrast, Fmoc-D-2-Nal-OH is the standard for SPPS, where the peptide is assembled step-by-step on an insoluble resin support.[1][2][3]
| Feature | This compound (Solution-Phase Synthesis) | Fmoc-D-2-Nal-OH (Solid-Phase Synthesis) |
| Synthesis Environment | Homogeneous solution | Heterogeneous (solid resin support) |
| Scalability | Highly scalable for large quantities of shorter peptides[4] | Well-suited for long peptides and high-throughput synthesis[2][3] |
| Purification | Requires purification after each step (e.g., extraction, crystallization)[5] | Simplified purification by washing the resin[1] |
| Automation | Less amenable to full automation[3] | Highly automatable[1] |
| Reagent Usage | Generally requires stoichiometric amounts of reagents | Often requires an excess of reagents to drive reactions to completion |
| Process Time | Can be more time-consuming for longer peptides due to multi-step purifications[2] | Faster for long peptides due to streamlined workflow[1] |
| Cost-Effectiveness | Can be more cost-effective for very large-scale production of short peptides[2][3] | Generally more cost-effective for research and medium-scale production of longer peptides[3] |
Performance and Cost Comparison
Table 1: Typical Performance Indicators in Large-Scale Synthesis
| Parameter | This compound (Solution-Phase) | Fmoc-D-2-Nal-OH (Solid-Phase) |
| Typical Per-Step Yield | 95-99% | >99% |
| Overall Yield (for a 10-mer peptide) | Potentially lower due to losses at each purification step | Generally higher due to high per-step efficiency |
| Crude Purity | Variable, dependent on purification efficiency at each step | Often high, with major impurities being deletion sequences |
| Final Purity (after chromatography) | >98% | >98% |
| Solvent Consumption | High, due to multiple extractions and purifications | High, due to extensive washing steps |
| Raw Material Cost | This compound bulk pricing is typically available upon request. | Fmoc-D-2-Nal-OH is commercially available from various suppliers, with bulk pricing also often requiring a custom quote. |
Experimental Protocols
General Protocol for Solution-Phase Synthesis of a Dipeptide using this compound
This protocol outlines the fundamental steps for the synthesis of a dipeptide (e.g., Z-D-Nal-Ala-OMe).
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Coupling agent (e.g., DCC/HOBt or HATU)
-
Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA))
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc))
-
Aqueous solutions for workup (e.g., 1N HCl, saturated NaHCO3, brine)
Procedure:
-
Activation of this compound: Dissolve this compound and HOBt (1.1 eq) in DMF. Cool the solution to 0°C and add DCC (1.1 eq). Stir for 1 hour at 0°C.
-
Coupling: In a separate flask, dissolve H-Ala-OMe·HCl in DMF and neutralize with NMM (1 eq) at 0°C. Add the activated this compound solution to the neutralized amino acid ester solution. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc and wash successively with 1N HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
-
Z-group Deprotection (for further elongation): The Z-group can be removed by catalytic hydrogenation (e.g., H2, Pd/C) or by treatment with HBr in acetic acid.
General Protocol for Solid-Phase Synthesis of a Peptide containing Fmoc-D-2-Nal-OH
This protocol describes the manual synthesis of a peptide on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)
-
Coupling agent (e.g., HBTU, HATU) and activator base (e.g., DIEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin as in step 3.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid, including Fmoc-D-2-Nal-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. The crude peptide is then purified by reverse-phase HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide synthesis.
Caption: Workflow for Solution-Phase Peptide Synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Logical Decision Framework
The choice between this compound and Fmoc-D-2-Nal-OH for large-scale synthesis is contingent on several factors. The following diagram illustrates a logical decision-making process.
Caption: Decision framework for choosing a synthesis strategy.
Conclusion
The comparative analysis of this compound and Fmoc-D-2-Nal-OH for large-scale peptide synthesis reveals a trade-off between the established, highly scalable solution-phase methodology and the more modern, automated, and versatile solid-phase approach.
This compound (Solution-Phase Synthesis) is a strong candidate for the industrial-scale production of shorter peptides where the process can be highly optimized for cost-efficiency. Its primary drawbacks are the labor-intensive, multi-step purification process and its lesser suitability for very long or complex peptides.
Fmoc-D-2-Nal-OH (Solid-Phase Synthesis) is the dominant choice for research, process development, and the manufacturing of long and complex peptides.[6] The ease of automation, simplified purification, and high per-step coupling efficiencies often outweigh the higher initial cost of reagents and resins for many applications.[1][2]
Ultimately, the optimal choice depends on a careful evaluation of the specific peptide sequence, the required scale of production, available infrastructure, and economic considerations. For many modern therapeutic peptide development programs, the flexibility and speed of SPPS make Fmoc-D-2-Nal-OH the more pragmatic choice, while the economic advantages of LPPS ensure that this compound remains a relevant and valuable tool for specific large-scale manufacturing campaigns.
References
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-D-2-Nal-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan for Z-D-2-Nal-OH, a peptide derivative, emphasizing safe handling practices and adherence to regulatory standards.
This compound, in its solid form, is classified as a combustible solid and requires careful handling in a controlled laboratory environment.[1] Adherence to strict safety protocols is essential to minimize risks of exposure and contamination.[2][3] This includes the consistent use of personal protective equipment (PPE) and working in designated, well-ventilated areas.[2][3]
Immediate Safety and Handling Protocols
Prior to handling this compound, it is crucial to review the following safety measures. All personnel must be trained on these procedures and have access to the necessary safety equipment.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the correct and consistent use of PPE.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes of solutions or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 dust mask or equivalent | Recommended when handling the lyophilized powder to prevent inhalation.[1] |
Work Environment: Handling of this compound should be conducted in a designated area with proper engineering controls.
| Control | Specification | Rationale |
| Ventilation | Chemical fume hood | Recommended for handling the solid form and preparing solutions to minimize inhalation exposure. |
| Work Surface | Clean and decontaminated benchtop | To prevent cross-contamination of experiments and workspaces.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound and associated waste must comply with institutional, local, and national regulations for hazardous chemical waste.[2] Never dispose of this compound or its solutions down the drain.[2]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weigh boats, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]
-
The label should include "Hazardous Waste," the full chemical name ("this compound"), and any other relevant hazard information.
-
-
Liquid Waste:
-
Contaminated Sharps and Labware:
Chemical Inactivation (Recommended for Liquid Waste):
For liquid waste containing this compound, chemical inactivation through hydrolysis is a common and effective method to degrade the peptide before final disposal.[6]
| Inactivation Method | Reagent and Concentration | Procedure |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl) | 1. In a chemical fume hood, slowly add the peptide waste to the HCl solution (a common ratio is 1 part waste to 10 parts inactivation solution).[6] 2. Gently stir the mixture and allow it to react for a minimum of 24 hours at room temperature.[6] 3. Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a base (e.g., sodium bicarbonate).[6] 4. Collect the neutralized waste in a labeled hazardous waste container.[6] |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | 1. In a chemical fume hood, slowly add the peptide waste to the NaOH solution (a common ratio is 1 part waste to 10 parts inactivation solution).[6] 2. Gently stir the mixture and allow it to react for a minimum of 24 hours at room temperature.[6] 3. Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a weak acid.[6] 4. Collect the neutralized waste in a labeled hazardous waste container.[6] |
| Oxidation | 10% Bleach Solution | 1. In a chemical fume hood, add the bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[5] 2. Allow the mixture to stand for a minimum of 30 minutes.[5] 3. Neutralize the solution if required by local regulations.[5] 4. Collect the treated waste in a labeled hazardous waste container. |
Final Disposal:
-
Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Z-D-2-Nal-OH
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Z-D-2-Nal-OH. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory safety protocols.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. Based on available safety information, the following PPE is mandatory when handling this compound.[1]
| PPE Category | Item | Specification |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent |
| Eye Protection | Safety Glasses | With side-shields or Goggles |
| Hand Protection | Gloves | Chemical-resistant (e.g., Nitrile) |
| Body Protection | Laboratory Coat | Standard |
Health and Safety Information
| Hazard Classification | Description |
| Physical Hazard | Combustible Solid |
| Health Hazard | Potential for skin, eye, and respiratory tract irritation upon direct contact or inhalation of dust. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.
-
Dispensing: When weighing or transferring the powder, use techniques that minimize dust generation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the prescribed PPE.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage Protocol
| Condition | Requirement |
| Container | Keep in a tightly sealed, original container. |
| Environment | Store in a cool, dry, and well-ventilated area. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. Carefully sweep up the spilled solid, avoiding dust generation. 4. Place the material into a sealed container for disposal. 5. Clean the spill area with a wet cloth or paper towels, and place these in the sealed waste container. |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Collection: Collect all waste material (including spilled substance, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
Contact EHS: Consult with your institution's EHS department for specific guidance on the disposal of this chemical waste. Professional waste disposal services are typically required.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
